molecular formula C60H74N4O14 B8104335 Dbco-peg10-dbco

Dbco-peg10-dbco

货号: B8104335
分子量: 1075.2 g/mol
InChI 键: YKWYKWQNOGPNML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dbco-peg10-dbco is a useful research compound. Its molecular formula is C60H74N4O14 and its molecular weight is 1075.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWYKWQNOGPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H74N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Crosslinker for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG10-DBCO is a high-purity, homobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation and drug development. This molecule features two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO moieties enable covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a "copper-free" click chemistry reaction, SPAAC is bioorthogonal, proceeding with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][2]

The hydrophilic PEG10 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[3][4] These properties make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, the study of protein-protein interactions, and the functionalization of surfaces and nanoparticles.[5][6][7]

Core Properties and Quantitative Data

The physicochemical properties of this compound are critical for its effective use in experimental design. The following tables summarize key quantitative data for this compound and related structures for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 1075.3 g/mol [8][9][10]
Molecular Formula C60H74N4O14[9][11]
Purity ≥95% to ≥98%[8][9][10]
Appearance White to off-white solid or viscous liquid[12]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether.[13][14]
Storage Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[14]

Table 2: Comparison of DBCO-PEG-DBCO Linkers with Varying PEG Lengths

Product NameMolecular Weight ( g/mol )Purity
DBCO-PEG4-DBCO810.93≥98%
This compound 1075.3 ≥98%
DBCO-PEG12-DBCO1163.4≥95%
DBCO-PEG13-DBCO1207.4≥98%

Data compiled from various supplier technical data sheets.[5][8][10]

Synthesis and Mechanism of Action

The synthesis of this compound involves the functionalization of both ends of a PEG10 diol with a DBCO moiety. This is typically achieved through a multi-step process that ensures the high purity and reactivity of the final product.

The mechanism of action of this compound relies on the principles of SPAAC. The DBCO group, a strained cyclooctyne, readily reacts with an azide (B81097) group in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.[]

G cluster_synthesis Synthesis of this compound PEG10_diol HO-(PEG)10-OH activated_PEG X-(PEG)10-X PEG10_diol->activated_PEG Activation DBCO_PEG10_DBCO DBCO-(PEG)10-DBCO activated_PEG->DBCO_PEG10_DBCO DBCO_amine DBCO-NH2 DBCO_amine->DBCO_PEG10_DBCO Nucleophilic Substitution (x2)

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Crosslinking of Two Azide-Containing Proteins (Protein A and Protein B)

This protocol describes a general workflow for crosslinking two different proteins that have been functionalized with azide groups.

Materials:

  • This compound

  • Azide-functionalized Protein A (in amine- and azide-free buffer, e.g., PBS pH 7.4)

  • Azide-functionalized Protein B (in amine- and azide-free buffer, e.g., PBS pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup (Sequential Conjugation):

    • Step 1: Reaction with Protein A

      • In a microcentrifuge tube, combine the azide-functionalized Protein A with the this compound stock solution. A 5- to 10-fold molar excess of the DBCO linker over Protein A is recommended to favor the formation of the mono-conjugated intermediate.

      • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

    • Step 2: Purification of the Intermediate

      • Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the formation of Protein B homodimers in the next step.

    • Step 3: Reaction with Protein B

      • Add the azide-functionalized Protein B to the purified DBCO-PEG10-Protein A intermediate. A 1.5- to 3-fold molar excess of Protein B is recommended.[4]

      • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]

  • Analysis and Purification:

    • The final conjugate can be analyzed by SDS-PAGE to confirm the formation of the crosslinked product (a higher molecular weight band).

    • Purify the final crosslinked product from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the proteins.

G cluster_workflow Protein Crosslinking Workflow start Start reagent_prep Prepare 10 mM this compound in DMSO start->reagent_prep reaction1 React Azide-Protein A with This compound reagent_prep->reaction1 purify1 Purify intermediate using desalting column reaction1->purify1 reaction2 React intermediate with Azide-Protein B purify1->reaction2 analyze Analyze by SDS-PAGE reaction2->analyze purify2 Purify final conjugate by SEC analyze->purify2 end End purify2->end

Caption: Experimental workflow for protein crosslinking using this compound.

Protocol 2: Formation of an Antibody-Drug Conjugate (ADC) Mimic

This protocol outlines the creation of a model ADC by linking two molecules of an azide-functionalized small molecule drug to an antibody.

Materials:

  • Antibody of interest

  • Azide-functionalized small molecule drug

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup (One-Pot Conjugation):

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a single reaction vessel, combine the antibody, the this compound stock solution (e.g., 5-fold molar excess over the antibody), and the azide-functionalized small molecule drug (e.g., 20-fold molar excess over the antibody).

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]

  • Purification and Characterization:

    • Remove excess this compound and the unreacted small molecule drug using desalting columns or dialysis.

    • Characterize the resulting ADC mimic using techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Applications in Signaling Pathways and Drug Development

This compound is particularly valuable for applications where precise spacing and biocompatible conjugation are required.

Studying Protein-Protein Interactions in Signaling Pathways

In cellular signaling, the spatial arrangement of proteins within a complex is crucial for function. This compound can be used to "trap" transient or weak protein-protein interactions for subsequent analysis. By introducing azide functionalities into two target proteins through genetic code expansion or chemical modification, this compound can be used to covalently link them in their native cellular environment. This allows for the identification of interaction partners and the study of the stoichiometry of protein complexes.

Development of Antibody-Drug Conjugates (ADCs) and PROTACs

In the context of ADCs, this compound can be used to link cytotoxic drugs to an antibody, targeting the drug to cancer cells.[5] The bifunctional nature of the linker allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio.

For Proteolysis Targeting Chimeras (PROTACs), this compound can serve as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[17]

G cluster_adc ADC Formation Logic Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Azide_Drug1 Azide-Drug DBCO_Linker This compound Azide_Drug1->DBCO_Linker SPAAC Azide_Drug2 Azide-Drug Azide_Drug2->DBCO_Linker SPAAC DBCO_Linker->ADC Crosslinks

Caption: Logical diagram of ADC formation using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its homobifunctional nature, combined with the biocompatibility and efficiency of copper-free click chemistry, enables the precise and stable crosslinking of azide-modified molecules. The inclusion of a hydrophilic PEG10 spacer further enhances its utility by improving solubility and reducing steric effects. From elucidating protein interactions in complex signaling pathways to constructing next-generation therapeutics like ADCs and PROTACs, this compound offers a reliable and effective solution for advanced bioconjugation challenges.

References

An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-PEG10-DBCO, a key tool in the field of bioconjugation. Detailed experimental protocols and structured data are presented to facilitate its practical implementation in research and development settings, particularly for antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Core Concepts: Structure and Properties

This compound is a homobifunctional, PEGylated crosslinker. Its structure consists of two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. The DBCO moiety is a strained alkyne, critical for its function in bioorthogonal chemistry.

The key feature of this molecule is its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2] This reaction allows for the efficient and specific covalent linking of two azide-containing molecules in aqueous environments without the need for a cytotoxic copper catalyst.[3][4] The PEG spacer enhances the hydrophilicity and biocompatibility of the linker and the resulting conjugate.[5][6][7]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Formula C60H74N4O14[8][9]
Molecular Weight ~1075.3 g/mol [5][8][10]
CAS Number 2096516-12-8[8]
Purity ≥95% - 98%[5][8][10]
Appearance White solid or viscous liquid (depending on MW)[7]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform[6][11]
Storage Store at -20°C for long-term stability[6][9][11]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The foundational reaction enabling the utility of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[2][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups like amines or sulfhydryls, making it ideal for use in complex biological systems, including in vivo applications.[3][4][7][12]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO This compound Product Molecule 1-Triazole-PEG10-Triazole-Molecule 2 DBCO->Product SPAAC (Copper-Free) Azide Azide-Molecule 1 Azide->DBCO Azide2 Azide-Molecule 2 Azide2->DBCO

Caption: SPAAC reaction mechanism of this compound with two azide-containing molecules.

Key Applications in Drug Development

This compound serves as a bifunctional linker to crosslink two azide-containing molecules.[11] Its primary applications are in the synthesis of complex biomolecules where precise and stable linkage is required.

  • PROTAC Development: It is used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][9][13]

  • Antibody-Drug Conjugate (ADC) Synthesis: In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The bioorthogonal nature of the click chemistry allows for site-specific conjugation, leading to more homogeneous and effective ADCs.[1]

ADC_PROTAC_Workflow cluster_PROTAC PROTAC Synthesis cluster_ADC ADC Synthesis Ligand1 Ligand 1 (Target Binder) + Azide Linker_P This compound Ligand1->Linker_P Ligand2 Ligand 2 (E3 Ligase Binder) + Azide Ligand2->Linker_P PROTAC Final PROTAC Molecule Linker_P->PROTAC Antibody Azide-Modified Antibody Linker_A This compound Antibody->Linker_A Drug Azide-Modified Cytotoxic Drug Drug->Linker_A ADC Final ADC Linker_A->ADC

Caption: Application workflow for this compound in PROTAC and ADC synthesis.

Experimental Protocols

This section provides a generalized protocol for the conjugation of two azide-modified biomolecules (e.g., proteins, oligonucleotides) using this compound.

A. Materials and Reagent Preparation
  • This compound: Dissolve in an appropriate organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). Store at -20°C for 2-3 months.[14]

  • Azide-Modified Biomolecule 1 & 2: Prepare each biomolecule in a reaction buffer free of azides (e.g., PBS, pH 7.4).[15] Ensure interfering substances like BSA or gelatin are removed.[14]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine- and azide-free buffers are recommended.

B. General Conjugation Protocol

This protocol describes the reaction between the DBCO linker and the azide-containing molecules.

  • Molar Ratio: A common starting point is to use 1.5 to 3.0 molar equivalents of the this compound linker relative to the limiting azide-containing biomolecule.[7][15]

  • Reaction Setup: Combine the two azide-modified biomolecules and the this compound linker in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[7] Longer incubation times (up to 24 hours) may improve efficiency for larger molecules.[15]

  • Monitoring (Optional): The reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance around 310 nm which disappears upon reaction.[12]

  • Purification: After incubation, the final conjugate can be purified from unreacted components using standard methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.[7][15][16]

Experimental_Workflow A Reagent Preparation (DBCO Linker, Azide-Molecules) B Combine Reactants in Buffer (e.g., PBS, pH 7.4) A->B Step 1 C Incubate (2-12h @ 4°C or 2-4h @ RT) B->C Step 2 D Reaction Monitoring (Optional) (UV-Vis at 310 nm) C->D Step 3 E Purification of Conjugate (SEC, Dialysis, or HPLC) D->E Step 4 F Characterization and Analysis E->F Step 5

Caption: A generalized experimental workflow for bioconjugation using this compound.

C. Protocol for Activating a Protein with DBCO-NHS Ester

For instances where one of the biomolecules is not pre-functionalized, an amine-reactive DBCO variant can be used first. The following is a protocol for labeling an antibody with DBCO groups prior to the click reaction.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[4]

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[14]

  • Activation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[4][12][14]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.[4][12][14]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM and incubate for 15 minutes.[12][14]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[12][14] The resulting DBCO-functionalized antibody is now ready for the copper-free click reaction with an azide-modified molecule as described in the general protocol.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of DBCO-PEG10-DBCO

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a homobifunctional crosslinker. The guide details the underlying chemistry, the role of its constituent parts, quantitative reaction data, and detailed experimental protocols for its application in bioconjugation.

Introduction to this compound

This compound is a powerful chemical tool used for crosslinking molecules in complex biological environments. It consists of three key components: two dibenzocyclooctyne (DBCO) groups and a central polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. This structure allows it to act as a molecular bridge, connecting two molecules that have been functionalized with azide (B81097) groups.[1]

The primary utility of this crosslinker lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[2][][4] This biocompatibility makes it an ideal reagent for applications in living cells and in vivo studies.[][5][6] The PEG10 spacer enhances the molecule's aqueous solubility and biocompatibility while providing spatial separation between the conjugated molecules.[2][7][8]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction between a strained cyclooctyne (B158145) (DBCO) and an azide.[2][]

  • The Role of DBCO: Dibenzocyclooctyne (DBCO), also known as ADIBO, is a cyclic alkyne with significant ring strain due to the deformation of the alkyne's natural linear geometry.[][4] This intrinsic molecular tension dramatically lowers the activation energy for the cycloaddition reaction with azides, allowing the reaction to proceed rapidly at room temperature without a catalyst.[2][]

  • The [3+2] Cycloaddition: The reaction is a [3+2] cycloaddition where the azide acts as a 1,3-dipole that reacts with the DBCO dipolarophile.[9][10] This process results in the formation of a stable, covalent triazole linkage.[2][11]

  • Bioorthogonality: The reaction is highly specific and bioorthogonal, meaning neither the DBCO nor the azide group reacts with or interferes with native biological functional groups such as amines, thiols, or carboxyls.[][5] This specificity allows for precise labeling and crosslinking of target molecules even within complex cellular environments.[]

Below is a diagram illustrating the SPAAC reaction and the crosslinking function of this compound.

SPAAC_Mechanism cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation AzideA Azide-Functionalized Molecule A Intermediate Molecule A-Linker Intermediate AzideA->Intermediate SPAAC DBCO_Linker This compound DBCO_Linker->Intermediate Intermediate2 Molecule A-Linker Intermediate AzideB Azide-Functionalized Molecule B Final_Product Cross-linked Conjugate (A-Triazole-Linker-Triazole-B) AzideB->Final_Product Intermediate2->Final_Product SPAAC

Caption: Mechanism of this compound crosslinking via two sequential SPAAC reactions.

The Function of the PEG10 Spacer

The polyethylene glycol (PEG) spacer is critical to the functionality and efficacy of the crosslinker.

  • Enhanced Solubility: The hydrophilic PEG chain significantly increases the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in aqueous biological buffers.[2][6]

  • Reduced Aggregation: By preventing the aggregation of labeled biomolecules, the PEG spacer ensures that reactive sites remain accessible.[2]

  • Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity of molecules and improving their pharmacokinetic profiles in therapeutic applications.[8]

  • Steric Hindrance and Flexibility: The 10-unit PEG chain provides a flexible spacer arm that separates the two conjugated molecules, minimizing steric hindrance and preserving their native conformation and function.[12]

The diagram below breaks down the structure-function relationship of the molecule.

Structure_Function cluster_components Components cluster_functions Functions Molecule This compound DBCO1 DBCO Group 1 Molecule->DBCO1 PEG10 PEG10 Spacer Molecule->PEG10 DBCO2 DBCO Group 2 Molecule->DBCO2 Reactivity High Reactivity with Azides (Copper-Free) DBCO1->Reactivity enables Solubility ↑ Aqueous Solubility ↓ Steric Hindrance ↑ Biocompatibility PEG10->Solubility provides DBCO2->Reactivity enables

Caption: Structure-function relationship of the this compound crosslinker.

Quantitative Data and Reaction Kinetics

The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide, solvent, and pH.[9][13][14] The reaction can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance maximum around 310 nm.[5][15][16]

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) of DBCO
with Benzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[9][16]
with Phenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[9][16]
with DBCO-modified antibodies0.18–0.37 M⁻¹s⁻¹Aqueous Buffer[13]
Reaction Conditions
Typical Reaction Time2 - 12 hoursRoom temperature or 4°C[8][16][17]
Recommended pH5 - 10 (Higher pH generally increases rate)Aqueous Buffer (e.g., PBS, HEPES)[13]
Reactant Stoichiometry
Molar Excess of DBCO reagent (for protein activation)6 to 30-foldFor labeling amines with DBCO-NHS ester[11][16][18]
Molar Excess of Azide reagent1.5 to 4-foldFor reaction with DBCO-functionalized molecule[8][16]
Spectroscopic Properties
DBCO UV Absorbance Max (λmax)~310 nmAqueous Buffer[5][16]

Detailed Experimental Protocols

This section outlines a general, two-part protocol for using this compound to crosslink two distinct protein populations (Protein A and Protein B), which have been functionalized with azides.

Part 1: Preparation of Azide-Functionalized Proteins

This initial step is required to introduce the azide handle onto the molecules to be cross-linked.

  • Reagent Preparation: Dissolve an amine-reactive azide linker (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

  • Protein Preparation: Ensure Protein A and Protein B are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided.[16]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester solution to each protein solution separately. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reactions for 1 hour at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted azide linker from each protein solution using a desalting column or dialysis against the reaction buffer (e.g., PBS). The resulting Azide-Protein A and Azide-Protein B are now ready for crosslinking.

Part 2: Crosslinking with this compound

This protocol describes the reaction between the two azide-activated protein populations and the bifunctional DBCO linker.

  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water, depending on the specific product) to create a 10 mM stock solution.

  • Reaction Setup: Combine Azide-Protein A and Azide-Protein B in a microcentrifuge tube at the desired molar ratio (typically 1:1).

  • Initiate Crosslinking: Add this compound to the protein mixture. For optimal crosslinking and to avoid self-aggregation, a final concentration of 0.5-1 molar equivalents of this compound relative to the total protein concentration is a good starting point.

  • Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or for 2-4 hours at room temperature.[8] Incubation times may require optimization.

  • Purification: After incubation, purify the final conjugate to remove unreacted proteins and linker using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Analysis and Confirmation: The formation of the cross-linked product can be confirmed by:

    • SDS-PAGE: The cross-linked product will appear as a new band with a higher molecular weight compared to the individual protein monomers.

    • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate and quantify the final conjugate. Successful conjugation is often indicated by a shift in retention time.[15]

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Azide_A 1. Prepare Azide- Functionalized Molecule A Mix 3. Mix Molecule A and B Prep_Azide_A->Mix Prep_Azide_B 2. Prepare Azide- Functionalized Molecule B Prep_Azide_B->Mix Add_Linker 4. Add this compound Mix->Add_Linker Incubate 5. Incubate (4-12h at 4°C) Add_Linker->Incubate Purify 6. Purify Conjugate (e.g., SEC) Incubate->Purify Analyze 7. Analyze Product (e.g., SDS-PAGE, HPLC) Purify->Analyze

References

An In-depth Technical Guide to the Synthesis of Bifunctional DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the bifunctional linker, DBCO-PEG10-DBCO. This homobifunctional crosslinker is a valuable tool in bioconjugation and drug development, enabling the connection of two azide-containing molecules through copper-free click chemistry. The central polyethylene (B3416737) glycol (PEG) spacer, consisting of ten ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance, making it an ideal reagent for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Synthesis Overview

The synthesis of this compound is achieved through a straightforward and efficient amidation reaction. The process involves the reaction of a commercially available diamine-functionalized PEG linker, specifically Amino-PEG10-Amine, with two equivalents of an activated N-hydroxysuccinimide (NHS) ester of dibenzocyclooctyne (DBCO-NHS ester). The NHS ester readily reacts with the primary amine groups at both ends of the PEG chain to form stable amide bonds, resulting in the desired bifunctional this compound product.

The reaction proceeds under mild conditions and is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide.

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the synthesis of this compound from Amino-PEG10-Amine and DBCO-NHS ester.

2.1. Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)Molecular Weight
Amino-PEG10-AmineBroadPharmBP-21665500.63 g/mol
DBCO-NHS esterBroadPharmBP-21650402.40 g/mol
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056-
Triethylamine (TEA)Sigma-Aldrich471283-
Dichloromethane (B109758) (DCM)Sigma-Aldrich270997-
Ethyl acetateSigma-Aldrich270989-
Saturated sodium bicarbonate solutionFisher ScientificS233-
BrineFisher ScientificS271-
Anhydrous sodium sulfateSigma-Aldrich239313-
Silica (B1680970) gel for column chromatographySigma-Aldrich236813-

2.2. Reaction Procedure

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG10-Amine (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of DBCO-NHS ester: In a separate flask, dissolve DBCO-NHS ester (2.1 eq) in anhydrous DMF. Add this solution dropwise to the stirring Amino-PEG10-Amine solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2.3. Purification

The crude this compound can be purified by silica gel column chromatography.

  • Eluent System: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is typically effective.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons of the two DBCO moieties (approx. 7.0-7.8 ppm), characteristic repeating ethylene oxide protons of the PEG spacer (approx. 3.6 ppm), and protons adjacent to the newly formed amide bonds.
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺ for C₅₄H₆₆N₄O₁₂: 979.47 g/mol . The observed mass should be consistent with this value.
Purity (HPLC) >95%

Visualization of Synthesis and Applications

4.1. Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 Amino-PEG10-Amine Conditions Anhydrous DMF Triethylamine Room Temperature, 12-18h Reactant1->Conditions Reactant2 DBCO-NHS ester (2.1 eq) Reactant2->Conditions Workup Solvent Removal Liquid-Liquid Extraction Drying and Concentration Conditions->Workup Amidation Reaction Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

4.2. Application in Bioconjugation: Crosslinking Azide-Modified Molecules

This compound is used to crosslink two molecules that have been functionalized with azide (B81097) groups. This is a common strategy in creating complex bioconjugates.

Bioconjugation_Workflow Application: Crosslinking of Azide-Modified Molecules cluster_components Components cluster_reaction Reaction cluster_product Product MoleculeA Molecule A-Azide SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry) MoleculeA->SPAAC Linker This compound Linker->SPAAC MoleculeB Molecule B-Azide MoleculeB->SPAAC Conjugate Molecule A - PEG10 - Molecule B (Crosslinked Conjugate) SPAAC->Conjugate

Crosslinking of azide-modified molecules.

4.3. Logical Relationship in ADC Development

The bifunctional nature of this compound is particularly useful in the assembly of Antibody-Drug Conjugates (ADCs). In a typical strategy, an antibody is modified with an azide-containing linker, and a cytotoxic drug is modified with another azide group. This compound can then be used to link the antibody to the drug.

ADC_Logic Logical Flow in Antibody-Drug Conjugate (ADC) Assembly cluster_modules Functional Modules cluster_assembly Assembly Process cluster_construct Final Construct Antibody Targeting Antibody (Modified with Azide) Conjugation Copper-Free Click Chemistry Antibody->Conjugation Drug Cytotoxic Drug (Modified with Azide) Drug->Conjugation Linker This compound Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Logical flow in ADC assembly.

The Strategic Role of the PEG10 Spacer in DBCO Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precise engineering of linker molecules is paramount to the success of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs). Among the array of chemical tools available, the combination of copper-free click chemistry, facilitated by Dibenzocyclooctyne (DBCO) moieties, and the use of Polyethylene (B3416737) Glycol (PEG) spacers has emerged as a powerful strategy. This technical guide provides an in-depth exploration of the specific role of the PEG10 spacer (a discrete chain of ten ethylene (B1197577) glycol units) in DBCO crosslinkers. We will delve into its impact on the physicochemical properties, biocompatibility, and overall performance of the resulting bioconjugates, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The DBCO group enables a highly specific and bioorthogonal reaction with azide-functionalized molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts, making it ideal for biological applications.[1][2] The PEG spacer, positioned between the DBCO group and another reactive moiety, is not merely a passive linker but an active modulator of the conjugate's properties. The PEG10 spacer, in particular, offers a unique balance of hydrophilicity, flexibility, and length, which collectively contribute to the optimization of bioconjugate performance.

Core Functions of the PEG10 Spacer

The incorporation of a PEG10 spacer into a DBCO crosslinker imparts several critical advantages that address common challenges in bioconjugation and drug delivery.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG10 spacer is to increase the aqueous solubility of the crosslinker and the resulting bioconjugate.[2][3][4][5] Many potent cytotoxic drugs used in ADCs are hydrophobic, leading to a tendency for aggregation, which can compromise stability and accelerate clearance from circulation. The hydrophilic nature of the PEG10 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]

Reduction of Steric Hindrance

The defined length of the PEG10 spacer provides critical spatial separation between the conjugated molecules. This is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the DBCO-azide conjugation reaction or interfere with the biological activity of the biomolecule, such as the antigen-binding affinity of an antibody.[7]

Improved Pharmacokinetics and Biocompatibility

The presence of a PEG spacer can significantly influence the pharmacokinetic profile of a bioconjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life.[8][9] This prolonged circulation time can result in greater accumulation of the therapeutic agent at the target site. Furthermore, the PEG spacer can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity.[2]

Quantitative Data Summary

The following tables summarize the impact of PEG spacer length on key properties of bioconjugates, providing a comparative context for the role of a PEG10 spacer. While specific data for PEG10 is not always available, the trends observed with similar PEG lengths offer valuable insights.

Table 1: Impact of PEG Spacer Length on In Vivo Half-Life of Affibody-Drug Conjugates

PEG Spacer LengthHalf-Life Extension (relative to no PEG)Reference
4 kDa2.5-fold[1][8]
10 kDa11.2-fold[1][8]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

PEG Spacer LengthReduction in Cytotoxicity (relative to no PEG)Reference
4 kDa4.5-fold[8]
10 kDa22-fold[8]

Table 3: Physicochemical Properties of DBCO-PEG Crosslinkers

PropertyDescriptionReference(s)
Solubility Soluble in water and most organic solvents like DMSO and DMF.[2]
Stability DBCO group is stable at physiological pH but should be protected from moisture.[10]
Reactivity DBCO reacts specifically and efficiently with azides in a copper-free manner.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO-PEG10 crosslinkers. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody Conjugation using DBCO-PEG10-NHS Ester

This protocol describes the conjugation of a DBCO-PEG10-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody, followed by a copper-free click reaction with an azide-modified payload.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-PEG10-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-modified payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow the DBCO-PEG10-NHS ester vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-PEG10-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Antibody Activation:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG10-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-activated Antibody:

    • Remove excess, unreacted DBCO-PEG10-NHS ester using a desalting column or by dialysis against PBS.

  • Copper-Free Click Reaction:

    • Add the azide-modified payload to the purified DBCO-activated antibody. A 1.5- to 5-fold molar excess of the azide-payload is typically used.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[11]

  • Final Purification:

    • Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted payload.

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[12]

2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC):

  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.[12]

3. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Dissolve the formazan (B1609692) crystals in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the application of DBCO-PEG10 crosslinkers.

ADC_Synthesis_Workflow cluster_activation Antibody Activation cluster_conjugation Click Chemistry cluster_purification Purification & Analysis Ab Antibody Activated_Ab DBCO-Activated Antibody Ab->Activated_Ab Conjugation DBCO_Linker DBCO-PEG10-NHS Ester DBCO_Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC SPAAC Azide_Payload Azide-Payload Azide_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC Analysis DAR, Purity, Activity Purified_ADC->Analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG10 linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Trafficking cluster_action Cytotoxic Effect ADC ADC with PEG10 Spacer Binding Antigen Binding ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Active Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Target Interaction

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) facilitated by a linker.

Conclusion

The PEG10 spacer in DBCO crosslinkers plays a multifaceted and critical role in the design and performance of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. By providing a discrete and defined length, the PEG10 spacer allows for a high degree of control over the final properties of the conjugate, contributing to the development of more stable, effective, and safer targeted therapeutics. The experimental protocols and logical workflows presented in this guide offer a practical framework for the application of DBCO-PEG10 technology in the creation of next-generation bioconjugates.

References

An In-depth Technical Guide to DBCO-PEG10-DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG10-DBCO, and its application in copper-free click chemistry. It details the underlying chemical principles, advantages of the polyethylene (B3416737) glycol (PEG) spacer, and practical considerations for its use in bioconjugation and drug development.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] A key example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.

At the heart of SPAAC is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2] The inherent ring strain of the DBCO molecule allows the reaction to proceed spontaneously and efficiently without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in vivo applications.[3][4] The resulting product is a stable triazole linkage.[4]

The Role and Advantages of the this compound Linker

This compound is a homobifunctional linker featuring a DBCO group at each end of a hydrophilic 10-unit polyethylene glycol (PEG) chain. This structure allows for the crosslinking of two azide-containing molecules.

Key Features and Advantages:

  • Biocompatibility: The absence of a copper catalyst makes this chemistry suitable for use in living cells and organisms.[1]

  • High Efficiency: SPAAC reactions with DBCO are characterized by fast kinetics and high yields, often proceeding to completion at room temperature.[4]

  • Specificity: DBCO and azide (B81097) groups are highly selective for each other and do not react with other functional groups commonly found in biological systems, such as amines and hydroxyls, at physiological pH.[5][6]

  • Enhanced Solubility: The hydrophilic PEG10 spacer increases the water solubility of the linker and the resulting conjugate, which can prevent aggregation and improve handling of biomolecules.[1]

  • Reduced Non-Specific Binding: The PEG chain is known to reduce non-specific interactions, which is particularly beneficial in assays and in vivo applications.[7]

  • Flexibility and Reach: The 10-unit PEG spacer provides a flexible chain of a defined length, allowing for effective crosslinking of molecules that may be sterically hindered.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for planning experiments with DBCO reagents. These values are derived from typical protocols and may require optimization for specific applications.

ParameterTypical Value/RangeNotes
Molar Excess of DBCO Reagent 1.5 - 3.0 equivalents (relative to the limiting azide)For single-sided reactions, a 20-30 fold molar excess of a DBCO-NHS ester for antibody labeling is common.[8]
Reaction Temperature 4°C to 37°CReactions can be performed at room temperature or refrigerated.[7]
Reaction Time 2 - 12 hoursCan be extended (e.g., overnight) to improve yield.[7][8]
Reaction pH 7.0 - 9.0Common buffers include PBS, HEPES, and borate (B1201080) buffers. Avoid buffers containing azides.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFDBCO reagents can be dissolved in an organic solvent like DMSO before being added to an aqueous reaction mixture.[8]

Experimental Protocols

This section provides a generalized protocol for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.

Materials and Reagents
  • Molecule A-azide (e.g., an azide-modified protein or peptide)

  • Molecule B-azide (e.g., an azide-modified oligonucleotide or small molecule)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.

  • Anhydrous DMSO or DMF

  • Desalting columns or other purification systems (e.g., HPLC)

Step-by-Step Crosslinking Protocol

Step 1: Reagent Preparation

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Ensure that Molecule A-azide and Molecule B-azide are in the appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column.

Step 2: Sequential Conjugation (recommended for controlling stoichiometry)

  • First Reaction: Add 1 to 1.5 molar equivalents of the this compound stock solution to Molecule A-azide in the reaction buffer.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification (Optional but Recommended): Remove excess, unreacted this compound using a desalting column or dialysis to prevent the formation of Molecule B homodimers in the next step.

  • Second Reaction: Add 1.5 to 3 molar equivalents of Molecule B-azide to the purified Molecule A-PEG10-DBCO conjugate.

  • Incubate for another 2-4 hours at room temperature or overnight at 4°C.

Step 3: One-Pot Conjugation (for simpler workflows)

  • Combine Molecule A-azide and Molecule B-azide in the desired stoichiometric ratio in the reaction buffer.

  • Add 1 molar equivalent of the this compound stock solution (relative to the limiting azide-containing molecule).

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Note that this method may result in a mixture of products including homodimers.

Step 4: Purification of the Final Conjugate

  • Purify the final crosslinked product using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC to remove unreacted components.[8]

Step 5: Characterization

  • Analyze the final product using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation. The progress of the reaction can also be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at around 310 nm which disappears upon reaction with an azide.[2]

Visualizing the Chemistry and Workflow

The SPAAC Reaction Mechanism

The following diagram illustrates the copper-free click chemistry reaction between a DBCO group and an azide, forming a stable triazole linkage.

SPAAC_Reaction DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide->Triazole Spontaneous (Strain-Promoted)

Caption: SPAAC reaction between DBCO and an azide.

Experimental Workflow for Crosslinking with this compound

This diagram outlines the sequential workflow for conjugating two azide-containing molecules using the bifunctional linker.

Crosslinking_Workflow cluster_step1 Step 1: First Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Reaction cluster_step4 Step 4: Final Purification MoleculeA Molecule A (with Azide) Reaction1 Incubate (2-4h, RT or 4°C) MoleculeA->Reaction1 DBCO_Linker This compound DBCO_Linker->Reaction1 Purify1 Remove Excess Linker (e.g., Desalting Column) Reaction1->Purify1 Intermediate Molecule A-PEG10-DBCO Purify1->Intermediate Reaction2 Incubate (2-4h, RT or 4°C) Intermediate->Reaction2 MoleculeB Molecule B (with Azide) MoleculeB->Reaction2 Final_Product Molecule A-Linker-Molecule B Reaction2->Final_Product Purify2 Purify Final Conjugate (e.g., HPLC, SEC) Final_Product->Purify2

Caption: Sequential crosslinking workflow using this compound.

References

Navigating Aqueous Environments: A Technical Guide to DBCO-PEG10-DBCO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Role of PEG in Solubility

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in DBCO linkers is a strategic design choice to leverage the hydrophilic nature of the PEG chain.[1] This significantly enhances the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in the aqueous environments typical of biological systems.[2][3] Longer PEG chains are generally more effective at increasing solubility and minimizing aggregation of the conjugated molecules.[1] This is particularly crucial in applications such as antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[1]

Quantitative Solubility Data

Direct quantitative solubility data for DBCO-PEG10-DBCO in various aqueous buffers is not extensively documented in publicly accessible sources. However, data for structurally similar short-chain DBCO-PEG linkers can provide a useful benchmark for researchers. It is important to note that the longer PEG10 chain in the target molecule is expected to confer greater aqueous solubility than these shorter-chain analogues.

CompoundBufferSolubility
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[4]
DBCO-PEG4-NHS EsterAqueous BuffersUp to 5.5 mM[4]

Note: For many applications, initial solubilization in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended before dilution into the final aqueous reaction buffer.[4][5]

Experimental Protocol for Determining Aqueous Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific buffer systems, the following detailed experimental protocol, adapted from methodologies for similar compounds, is provided.[5] This method, commonly known as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification, is a reliable approach for determining thermodynamic solubility.

Materials and Equipment:
  • This compound

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Incubator or temperature-controlled environment

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Water-miscible organic solvent (e.g., DMSO or DMF) for stock solution preparation

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

    • Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.

    • Securely cap the tube and place it on a shaker or vortexer at a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for 24-48 hours to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After the incubation period, centrifuge the tube at high speed to pellet the excess, undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent clogging of the HPLC system.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a solvent mixture that mimics the mobile phase. This is typically achieved by first dissolving a precise weight of the compound in a minimal amount of a compatible organic solvent (like DMSO) and then diluting it with the aqueous buffer.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Inject the filtered supernatant (the saturated solution) into the HPLC system under the same conditions.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.

Factors Influencing Solubility and Experimental Workflow

The solubility of DBCO-PEG linkers is not a fixed value but is influenced by several factors, most notably the length of the PEG chain. The following diagram illustrates the relationship between PEG chain length and the resulting properties of the DBCO-PEG conjugate.

G cluster_0 Factors Influencing Solubility cluster_1 Physicochemical Properties cluster_2 Outcome PEG_Chain_Length PEG Chain Length Hydrophilicity Increased Hydrophilicity PEG_Chain_Length->Hydrophilicity positively correlates with Steric_Hindrance Increased Steric Hindrance PEG_Chain_Length->Steric_Hindrance can lead to Aqueous_Solubility Enhanced Aqueous Solubility Hydrophilicity->Aqueous_Solubility directly results in

Relationship between PEG chain length and solubility.

The experimental workflow for utilizing this compound in an aqueous buffer for a typical bioconjugation reaction involves several key steps, as depicted in the following diagram.

G Start Start: Obtain this compound Dissolution Initial Dissolution in Water-Miscible Organic Solvent (e.g., DMSO) Start->Dissolution Dilution Dilution into Aqueous Reaction Buffer Dissolution->Dilution Reaction Bioconjugation Reaction (Copper-Free Click Chemistry) Dilution->Reaction Purification Purification of the Conjugate (e.g., Chromatography) Reaction->Purification Analysis Analysis of the Final Product Purification->Analysis End End: Purified Bioconjugate Analysis->End

Experimental workflow for bioconjugation.

References

A Technical Guide to Dbco-peg10-dbco: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Dbco-peg10-dbco. This homobifunctional crosslinker is a pivotal tool in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies. Its unique structure, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, enables efficient and specific covalent bond formation via copper-free click chemistry.

Introduction to this compound

This compound is a chemical linker designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of bioorthogonal chemistry. This reaction allows for the covalent ligation of two molecules, each bearing a specific functional group (an azide (B81097) and a strained alkyne like DBCO), within a complex biological environment without interfering with native biochemical processes.[1][2] The homobifunctional nature of this compound, with a DBCO group at each end, makes it an ideal crosslinking agent to connect two azide-containing molecules. The PEG10 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[3][4]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and related reagents. The quality and purity of the linker are critical for successful and reproducible bioconjugation. Below is a summary of typical product specifications from various suppliers.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Purity
BroadPharm This compoundBP-257361075.3≥98%[5]
Glyco MindSynth This compoundGMSL-8051075.395-98%
Aladdin Scientific Corporation This compoundD597054C₆₀H₇₄N₄O₁₄≥98%[6]

Physicochemical and Reactivity Data

The DBCO moiety is central to the utility of this linker. Its reactivity and stability are key considerations for experimental design.

PropertyValueSource(s)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]
Reaction Conditions Aqueous buffer, room temperature[2][7]
Second-Order Rate Constant (for DBCO with benzyl (B1604629) azide) ~0.1 - 1.0 M⁻¹s⁻¹[8][9]
Extinction Coefficient of DBCO ~12,000 M⁻¹cm⁻¹ at ~309 nm[10][11]
Solubility Soluble in DMSO, DMF, and other organic solvents; PEG spacer enhances aqueous solubility[3][12]
Stability Solid form is stable at -20°C for over a year. DBCO group can lose reactivity over time in aqueous solutions. Avoid buffers containing azides.[7][10][13]

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO linkers, which can be adapted for this compound.

Protocol 1: General Crosslinking of Two Azide-Modified Molecules

This protocol describes the general procedure for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.

Materials:

  • Molecule A-azide

  • Molecule B-azide

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Prepare solutions of Molecule A-azide and Molecule B-azide in the Reaction Buffer at desired concentrations.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the mixture of Molecule A-azide and Molecule B-azide. The molar ratio of the reactants should be optimized, but a starting point is a 1:1:1 ratio.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[10] The reaction progress can be monitored by measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO group.[2]

  • Purification:

    • Purify the resulting crosslinked conjugate from unreacted components using an appropriate method such as size-exclusion chromatography.[1]

Protocol 2: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process where an antibody is first functionalized with an azide, and then two of these azide-modified antibodies are crosslinked with this compound to form a dimerized ADC, which is then conjugated to a drug. (This is a conceptual workflow; in a typical ADC, the drug is attached to the linker before or after antibody conjugation).

Step 1: Antibody Azide Functionalization

Materials:

  • Antibody

  • Azide-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Dissolve the Azide-NHS ester in DMSO.

  • Add a 5-20 fold molar excess of the Azide-NHS ester to the antibody solution in the amine-free buffer.

  • Incubate at room temperature for 30-60 minutes.

  • Remove excess azide reagent using a desalting column.

Step 2: Antibody Dimerization with this compound

Materials:

  • Azide-functionalized antibody

  • This compound

  • Reaction Buffer (PBS, pH 7.4)

Procedure:

  • Add this compound (dissolved in a minimal amount of DMSO) to the azide-functionalized antibody solution at a 0.5:1 molar ratio (linker:antibody) to favor dimerization.

  • Incubate at room temperature for 4-12 hours or at 4°C overnight.[10]

  • Purify the antibody dimer using size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_reactants Reactant Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification MolA Molecule A-Azide Mix Mix Reactants (PBS, pH 7.4) MolA->Mix MolB Molecule B-Azide MolB->Mix Linker This compound in DMSO Linker->Mix Incubate Incubate (RT, 2-12h or 4°C, overnight) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Conjugate Purified Conjugate (Molecule A - Linker - Molecule B) SEC->Conjugate

General workflow for crosslinking two azide-modified molecules.

G cluster_step1 Step 1: Antibody Azide Functionalization cluster_step2 Step 2: Antibody Dimerization Antibody Antibody React1 React (PBS, pH 7.4, RT, 30-60 min) Antibody->React1 AzideNHS Azide-NHS Ester AzideNHS->React1 Purify1 Purify (Desalting Column) React1->Purify1 AzideAb Azide-Antibody Purify1->AzideAb React2 React (PBS, pH 7.4, RT or 4°C) AzideAb->React2 DbcoLinker This compound DbcoLinker->React2 Purify2 Purify (SEC) React2->Purify2 Dimer Dimerized Antibody Conjugate Purify2->Dimer

References

A Technical Guide to the Certificate of Analysis for DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth explanation of the typical Certificate of Analysis (CoA) for DBCO-PEG10-DBCO, a homobifunctional crosslinker. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and suitability of this reagent for advanced applications in bioconjugation, proteomics, and therapeutic development.

Introduction to this compound

This compound is a high-performance crosslinking reagent designed for copper-free click chemistry. Its structure consists of three key components:

  • DBCO (Dibenzocyclooctyne): Two highly reactive, strained alkyne groups located at each end of the molecule.[1] These groups participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-functionalized molecules.[2][3] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native cellular processes.[3][4]

  • PEG10 (Polyethylene Glycol): A hydrophilic spacer arm composed of ten repeating ethylene (B1197577) glycol units. The PEG moiety enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize non-specific binding.[5][6][7]

  • Homobifunctional Linker: The presence of a DBCO group at both termini allows for the straightforward crosslinking of two azide-containing biomolecules.[1] This makes it an invaluable tool for applications such as the synthesis of PROTACs, antibody-drug conjugates (ADCs), and the formation of complex biomolecular structures.[8][9][10]

A Certificate of Analysis is the formal document that guarantees a specific batch of this compound meets rigorous quality control standards. The following sections break down the key analytical parameters found on a typical CoA.

Summary of Analytical Specifications

The quantitative and qualitative data on a CoA for this compound confirms the identity, purity, and stability of the product. This information is crucial for experimental reproducibility and for performing accurate stoichiometric calculations.

ParameterTypical SpecificationSignificance & Interpretation
Appearance White to off-white solid or powderProvides a preliminary visual check for product consistency and the absence of colored impurities or degradation.[7][11]
Molecular Formula C60H74N4O14Defines the exact elemental composition of the molecule, serving as a fundamental identifier.[10][12]
Molecular Weight 1075.3 g/mol Confirms the mass of a single molecule, which is essential for preparing solutions of a known molarity.[12]
Purity (by HPLC) ≥95%This is a critical measure of the product's quality. A high purity value ensures that the reactivity observed is due to the desired compound and not contaminants, which could interfere with the conjugation reaction.
Identity (by ¹H NMR) Conforms to structureVerifies the precise chemical structure by analyzing the local environment of every proton in the molecule. This confirms the presence of both the DBCO and PEG moieties.[13]
Identity (by Mass Spec) Conforms to structureProvides definitive confirmation of the molecular weight by measuring the mass-to-charge ratio of the ionized molecule.[13]
Solubility DMSO, DMF, DichloromethanePractical information that guides the user on which solvents to use for preparing stock solutions.[6]
Storage Conditions -20°C, Desiccate, Protect from lightSpecifies the optimal conditions to maintain the chemical stability and reactivity of the DBCO groups over time.[10][13]

Experimental Protocols for Quality Control

The specifications listed on the CoA are derived from precise analytical experiments. Below are the detailed methodologies for the key tests performed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components in a sample based on their affinity for a stationary phase (column) as a liquid mobile phase is pumped through. For this compound, reversed-phase HPLC is typically used, where the non-polar DBCO groups interact with a hydrophobic stationary phase. The purity is calculated based on the area of the product peak relative to the total area of all peaks detected.

  • Methodology:

    • Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).[14][15]

    • Column: A reversed-phase column, typically a C18 silica-based column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent like acetonitrile (B52724) or a DMSO/water mixture to a known concentration (e.g., 1 mg/mL).

    • Mobile Phase: A gradient elution is employed using two solvents:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes to ensure the separation of any potential impurities from the main product peak.

    • Detection: The DBCO moiety contains aromatic rings that absorb UV light, allowing for detection at wavelengths such as 254 nm or 280 nm.

    • Data Analysis: Purity is determined by integrating all peaks in the chromatogram and is expressed as: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS combines the separation capability of HPLC with the analytical power of mass spectrometry. After the compound elutes from the LC column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides unambiguous confirmation of the compound's molecular weight.

  • Methodology:

    • Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.

    • LC Conditions: Similar to the HPLC protocol described above.

    • Ionization Mode: ESI in positive ion mode is typically used, as the PEG chain can readily form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

    • Mass Analysis: The mass spectrometer is scanned over a relevant mass range (e.g., 500-1500 m/z).

    • Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the expected mass of the this compound molecule (e.g., 1076.3 for [M+H]⁺ or 1098.3 for [M+Na]⁺). This confirms that the main peak in the HPLC chromatogram is indeed the correct product.

Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H NMR spectroscopy provides detailed structural information by probing the hydrogen atoms within the molecule. The chemical shifts, integration values, and splitting patterns of the NMR signals are unique to the compound's structure, acting as a molecular fingerprint.

  • Methodology:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: A small amount (5-10 mg) of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).

    • Data Acquisition: The ¹H NMR spectrum is acquired.

    • Data Analysis: The resulting spectrum is analyzed to confirm the presence of key structural features:

      • Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the DBCO groups.

      • PEG Protons: A large, characteristic signal (typically a singlet or multiplet around 3.6 ppm) corresponding to the repeating -CH₂CH₂O- units of the PEG spacer.

      • Other Protons: Signals corresponding to the methylene (B1212753) groups adjacent to the DBCO amide linkage.

Application Workflow: Biomolecule Crosslinking

This compound is ideally suited for crosslinking two azide-modified molecules. The diagram below illustrates a typical experimental workflow for this process.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Azide Functionalization cluster_2 Step 3: Copper-Free Click Reaction cluster_3 Step 4: Final Product A Biomolecule A A_azide Biomolecule A-N₃ A->A_azide Add Azide Reagent B Biomolecule B B_azide Biomolecule B-N₃ B->B_azide Add Azide Reagent Reaction Mix & Incubate (Aqueous Buffer, RT) A_azide->Reaction B_azide->Reaction Linker This compound Linker->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification SPAAC Ligation Final_Product Conjugate: A - PEG10 - B Purification->Final_Product

Caption: Workflow for crosslinking two azide-modified biomolecules using this compound.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG10-DBCO Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-PEG10-DBCO in protein bioconjugation. This homo-bifunctional crosslinker leverages the power of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link two azide-modified proteins. The central polyethylene (B3416737) glycol (PEG) spacer, composed of 10 repeating units, enhances solubility, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.[1][2] This technology is invaluable for creating protein dimers, antibody-drug conjugates (ADCs), and other complex biomolecular structures for applications in research, diagnostics, and therapeutics.

The bioconjugation process using this compound is a two-step procedure. First, the protein(s) of interest must be functionalized with azide (B81097) groups. This can be achieved through various methods, such as the reaction of primary amines with azide-NHS esters or the site-specific incorporation of azido-amino acids. The second step involves the crosslinking of the azide-modified protein(s) with the this compound reagent.

Core Advantages of DBCO-Mediated Bioconjugation

  • Biocompatibility and Bioorthogonality: The SPAAC reaction is bioorthogonal, meaning it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[2]

  • High Efficiency and Favorable Kinetics: The reaction between DBCO and an azide is highly efficient, often proceeding to completion with high yields of the stable triazole linkage.[3]

  • Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[3]

  • PEG Spacer: The hydrophilic PEG10 spacer improves the solubility of the conjugate, reduces the potential for aggregation, and provides a flexible linker of a defined length between the conjugated proteins.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation to provide a reference for experimental design.

Table 1: Reaction Conditions for Protein Azide Modification (using Azide-NHS Ester)

ParameterTypical Value/RangeNotes
Molar Excess of Azide-NHS Ester10- to 50-foldDependent on protein concentration and desired degree of labeling.
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction BufferAmine-free buffers (e.g., PBS, HEPES)To avoid competing reactions with the NHS ester.
pH7.2-8.5Optimal for reaction of NHS esters with primary amines.
Reaction Time30-60 minutes at room temperature or 2 hours at 4°CIncubation time can be optimized for specific proteins.
Quenching Reagent50-100 mM Tris-HCl or Glycine, pH 8.0To hydrolyze any unreacted NHS ester.

Table 2: Reaction Conditions for this compound Crosslinking

ParameterTypical Value/RangeNotes
Molar Ratio of this compound to Azide-Protein0.5:1 to 1.5:1 for dimerizationStoichiometry should be optimized based on the desired product (e.g., intramolecular vs. intermolecular crosslinking).
Protein Concentration1-10 mg/mLHigher concentrations favor intermolecular crosslinking.
Reaction BufferAzide-free buffers (e.g., PBS, HEPES)To prevent reaction of DBCO with buffer components.
pH7.0-7.5SPAAC is efficient at physiological pH.
Reaction Time2-12 hours at room temperature or 12-24 hours at 4°CLonger incubation times can improve yield.[3]
Temperature4°C to 37°CThe reaction is efficient across a range of temperatures.[3]

Experimental Protocols

Protocol 1: Azide Modification of Proteins using an NHS Ester

This protocol describes a general method for introducing azide groups onto a protein via its primary amines (e.g., lysine (B10760008) residues) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the freshly prepared Azide-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted azide reagent and byproducts using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

Protocol 2: Crosslinking of Azide-Modified Proteins with this compound

This protocol describes the copper-free click chemistry reaction to crosslink two azide-modified protein molecules.

Materials:

  • Azide-modified protein(s) (from Protocol 1)

  • This compound (dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the azide-modified protein(s) with the this compound solution in the reaction buffer. For protein dimerization, a 0.5:1 molar ratio of this compound to total azide-protein is a good starting point to minimize the formation of larger aggregates. The optimal stoichiometry should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C with gentle mixing. Longer incubation times can lead to higher crosslinking efficiency.[3]

  • Analysis: The reaction progress and the formation of the crosslinked product can be monitored by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.

  • Purification (Optional): If necessary, the crosslinked protein can be purified from unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

Protocol 3: Characterization of the Bioconjugate

Degree of Labeling (DOL) of Azide-Modified Protein:

The degree of azide labeling is not directly measured spectrophotometrically. It is often estimated based on the initial reaction conditions or determined indirectly through a subsequent reaction with a DBCO-functionalized fluorescent probe followed by spectrophotometric analysis of the dye.

Analysis of the Crosslinked Product:

  • SDS-PAGE: A simple and effective method to visualize the formation of the higher molecular weight crosslinked product.

  • Size-Exclusion Chromatography (SEC): Can be used to separate the crosslinked dimer or oligomers from the monomeric protein and to assess the purity of the conjugate.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the successful crosslinking event. Quantitative mass spectrometry can also be used to determine the efficiency of the crosslinking reaction.[4][5][6]

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: DBCO Crosslinking Protein Protein Reaction1 Reaction: Amine-Reactive Chemistry Protein->Reaction1 Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Azide_Protein Azide-Modified Protein Reaction2 Reaction: SPAAC Click Chemistry Azide_Protein->Reaction2 Purification1->Azide_Protein DBCO_Linker This compound DBCO_Linker->Reaction2 Crosslinked_Protein Crosslinked Protein Conjugate Reaction2->Crosslinked_Protein Analysis Analysis (SDS-PAGE, SEC, MS) Crosslinked_Protein->Analysis

Caption: Experimental workflow for protein bioconjugation using this compound.

signaling_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_linker This compound Linker Azide Azide-Modified Protein 1 Triazole1 Triazole Azide->Triazole1 reacts with DBCO1 DBCO PEG PEG10 DBCO1->PEG DBCO1->Triazole1 DBCO2 DBCO PEG->DBCO2 Triazole2 Triazole DBCO2->Triazole2 Azide2 Azide-Modified Protein 2 Azide2->Triazole2 reacts with Protein1 Protein 1 Triazole1->Protein1 Protein2 Protein 2 Triazole2->Protein2 Protein1->PEG Protein2->PEG

Caption: Chemical pathway of this compound mediated protein crosslinking via SPAAC.

References

Application Notes: Antibody Labeling with DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Dibenzocyclooctyne (DBCO) functional groups. This process prepares the antibody for subsequent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible copper-free click chemistry reaction.[1][2][3] This method is fundamental for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted protein tools.[1]

The protocol focuses on the use of a heterobifunctional DBCO-PEG-NHS ester, which reacts with primary amines on the antibody to introduce a single DBCO moiety.[1][4] The inclusion of a Polyethylene Glycol (PEG) spacer enhances the water solubility of the hydrophobic DBCO group and reduces potential steric hindrance.[5][6][7] While this protocol is broadly applicable, we also address the specific function of homobifunctional linkers like Dbco-peg10-dbco as crosslinking agents.

Overall Experimental Workflow

The antibody labeling process consists of four main stages: antibody preparation to ensure optimal reaction conditions, conjugation with the DBCO linker, quenching to stop the reaction, and purification to remove excess reagents.

G prep 1. Antibody Preparation conj 2. Conjugation with DBCO-PEG-NHS Ester prep->conj Amine-free buffer, pH 7.2-8.0 quench 3. Quench Reaction conj->quench Add Tris buffer purify 4. Purification quench->purify Remove excess reagent final_prod DBCO-Labeled Antibody purify->final_prod

Caption: High-level workflow for antibody labeling with DBCO.

Experimental Protocols

Section 1: Materials and Reagents
  • Antibody of interest

  • Amine-reactive DBCO linker (e.g., DBCO-PEG4-NHS Ester, DBCO-PEG10-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1][4][8]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Sodium Bicarbonate buffer (0.1M, pH 8.0).[1][9] Note: Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide (B81097).[3][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][10]

  • Purification System: Spin desalting columns (for rapid cleanup), dialysis cassettes (10 kDa MWCO), or a size-exclusion chromatography (SEC) system.[1][4][5]

Section 2: Antibody Preparation (Pre-conjugation)

Proper antibody preparation is critical for efficient labeling.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris) or stabilizers (like BSA or gelatin), it must be exchanged into the Reaction Buffer. Use a desalting column, dialysis, or tangential flow filtration for this purpose.[5][8]

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL using the Reaction Buffer.[1][4][8] Higher concentrations generally improve reaction efficiency.[11]

Section 3: Antibody Conjugation Protocol

This protocol describes the reaction between the antibody's primary amines and the DBCO-PEG-NHS ester.

  • DBCO Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.[1][4][8]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO linker solution to the prepared antibody solution.[3][4][5] The optimal ratio should be determined empirically for each antibody.[1]

    • Note: The final DMSO concentration in the reaction mixture should ideally be below 20%.[3][8][12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[1][4][8]

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][10]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1][8][12]

G cluster_reactants Reactants cluster_reaction Process cluster_product Result Ab Antibody-NH₂ (in PBS, pH 7.2-8.0) mix Mix & Incubate (RT, 30-60 min) Ab->mix DBCO DBCO-PEG-NHS (in DMSO) DBCO->mix conjugate Antibody-NHCO-PEG-DBCO (Crude Product) mix->conjugate Stable Amide Bond Formation

Caption: Detailed workflow of the DBCO-NHS ester conjugation reaction.

Section 4: Purification of DBCO-Labeled Antibody

Purification is essential to remove unreacted DBCO linker and quenching agent, which could interfere with downstream applications.

  • Spin Desalting Columns: For small-scale, rapid purification, use a spin desalting column according to the manufacturer's protocol. This method typically yields high protein recovery (>85%).[1][13]

  • Size-Exclusion Chromatography (SEC): An excellent method for removing both unreacted small molecules and potential protein aggregates.[5] The DBCO-conjugated antibody will elute in the early fractions.[5]

  • Dialysis: A simple and effective method for removing small molecules, though it is more time-consuming.[4][5]

The purified DBCO-labeled antibody can be stored at -20°C for up to a month, although reactivity may decrease over time.[8][12]

Data Presentation: Key Reaction Parameters

The following table summarizes the quantitative data for the antibody labeling protocol.

ParameterRecommended Value / RangeNotes
Antibody Preparation
Antibody Concentration1 - 5 mg/mLHigher concentrations can improve reaction kinetics.[1][3]
Reaction Buffer pH7.2 - 8.0Optimal for NHS-ester reaction with primary amines.[1]
Conjugation
DBCO-Linker Stock10 mM in anhydrous DMSOPrepare fresh immediately before use.[1][8]
Molar Excess of Linker5x to 20xThe optimal ratio is antibody-dependent and should be optimized.[3][4][5]
DMSO in Final Mixture< 20%High concentrations of DMSO can denature the antibody.[8][12]
Reaction TemperatureRoom Temperature or 4°C4°C may require longer incubation times.[1][4]
Reaction Time30 - 60 minutesCan be extended to 2 hours or longer if needed.[1][8]
Quenching & Purification
Quenching Agent50 - 100 mM Tris-HClEnsures all unreacted NHS-ester is hydrolyzed.[1]
Quenching Time15 minutesSufficient to stop the reaction.[1][12]
Purification MethodDesalting Column or SECEfficiently removes small molecule impurities.[1][5]

Application Note: Use of this compound for Crosslinking

The reagent This compound is a homobifunctional crosslinker . Unlike the DBCO-NHS ester used for primary labeling of an antibody, this molecule contains a reactive DBCO group at both ends of a PEG10 spacer. Its primary application is to link two molecules that have been pre-functionalized with azide groups.

Principle: The two DBCO groups on the linker react independently with two separate azide-modified molecules (e.g., Azide-Molecule A and Azide-Molecule B) via the SPAAC reaction to form a stable, covalently linked conjugate (A-Conjugate-B).

G molA Azide-Molecule A intermediate A-Triazole-PEG10-DBCO molA->intermediate SPAAC Reaction 1 linker This compound linker->intermediate molB Azide-Molecule B final Crosslinked Product: A-Triazole-PEG10-Triazole-B molB->final intermediate->final SPAAC Reaction 2

Caption: Workflow for crosslinking two azide-modified molecules with this compound.

References

Application Notes and Protocols for Dbco-peg10-dbco in Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. The formation of hydrogels using bioorthogonal click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers significant advantages due to its high specificity, rapid reaction kinetics, and biocompatibility, as it proceeds without the need for cytotoxic catalysts.

Dibenzocyclooctyne (DBCO) functionalized molecules are key reagents in SPAAC. This document focuses on the application of Dbco-peg10-dbco , a bifunctional crosslinker, in hydrogel formation. This compound is a linear molecule containing a central polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units, flanked by two DBCO groups. The PEG spacer enhances water solubility and biocompatibility.[1][2] When mixed with multi-azide functionalized polymers, this compound acts as a crosslinker, forming a stable hydrogel network via triazole linkages. This process is highly efficient and occurs under physiological conditions, making it suitable for the encapsulation of sensitive biological materials like cells and proteins.[3][4][5]

While specific literature on this compound for hydrogel formation is limited, this document provides a generalized protocol adapted from studies using other DBCO-PEG derivatives. The principles of SPAAC-mediated hydrogelation remain consistent, though the kinetics and mechanical properties of the resulting hydrogels will be influenced by the shorter PEG10 chain, likely resulting in a more rigid network compared to longer PEG-based crosslinkers.

Mechanism of Hydrogel Formation

The crosslinking of hydrogels using this compound and an azide-functionalized polymer occurs via a copper-free click reaction. The DBCO groups on the crosslinker react with azide (B81097) groups on the polymer backbone in a [3+2] cycloaddition to form a stable triazole linkage. This bioorthogonal reaction is highly specific and does not interfere with biological functionalities.[3][5]

G cluster_reactants Reactants Dbco_peg10_dbco This compound (Crosslinker) Mixing Mixing in Aqueous Buffer Dbco_peg10_dbco->Mixing Azide_Polymer Multi-Azide Polymer (e.g., 4-arm PEG-Azide) Azide_Polymer->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel SPAAC Reaction (Triazole Formation)

Figure 1: Schematic of hydrogel formation via SPAAC.

Quantitative Data Summary

The mechanical properties and gelation time of DBCO-azide hydrogels are tunable by altering the concentration of the crosslinker and the polymer backbone. The following table summarizes data from studies using various DBCO-PEG derivatives, which can serve as a reference for designing experiments with this compound.

Precursor ComponentsFinal ConcentrationGelation TimeStorage Modulus (G')Reference
8-arm PEG-DBCO + PEG-diazide10 mM DBCO~7-9 minutesNot specified[6]
4-arm-PEG10k-DBCO + PEG-P(AzDXO)410% w/v< 1 minute~6.0 kPa[7][8]
PEG-DBCO + PEG-N33.13% - 12.5% PEG-DBCO< 90 secondsTunable (up to ~32 kPa Young's Modulus)[9]
DBCO-HA + 4-arm PEG-azide0.25 - 1.0 x 10⁻³ M crosslinkerNot specifiedIncreased with crosslinker concentration[10]

Experimental Protocols

Protocol 1: General Hydrogel Formation

This protocol describes a general method for forming a hydrogel using this compound and a multi-arm PEG-azide.

Materials:

  • This compound

  • 4-arm PEG-Azide (or other multi-azide polymer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Syringe molds or culture well plates

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS to create a stock solution (e.g., 20 mM). Sonicate briefly if necessary to ensure complete dissolution.

    • Dissolve the 4-arm PEG-Azide in PBS to create a corresponding stock solution (e.g., 10 mM). The desired molar ratio of DBCO to azide groups is typically 1:1.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-Azide solution.

    • To initiate crosslinking, add an equal volume of the this compound solution to the azide solution.

    • Immediately and thoroughly mix the two solutions by pipetting up and down several times.

    • Quickly transfer the mixed solution into the desired mold (e.g., syringe mold or well plate).

  • Gelation:

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentrations of the reactants but is expected to be rapid (seconds to minutes).[8][9]

    • The hydrogel is ready for use once a stable gel has formed.

G cluster_prep Preparation cluster_formation Hydrogel Formation A Prepare Stock Solution of This compound in PBS C Combine Azide and DBCO Solutions in a 1:1 Molar Ratio A->C B Prepare Stock Solution of Multi-Azide Polymer in PBS B->C D Mix Thoroughly and Quickly C->D E Transfer to Mold D->E F Incubate at RT or 37°C E->F G Hydrogel Formed F->G

Figure 2: Experimental workflow for hydrogel formation.
Protocol 2: Cell Encapsulation in Hydrogels

This protocol outlines the procedure for encapsulating cells within a this compound crosslinked hydrogel. All steps should be performed under sterile conditions in a laminar flow hood.

Materials:

  • This compound

  • 4-arm PEG-Azide

  • Cell culture medium (e.g., DMEM)

  • Cells in suspension

  • Sterile PBS, pH 7.4

Procedure:

  • Prepare Cell-Compatible Stock Solutions:

    • Dissolve this compound and 4-arm PEG-Azide in sterile cell culture medium or PBS to the desired stock concentrations. Filter-sterilize the solutions if necessary.

  • Prepare Cell Suspension:

    • Trypsinize and count the cells. Resuspend the cell pellet in the 4-arm PEG-Azide solution at the desired final cell density (e.g., 1 x 10^6 cells/mL).

  • Encapsulation:

    • In a sterile tube, gently mix the cell-azide polymer suspension.

    • Add an equal volume of the this compound solution to the cell suspension.

    • Mix gently by pipetting to avoid cell damage.

    • Dispense the mixture into a sterile culture plate or mold.

  • Culture:

    • Allow the hydrogel to polymerize at 37°C in a cell culture incubator for approximately 20-30 minutes.[11]

    • After gelation, add fresh cell culture medium to cover the hydrogel.

    • Incubate the cell-laden hydrogels under standard cell culture conditions.

Protocol 3: Characterization of Hydrogel Properties

A. Rheological Analysis: Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), and to measure the gelation time.[11]

  • Prepare the precursor solutions as described in Protocol 1.

  • Load the mixed precursor solution onto the plate of a rheometer.

  • Perform a time-sweep oscillatory rheology test at a constant frequency and strain.

  • The gelation point is typically defined as the time at which G' crosses over G''.

B. Swelling Ratio: The swelling ratio provides information about the water uptake capacity and crosslink density of the hydrogel.

  • Prepare a hydrogel and weigh it immediately after formation (W_initial).

  • Immerse the hydrogel in PBS or deionized water at 37°C.

  • At various time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_initial) / W_initial.

C. Cell Viability Assay: A Live/Dead assay can be used to assess the viability of encapsulated cells.

  • Prepare a staining solution containing calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS.

  • Wash the cell-laden hydrogels with PBS.

  • Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C.

  • Wash again with PBS and visualize using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Applications in Drug Development

The use of this compound for hydrogel formation offers several advantages for drug development professionals:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained release. The release kinetics can be tuned by modifying the crosslink density.[9]

  • 3D Cell Culture Models: These hydrogels provide a more physiologically relevant environment for in vitro drug screening compared to traditional 2D cell culture.

  • Tissue Engineering: Biocompatible and biodegradable hydrogels can serve as scaffolds for tissue regeneration, promoting cell adhesion, proliferation, and differentiation.

  • Injectable Formulations: The rapid gelation under physiological conditions makes these hydrogels suitable for minimally invasive in situ applications.[9][12]

Conclusion

This compound is a valuable crosslinker for the formation of biocompatible hydrogels via copper-free click chemistry. While direct experimental data for this specific molecule in hydrogel applications is emerging, the well-established principles of SPAAC allow for the adaptation of protocols from similar DBCO-PEG derivatives. The resulting hydrogels have tunable properties and are well-suited for a range of applications in research and drug development, from fundamental 3D cell culture to advanced therapeutic delivery systems. Researchers should empirically determine the optimal concentrations and conditions for their specific application, using the protocols and data presented here as a starting point.

References

Application Notes and Protocols for Protein-Protein Conjugation with DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating protein-protein conjugations using the homobifunctional linker, DBCO-PEG10-DBCO. This technology leverages the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific formation of covalent bonds under biocompatible conditions.[1][2] The this compound linker is particularly useful for inducing the homodimerization of proteins that have been functionalized with azide (B81097) groups.

Introduction to this compound Mediated Protein Dimerization

The this compound linker is a homobifunctional crosslinking reagent. It possesses two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. The DBCO groups react specifically and efficiently with azide moieties without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[3] The PEG10 spacer enhances the solubility of the linker and the resulting protein conjugate, while also providing a defined spatial separation between the conjugated proteins.

This methodology is a powerful tool for a variety of applications, including:

  • Engineering protein homodimers: Studying the effects of dimerization on protein function, stability, and signaling.

  • Creating multimeric protein complexes: Building larger, well-defined protein assemblies.

  • Developing novel therapeutic modalities: Constructing bispecific antibodies or other protein-based drugs that rely on dimerization for their mechanism of action.

Principle of the Reaction

The creation of protein-protein dimers using this compound is a two-step process:

  • Protein Azide Functionalization: The target protein is first chemically modified to introduce an azide group. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein surface with an azide-containing N-hydroxysuccinimide (NHS) ester.

  • Dimerization with this compound: The azide-functionalized protein is then reacted with the homobifunctional this compound linker. The two DBCO groups on the linker react with the azide groups on two separate protein molecules, resulting in the formation of a stable, covalently linked protein dimer.

Experimental Workflow Overview

G cluster_0 Protein Preparation cluster_1 Azide Functionalization cluster_2 Dimerization Reaction cluster_3 Purification & Analysis P1 Target Protein A1 React with Azide-NHS Ester P1->A1 A2 Purify Azide-Modified Protein A1->A2 D1 React with This compound A2->D1 PA1 Purify Dimer (e.g., SEC) D1->PA1 PA2 Characterize Dimer (SDS-PAGE, Mass Spec) PA1->PA2

Figure 1: General workflow for protein dimerization.

Quantitative Data Summary

The efficiency of protein dimerization can be influenced by several factors, including the degree of azide labeling, the molar ratio of linker to protein, and the protein concentration. The following tables provide representative data for the optimization of these parameters.

Table 1: Effect of Molar Ratio of this compound to Azide-Protein on Dimerization Efficiency

Molar Ratio (this compound : Azide-Protein)Monomer (%)Dimer (%)Higher-order Aggregates (%)
0.1 : 185141
0.5 : 145505
1 : 1207010
2 : 1156520
5 : 1105535

Note: Data is hypothetical and serves as an example. Optimal ratios should be determined empirically.

Table 2: Characterization of Purified Protein Dimer

Analytical MethodResultInterpretation
SDS-PAGE (non-reducing)Band at ~2x MW of monomerConfirms covalent dimer formation
Size Exclusion Chromatography (SEC)Elution volume corresponds to ~2x MW of monomerIndicates a homogenous population of dimers
Mass Spectrometry (MALDI-TOF)Peak at MW of (2 x Monomer) + MW of linkerConfirms the precise mass of the dimer conjugate

Experimental Protocols

Protocol 1: Azide Functionalization of Target Protein

This protocol describes the modification of a target protein with azide groups using an Azide-PEG4-NHS ester.

Materials:

  • Target Protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Azide-PEG4-NHS Ester (e.g., from a commercial supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or size-exclusion chromatography system

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted azide reagent and quenching solution using a desalting spin column or size-exclusion chromatography. The purified azide-modified protein is now ready for the dimerization reaction.

Protocol 2: Protein Dimerization with this compound

This protocol details the crosslinking of the azide-modified protein using the homobifunctional this compound linker.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound linker

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Dimerization Reaction: Add the this compound stock solution to the azide-modified protein solution. The recommended starting molar ratio of linker to protein is 0.5:1. This ratio should be optimized to maximize dimer formation while minimizing the formation of higher-order oligomers.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Analysis of Reaction Products: Analyze a small aliquot of the reaction mixture by SDS-PAGE (non-reducing) to assess the extent of dimerization. The appearance of a band at approximately twice the molecular weight of the monomer indicates successful dimer formation.

Protocol 3: Purification and Characterization of the Protein Dimer

This protocol describes the purification of the protein dimer from the reaction mixture and its subsequent characterization.

Materials:

  • Dimerization reaction mixture (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification by SEC: Purify the protein dimer from unreacted monomer and any higher-order aggregates using a size-exclusion chromatography system. Select a column with an appropriate fractionation range for the expected size of the dimer.

  • Analysis by SDS-PAGE: Analyze the collected SEC fractions by non-reducing SDS-PAGE to confirm the presence and purity of the dimer.

  • Characterization by Mass Spectrometry: For precise mass confirmation, analyze the purified dimer by mass spectrometry. The expected mass will be the sum of two protein molecules plus the mass of the this compound linker.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in optimizing the stoichiometry for protein dimerization.

G cluster_0 Stoichiometry Optimization Start Start with 0.5:1 (Linker:Protein) Analyze Analyze by SDS-PAGE Start->Analyze Decision Sufficient Dimer? Analyze->Decision Increase Increase Linker Ratio Decision->Increase No, excess monomer Decrease Decrease Linker Ratio Decision->Decrease No, excess aggregates End Optimal Ratio Found Decision->End Yes Increase->Analyze Decrease->Analyze

References

Application Notes and Protocols: Dbco-peg10-dbco for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dbco-peg10-dbco for the surface functionalization of nanoparticles. This bifunctional linker is a powerful tool for creating advanced nanoparticle systems for targeted drug delivery, in vivo imaging, and diagnostic applications through a robust and biocompatible "click chemistry" approach.

Introduction to this compound

This compound is a homo-bifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1][][3] The DBCO moieties are strained alkynes that readily and specifically react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6][7][8] This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it can proceed under physiological conditions without interfering with biological processes.[7][8]

The hydrophilic PEG spacer enhances the water solubility of the linker and the resulting nanoparticle conjugate, which can reduce non-specific protein adsorption and improve in vivo circulation times.[1][9] The presence of two DBCO groups allows for the crosslinking of azide-containing molecules or the creation of nanoparticle dimers or aggregates if desired.

Key Applications:

  • Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with azide-modified targeting ligands such as antibodies, peptides, or aptamers for precise delivery to disease sites.[10]

  • Advanced In Vivo Imaging: Conjugate imaging agents like fluorescent dyes or MRI contrast agents to nanoparticles for enhanced diagnostics and disease tracking.[11]

  • Development of Novel Biomaterials: Create customized biomaterials with specific properties by crosslinking azide-functionalized polymers or other molecules.[1]

Quantitative Data on Nanoparticle Functionalization

The functionalization of nanoparticles with this compound and subsequent conjugation of azide-tagged molecules can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.[11]

Table 1: Physicochemical Characterization of Functionalized Liposomes [11]

Liposome (B1194612) FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5

Table 2: Characterization of Functionalized Polymeric Nanoparticles [11]

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6

Table 3: Drug Loading and Encapsulation Efficiency [11]

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)
Polymer-Drug Conjugate MicellesDoxorubicin7.3 - 37.6>95
Mesoporous Silica NanoparticlesCisplatin~48Not Reported
Folate-PEG-Betulinic Acid NPsPaclitaxel12.4 ± 1.185.7 ± 4.3

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold nanoparticles, liposomes, and polymeric nanoparticles—using a DBCO-PEG linker, followed by conjugation to an azide-modified molecule. While these protocols are for a generic DBCO-PEG linker, they are directly applicable for this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of pre-synthesized AuNPs that have a surface amenable to ligand exchange with a thiol-terminated this compound.

Materials:

  • DBCO-PEG10-SH (or other thiol-terminated DBCO-PEG linker)

  • Pre-synthesized gold nanoparticles (e.g., citrate-capped)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-modified molecule (e.g., peptide, antibody, or small molecule)

  • Centrifugation tubes

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Ligand Exchange for DBCO Functionalization:

    • Resuspend the AuNPs in PBS.

    • Add a molar excess of the thiol-terminated this compound to the AuNP suspension. The exact ratio will need to be optimized but a 1000-fold molar excess is a good starting point.

    • Incubate the mixture for 4-12 hours at room temperature with gentle mixing to facilitate ligand exchange.

    • Purify the DBCO-functionalized AuNPs by centrifugation to remove excess, unreacted linker. The centrifugation speed and time will depend on the size of the AuNPs.

    • Resuspend the pellet in fresh PBS. Repeat the centrifugation and resuspension steps two more times.

    • Characterize the DBCO-functionalized AuNPs using a UV-Vis spectrophotometer (monitoring the surface plasmon resonance peak) and DLS (for size and zeta potential).[11]

  • Click Chemistry Conjugation:

    • To the purified DBCO-functionalized AuNPs, add the azide-modified molecule. The molar ratio of the azide-molecule to the AuNPs should be optimized, with a starting point of a 10 to 100-fold molar excess.[12]

    • Incubate the reaction for 4-24 hours at room temperature or overnight at 4°C.[11][12]

    • Purify the final ligand-conjugated AuNPs by centrifugation to remove the excess ligand.[11][12]

    • Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with a stabilizing agent like BSA or PEG).[12]

    • Characterize the final product using UV-Vis, DLS, and other relevant techniques (e.g., FTIR, XPS) to confirm successful conjugation.[11]

Protocol 2: Functionalization of Liposomes

This protocol is suitable for liposomes that incorporate an amine-functionalized lipid (e.g., DSPE-PEG-NH2) for subsequent reaction with an NHS-ester activated this compound.

Materials:

  • Dbco-peg10-NHS ester

  • Liposomes containing an amine-functionalized lipid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis membrane

  • Azide-modified molecule

  • DLS instrument

Procedure:

  • DBCO Functionalization:

    • Add the Dbco-peg10-NHS ester to the liposome suspension in PBS. The molar ratio of the NHS ester to the amine-lipid should be optimized, starting with a 10-fold molar excess.

    • Allow the reaction to proceed for 2-4 hours at room temperature.[11]

    • Remove unreacted Dbco-peg10-NHS ester by SEC or dialysis against PBS (pH 7.4).[11]

    • Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.[11]

  • Click Chemistry Conjugation:

    • To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.

    • Incubate for 4-12 hours at room temperature.[11]

    • Purify the final conjugated liposomes using SEC to remove the excess ligand.[11]

    • Characterize the final product by DLS.[11]

Protocol 3: Functionalization of Carboxyl-Terminated Polymeric Nanoparticles

This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles (e.g., PLGA) using EDC/NHS chemistry to couple an amine-terminated this compound.

Materials:

  • Dbco-peg10-amine

  • Carboxyl-terminated polymeric nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-modified molecule

  • Centrifugation tubes

  • DLS instrument

Procedure:

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.

    • Incubate for 30 minutes at room temperature with gentle mixing.[11]

  • Conjugation of Dbco-peg10-amine:

    • Dissolve Dbco-peg10-amine in a small amount of DMSO and then add it to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.[11]

    • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.[11]

    • Characterize the DBCO-nanoparticles using DLS.[11]

  • Click Chemistry Reaction:

    • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

    • Add the azide-modified targeting ligand.

    • Incubate for 4-12 hours at room temperature.[11]

    • Purify the final conjugated nanoparticles by centrifugation.[11]

    • Characterize the final product using DLS and other relevant techniques.[11]

Visualizations

The following diagrams illustrate the key processes involved in nanoparticle functionalization using this compound.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: DBCO Functionalization cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Characterization NP Nanoparticle Core (e.g., Gold, Liposome, Polymer) Linker This compound (or derivative) NP->Linker Surface Chemistry (e.g., Thiol, Amine, Carboxyl) DBCO_NP DBCO-Functionalized Nanoparticle Linker->DBCO_NP Azide Azide-Modified Molecule (e.g., Antibody, Peptide, Drug) DBCO_NP->Azide SPAAC Reaction Final_NP Functionalized Nanoparticle Conjugate Azide->Final_NP Char Analysis: - DLS (Size, PDI, Zeta) - UV-Vis - Spectroscopy (FTIR, NMR) - Microscopy (TEM) Final_NP->Char

Caption: Experimental workflow for nanoparticle functionalization.

Caption: Logical relationship of components in functionalization.

References

Optimizing Molar Ratios for DBCO-PEG10-DBCO Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for optimizing the molar ratios in reactions involving DBCO-PEG10-DBCO, a bifunctional linker widely used in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs). The protocols and data presented herein are designed to facilitate efficient and reproducible conjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

Introduction to this compound and SPAAC Chemistry

Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules to form a stable triazole linkage.[1][2][3] This bioorthogonal reaction, known as SPAAC, is ideal for biological applications as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3][4]

The this compound linker is a homo-bifunctional crosslinker. The polyethylene (B3416737) glycol (PEG) spacer, in this case with 10 repeating units, enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation time in vivo.[1][4][5][6] The two terminal DBCO groups allow for the simultaneous or sequential conjugation of two different azide-containing molecules.

Molar Ratio Optimization: Key to Successful Conjugation

The molar ratio of the reactants is a critical parameter in any bioconjugation reaction. Optimizing this ratio is essential for controlling the degree of labeling, maximizing the yield of the desired conjugate, and minimizing unwanted side products.

General Recommendations

For SPAAC reactions, it is common to use a molar excess of one reactant to drive the reaction to completion, especially when one of the components is more precious or its concentration is difficult to determine accurately.[7]

Table 1: Recommended Starting Molar Ratios for SPAAC Reactions

Reactant 1 (Limiting)Reactant 2 (Excess)Recommended Molar Excess of Reactant 2Target Application
Azide-Functionalized MoleculeDBCO-Functionalized Molecule1.5 to 10-fold[7][8][9]General Bioconjugation
DBCO-Functionalized MoleculeAzide-Functionalized Molecule1.5 to 5-fold[3]When DBCO-molecule is limiting
DBCO-AntibodyAzide-Oligonucleotide/Dye2 to 4-fold[1][10]Antibody-Oligo/Dye Conjugation
Azide-AntibodyDBCO-Activated Payload-ADC Synthesis[11]

Note: The optimal molar ratio should be determined empirically for each specific application.[8]

Factors Influencing the Optimal Molar Ratio
  • Concentration of Reactants: Reactions are more efficient at higher concentrations.[2][12]

  • Reactivity of the Specific DBCO and Azide (B81097): The structure and steric hindrance of the molecules being conjugated can affect the reaction rate.[3]

  • Stability of the Biomolecules: For sensitive biomolecules, it may be necessary to use lower temperatures and longer incubation times, which might require a higher molar excess to achieve a good yield.[7]

  • Downstream Purification: A large excess of one reactant might complicate the purification of the final conjugate.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process involving the functionalization of a biomolecule (e.g., an antibody) with an azide group, followed by the reaction with a this compound linker and a second azide-containing molecule.

Protocol 1: Antibody Modification with an Azide-Linker

This protocol describes the introduction of azide groups onto an antibody using an NHS-ester functionalized azide-PEG linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation: Prepare the antibody at a concentration of 1-10 mg/mL.[13]

  • Reaction Setup: Add a 10 to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.[3][4][13] The final concentration of the organic solvent should be kept below 20%.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.[3][12]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[3]

  • Purification: Remove the excess, unreacted azide-linker using a desalting column equilibrated with an azide-free buffer like PBS.[14]

Protocol 2: Conjugation of Azide-Antibody with this compound and an Azide-Payload

This protocol details the copper-free click chemistry reaction between the azide-functionalized antibody, the this compound linker, and an azide-functionalized payload.

Materials:

  • Azide-functionalized antibody

  • This compound (dissolved in DMSO or DMF)

  • Azide-functionalized payload (e.g., a cytotoxic drug or a fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a controlled reaction, first react the Azide-functionalized antibody with a sub-stoichiometric amount of this compound to form an intermediate with a free DBCO group.

  • Incubation 1: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[3] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance peak at approximately 310 nm.[1][7]

  • Payload Addition: Add a 1.5 to 5-fold molar excess of the azide-functionalized payload to the reaction mixture.

  • Incubation 2: Continue the incubation for another 2-12 hours at room temperature or overnight at 4°C.[3]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted components.[4][14]

Table 2: Summary of Typical Reaction Conditions for SPAAC

ParameterRecommended ConditionNotes
Temperature 4°C to 37°C[2][7]Higher temperatures increase the reaction rate but may affect the stability of biomolecules.[7]
Reaction Time 2 to 48 hours[7]Longer incubation times can improve yield, especially at lower temperatures.[7]
pH 6.0 to 9.0[8]Near-neutral pH (7.4) is common for bioconjugations.
Solvent Aqueous buffers (e.g., PBS)[1]Water-miscible organic solvents like DMSO or DMF can be used to dissolve reagents, but the final concentration should be low (<20%) to prevent protein precipitation.[1][7]

Visualization of Workflows

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Antibody Antibody Azide-Antibody Azide-Antibody Antibody->Azide-Antibody NHS-Ester Reaction (10-20x excess linker) Azide-Linker Azide-Linker Azide-Linker->Azide-Antibody ADC_Intermediate ADC_Intermediate Azide-Antibody->ADC_Intermediate SPAAC Reaction 1 This compound This compound This compound->ADC_Intermediate Azide-Payload Azide-Payload Final_ADC Final_ADC Azide-Payload->Final_ADC ADC_Intermediate->Final_ADC SPAAC Reaction 2 (1.5-5x excess payload) Purification Purification Final_ADC->Purification SEC/HIC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Logical Relationship in Molar Ratio Optimization

Molar_Ratio_Optimization cluster_factors Influencing Factors cluster_outcomes Desired Outcomes Molar_Ratio Molar Ratio (DBCO:Azide) High_Yield High Yield Molar_Ratio->High_Yield Controlled_Labeling Controlled Labeling Molar_Ratio->Controlled_Labeling Minimal_Side_Products Minimal Side Products Molar_Ratio->Minimal_Side_Products Concentration Concentration Concentration->Molar_Ratio Reactivity Reactivity Reactivity->Molar_Ratio Stability Stability Stability->Molar_Ratio

Caption: Factors influencing and outcomes of molar ratio optimization.

Troubleshooting

Table 3: Common Issues and Solutions in DBCO-Azide Reactions

IssuePossible CauseSuggested Solution
Low Conjugation Yield Suboptimal molar ratioEmpirically test a range of molar excesses (e.g., 1.5x, 3x, 5x, 10x).[8][9]
Low reactant concentrationIncrease the concentration of the reactants if possible.
Short incubation time or low temperatureIncrease incubation time or perform the reaction at a higher temperature (e.g., 37°C).[2][7]
Protein Precipitation High concentration of organic solventEnsure the final concentration of DMSO or DMF is below 20%.[1]
Hydrophobic nature of the DBCO reagentUse a DBCO-linker with a longer PEG chain to improve solubility.
No Conjugation Inactive reagentsEnsure the DBCO and azide functionalities have not degraded. Store reagents as recommended.
Presence of azide in buffersDo not use buffers containing sodium azide, as it will react with the DBCO group.[1][2][8]

By carefully considering the molar ratios and other reaction parameters outlined in these notes, researchers can achieve efficient and reproducible conjugations using this compound for a wide range of applications in drug development and life sciences.

References

Application Note and Protocol: Purification of DBCO-PEG10-DBCO Conjugates by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are pivotal in the field of bioconjugation, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and forms a stable triazole linkage, making it ideal for attaching molecules to biological targets without the need for a cytotoxic copper catalyst[1][2][]. The DBCO-PEG10-DBCO is a bifunctional, PEGylated linker designed to crosslink two azide-containing molecules[4][]. The polyethylene (B3416737) glycol (PEG) spacer not only enhances the solubility and stability of the conjugate but also provides a defined distance between the conjugated molecules[][6].

Following the synthesis of this compound, a heterogeneous mixture containing the desired product, unreacted starting materials, and side products is often obtained. The presence of these impurities can interfere with downstream applications, such as antibody-drug conjugate (ADC) development or the formation of PROTACs[7]. Therefore, a robust purification method is essential to isolate the pure this compound conjugate. Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume, making it an ideal method for purifying the target conjugate from smaller impurities[2][][][9][10]. This application note provides a detailed protocol for the purification of this compound using SEC.

Experimental Workflow

The overall workflow for the purification of this compound by SEC is depicted below. The process begins with the crude reaction mixture, which is then prepared for injection onto the SEC column. The separation is performed using an isocratic mobile phase, and the eluted fractions are monitored by UV absorbance. Fractions corresponding to the pure product are collected, pooled, and the solvent is removed to yield the purified this compound.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis & Collection cluster_post Post-Purification Crude Crude Reaction Mixture Dissolve Dissolve in Mobile Phase Crude->Dissolve Solubilization Filter Filter (0.22 µm) Dissolve->Filter Remove Particulates Inject Inject Sample Filter->Inject SEC_Column SEC Column Elution Isocratic Elution SEC_Column->Elution Inject->SEC_Column Monitor UV Detection (e.g., 254/309 nm) Elution->Monitor Collect Fraction Collection Monitor->Collect Pool Pool Pure Fractions Collect->Pool Solvent_Removal Solvent Removal Pool->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Figure 1: Experimental workflow for the purification of this compound by SEC.

Materials and Methods

Materials and Equipment

The following table summarizes the key materials and equipment required for the SEC purification of this compound.

CategoryItemSpecifications
Compound This compoundMolecular Weight: 1075.3 Da[11]
Instrumentation HPLC or FPLC SystemEquipped with a pump, autosampler/manual injector, column oven, and UV-Vis detector.
Column Size Exclusion Chromatography ColumnRecommended: Column with a fractionation range suitable for small molecules (e.g., 100 - 7,000 Da). Example: TSKgel G2000SWxl or similar. The pore size should be appropriate for the separation of molecules in the ~1 kDa range from smaller impurities[12].
Mobile Phase Phosphate-Buffered Saline (PBS) or other suitable aqueous bufferIsocratic grade, filtered and degassed. The mobile phase should be chosen to minimize non-specific interactions between the analyte and the stationary phase[].
Sample Preparation Syringe Filters0.22 µm pore size, compatible with the mobile phase.
Detection UV-Vis DetectorWavelengths: 254 nm (for general aromatics) and 309 nm (characteristic absorbance of the DBCO group).
Data Acquisition Chromatography Data System (CDS)For instrument control, data acquisition, and analysis.
Experimental Protocol
  • System Preparation:

    • Equilibrate the SEC column with the mobile phase (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved. A typical flow rate for analytical scale columns is 0.5 - 1.0 mL/min.

    • Ensure the system pressure is stable and within the column's operating limits.

  • Sample Preparation:

    • Dissolve the crude this compound reaction mixture in the mobile phase to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

  • SEC Run and Fraction Collection:

    • Inject the filtered sample onto the equilibrated SEC column. The injection volume should be optimized to avoid column overloading, typically between 1-5% of the total column volume for high-resolution fractionation[2].

    • Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the elution of all components.

    • Monitor the elution profile using a UV detector at 254 nm and 309 nm. The this compound conjugate is expected to elute as a major peak with strong absorbance at both wavelengths.

    • Collect fractions of a defined volume (e.g., 0.5 mL) throughout the run.

  • Analysis of Fractions and Product Pooling:

    • Analyze the collected fractions by a suitable method (e.g., re-injection onto the SEC column, LC-MS) to determine the purity of each fraction.

    • Pool the fractions containing the pure this compound conjugate.

  • Post-Purification:

    • Remove the solvent from the pooled fractions, for example, by lyophilization (freeze-drying) or rotary evaporation, to obtain the purified this compound as a solid.

    • Characterize the final product for purity and identity using analytical techniques such as HPLC, mass spectrometry, and NMR.

Expected Results and Troubleshooting

The purification of this compound by SEC is designed to separate the target molecule from potential impurities based on size. The following diagram illustrates the expected elution profile and the separation principle.

SEC_Principle cluster_synthesis Synthesis Output cluster_separation SEC Separation Principle cluster_outcome Purification Outcome Crude_Mixture Crude this compound (Mixture of components) Product This compound (Larger Size) Impurity1 Unreacted DBCO Precursor (Smaller Size) Impurity2 Excess PEG Reagent (Smaller Size) label_elution Elution Order Purified_Product Purified this compound Product->Purified_Product Earlier Elution Impurities Separated Impurities Impurity1->Impurities Later Elution Impurity2->Impurities Later Elution

Figure 2: Logical diagram of the separation of this compound from smaller impurities by SEC.

Troubleshooting:

  • Poor Resolution: If the peaks are not well-separated, consider decreasing the flow rate, reducing the sample injection volume, or using a longer column.

  • Peak Tailing: This may indicate secondary interactions between the analyte and the column matrix. Adding salts (e.g., 150 mM NaCl) or organic modifiers (e.g., a small percentage of acetonitrile (B52724) or isopropanol) to the mobile phase can help mitigate these interactions[].

  • Low Recovery: If the product recovery is low, it might be due to adsorption to the column. Modifying the mobile phase as described for peak tailing can improve recovery. Also, ensure the sample is fully solubilized before injection.

Conclusion

Size Exclusion Chromatography is a reliable and effective method for the purification of this compound conjugates. The protocol outlined in this application note provides a comprehensive guide for researchers to obtain a highly pure product, which is crucial for the success of subsequent bioconjugation experiments. The use of appropriate SEC columns and optimized mobile phases is key to achieving high-resolution separation and good recovery of the target molecule.

References

Application Note: Utilizing Dbco-peg10-dbco for Advanced Live Cell Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for elucidating dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized our ability to label and visualize biomolecules with high specificity and minimal perturbation to cellular functions.[1][2] Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this field, enabling the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a toxic copper catalyst.[1][3][4][5] This biocompatibility makes it ideal for applications in living systems.[6][7]

Dbco-peg10-dbco is a bifunctional, hydrophilic linker molecule featuring two DBCO groups separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the crosslinking of two different azide-containing molecules, opening up possibilities for studying molecular interactions, cellular organization, and targeted cell manipulation in real-time. The PEG spacer enhances water solubility and minimizes steric hindrance, ensuring efficient reaction kinetics in aqueous biological environments.[8]

Principle of Action

The core of this technology lies in the highly efficient and specific reaction between the strained alkyne of the DBCO groups and azide (B81097) moieties.[] This reaction proceeds rapidly at physiological temperatures and pH, forming a stable triazole linkage.[5][10] The process can be conceptualized in two main stages:

  • Metabolic or Antibody-Based Azide Installation: Target biomolecules or cells are first functionalized with azide groups. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g., an azide-sugar) that is incorporated into biomolecules through natural biosynthetic pathways.[11] Alternatively, azide groups can be introduced via antibodies or other targeting ligands conjugated to azides.

  • Crosslinking with this compound: The bifunctional this compound linker is then introduced. Each of its two DBCO groups can react with an azide group on the target molecules, effectively creating a covalent bridge between them.

Key Features & Advantages

  • Biocompatibility: The absence of a copper catalyst ensures minimal toxicity, making it suitable for long-term live cell imaging experiments.[1][5]

  • High Specificity and Bioorthogonality: DBCO and azide groups are abiotic and do not react with native functional groups in cells, leading to highly specific labeling with minimal background.[][12]

  • Rapid Kinetics: The strain-promoted reaction proceeds quickly under physiological conditions, allowing for the capture of dynamic cellular events.[1][3]

  • Bifunctionality: Enables the crosslinking of two azide-modified targets, facilitating the study of molecular proximity and interactions.[8]

  • Hydrophilicity: The PEG10 spacer improves solubility in aqueous buffers and reduces non-specific binding.

Applications in Live Cell Imaging

The unique properties of this compound make it a versatile tool for a range of advanced live cell imaging applications:

  • Studying Cell-Cell Interactions: By labeling two different cell populations with distinct azide-modified surface markers, this compound can be used to induce and visualize specific cell-cell contacts.

  • Investigating Protein Dimerization and Oligomerization: If two interacting proteins can be individually labeled with azide groups, this compound can be used to stabilize and visualize their association in living cells.

  • Probing the Architecture of the Glycocalyx: This linker can be used to crosslink different azide-labeled glycans on the cell surface, providing insights into their spatial organization.

  • Targeted Drug Delivery: this compound can be used to link an azide-modified targeting moiety (e.g., an antibody) to an azide-modified therapeutic agent or imaging probe, facilitating targeted delivery and visualization.

Quantitative Data

The efficiency of the DBCO-azide reaction is a critical factor for successful live cell imaging. The following table summarizes key quantitative parameters for DBCO-based reagents. Note that specific values for this compound may vary slightly, but these provide a reliable estimate for experimental design.

ParameterTypical ValueSignificance
Second-Order Reaction Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Determines the speed of the labeling reaction at given concentrations.
Optimal pH for DBCO-Azide Reaction 6.5 - 8.5The reaction is efficient across a broad physiological pH range.
Recommended DBCO Reagent Concentration 5 - 50 µMBalances labeling efficiency with minimizing potential off-target effects and background.[13]
Typical Incubation Time for Live Cells 30 - 120 minutesSufficient time for the reaction to proceed to a detectable level for imaging.[13]

Experimental Protocols

Here we provide detailed protocols for a representative application: Crosslinking of Two Azide-Labeled Cell Populations for Co-culture Analysis.

Protocol 1: Metabolic Azide Labeling of Two Cell Populations

This protocol describes the incorporation of azide groups into the cell surface glycans of two different cell lines via metabolic labeling.

Materials:

  • Cell Population A (e.g., expressing a green fluorescent protein)

  • Cell Population B (e.g., expressing a red fluorescent protein)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed Cell Population A and Cell Population B in separate culture vessels at a density that will result in 50-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium of each cell population to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

  • Cell Harvesting:

    • Gently wash the cells twice with sterile PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspensions and resuspend the cell pellets in fresh, pre-warmed culture medium.

Protocol 2: Crosslinking of Azide-Labeled Cells with this compound

This protocol details the procedure for crosslinking the two azide-labeled cell populations.

Materials:

  • Azide-labeled Cell Population A (from Protocol 1)

  • Azide-labeled Cell Population B (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Cell Co-incubation:

    • Mix equal numbers of azide-labeled Cell Population A and Cell Population B in a microcentrifuge tube.

    • Centrifuge the cell mixture and resuspend in live cell imaging buffer.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell mixture to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at 37°C with gentle agitation to facilitate cell-cell contact and the crosslinking reaction.

  • Washing:

    • Centrifuge the cell suspension to pellet the cells.

    • Carefully remove the supernatant and wash the cell pellet twice with pre-warmed live cell imaging buffer to remove unreacted this compound.

  • Preparation for Imaging:

    • Resuspend the final cell pellet in fresh live cell imaging buffer.

    • Seed the crosslinked cell suspension onto a glass-bottom dish suitable for live cell imaging.

    • Allow the cells to settle for 15-30 minutes before imaging.

Protocol 3: Live Cell Imaging and Analysis

This protocol outlines the imaging of the crosslinked cell populations.

Materials:

  • Crosslinked cells in a glass-bottom dish (from Protocol 2)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

  • Appropriate filter sets for the fluorescent proteins expressed by the cell lines.

Procedure:

  • Microscope Setup: Place the glass-bottom dish on the microscope stage within the live-cell imaging chamber.

  • Image Acquisition:

    • Using the appropriate filter sets, acquire images of the co-cultures.

    • Identify and count the number of instances where cells from Population A (green) are in direct contact with cells from Population B (red), indicating successful crosslinking.

    • Acquire images from multiple fields of view for quantitative analysis.

  • Data Analysis:

    • Quantify the efficiency of crosslinking by calculating the percentage of cells in aggregates containing both green and red cells.

    • Time-lapse imaging can be performed to observe the dynamics of the crosslinked cell clusters over time.

Visual Representations

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Crosslinking cluster_2 Imaging and Analysis cellA Cell Population A Ac4ManNAz Add Ac4ManNAz cellA->Ac4ManNAz cellB Cell Population B cellB->Ac4ManNAz labeledA Azide-Labeled Cell A Ac4ManNAz->labeledA labeledB Azide-Labeled Cell B Ac4ManNAz->labeledB mix Mix Cell Populations labeledA->mix labeledB->mix add_dbco Add this compound mix->add_dbco crosslinked Crosslinked Cell Clusters add_dbco->crosslinked imaging Live Cell Imaging crosslinked->imaging analysis Quantitative Analysis imaging->analysis

Caption: Workflow for crosslinking two cell populations using this compound.

Mechanism of Action

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cellA Azide-Labeled Cell Surface A dbco This compound cellA->dbco Click Reaction 1 crosslinked Covalently Crosslinked Cell Pair cellB Azide-Labeled Cell Surface B dbco->cellB Click Reaction 2 dbco->crosslinked

Caption: Mechanism of this compound mediated cell crosslinking.

References

Application Notes and Protocols for the Use of DBCO-PEG10-DBCO in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of the homobifunctional linker, DBCO-PEG10-DBCO, in the creation of complex antibody-drug conjugates. While traditional ADCs typically employ heterobifunctional linkers, the use of a linker with two dibenzocyclooctyne (DBCO) groups opens possibilities for novel ADC architectures, such as antibody-drug-antibody complexes or the conjugation of multiple drug molecules through a central scaffold.

The protocols outlined below are based on the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal conjugation method offers high efficiency and specificity under mild, physiological conditions, making it ideal for working with sensitive biomolecules like antibodies.[1][2] The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

Proposed Application: Synthesis of an Antibody-Linker-Antibody Conjugate for Pre-targeted Drug Delivery

In this proposed application, this compound is used to crosslink two azide-modified antibody fragments. This creates a bispecific construct that can then be used in a pre-targeting strategy, where the antibody construct is administered first to bind to the target cells, followed by the administration of a smaller, azide-modified drug molecule that will "click" to the remaining DBCO group on the linker. For the purpose of these notes, we will focus on the creation of the antibody-linker-antibody conjugate.

Experimental Protocols

Protocol 1: Site-Specific Introduction of Azide (B81097) Groups onto the Antibody

This protocol describes the enzymatic modification of an antibody to introduce azide functionalities. Microbial transglutaminase (MTGase) is used to attach an azide-containing amine to the glutamine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Azide-PEG-amine linker

  • Microbial transglutaminase (MTGase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purification system (e.g., Protein A chromatography or size-exclusion chromatography)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.

  • Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Purify the azide-modified antibody using Protein A chromatography or size-exclusion chromatography to remove excess reagents.

  • Characterize the azide-functionalized antibody to determine the degree of labeling.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the two-step SPAAC reaction to first conjugate one azide-modified antibody to the this compound linker, followed by the second antibody.

Step 1: Formation of the Antibody-Linker Intermediate

  • Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10 mM.

  • In a reaction vessel, add the azide-modified antibody in PBS, pH 7.4.

  • To favor the formation of a 1:1 antibody-linker conjugate and minimize dimerization in this first step, add the this compound linker to the antibody solution in a controlled molar ratio. A 5 to 10-fold molar excess of the linker is recommended.

  • Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours.[5]

  • Purify the antibody-linker intermediate using size-exclusion chromatography to remove the excess this compound linker.

Step 2: Formation of the Final Antibody-Linker-Antibody Conjugate

  • To the purified antibody-linker intermediate, add a second azide-modified antibody. A 1.5 to 2-fold molar excess of the second antibody relative to the intermediate is recommended to drive the reaction to completion.

  • Incubate the reaction at 4°C overnight or at room temperature for 4-12 hours.[5]

  • The final antibody-linker-antibody conjugate is now ready for purification.

Protocol 3: Purification and Characterization of the Final Conjugate

Purification:

  • Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the desired conjugate from unreacted antibodies and other impurities.[6]

Characterization:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the formation of the higher molecular weight species.

  • Mass Spectrometry: Use mass spectrometry to confirm the identity and homogeneity of the final conjugate.

  • HPLC: Use SEC-HPLC to determine the purity and aggregation levels of the conjugate. HIC-HPLC can be used to assess the hydrophobicity profile.[6]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of an antibody-linker-antibody conjugate using this compound.

Parameter Value Notes
Protocol 1: Antibody Modification
Antibody Concentration5-10 mg/mL
Molar Excess of Azide-PEG-Amine50-foldEnsures efficient labeling.
MTGase Concentration0.1-0.5 mg/mL
Reaction Temperature37°C
Reaction Time2-4 hours
Protocol 2: Conjugation
Step 1
Molar Excess of this compound5 to 10-foldTo favor mono-conjugation.
Reaction Temperature4°C or Room Temp.
Reaction Time4-12 hours (RT) or overnight (4°C)[5]
Step 2
Molar Excess of Second Antibody1.5 to 2-foldTo drive the second conjugation.
Reaction Temperature4°C or Room Temp.
Reaction Time4-12 hours (RT) or overnight (4°C)[5]
General Parameters
Reaction BufferPBS, pH ~7.4Optimal for click chemistry.[6]
Organic Solvent Content< 10% (v/v)To maintain antibody integrity.[6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Purification & Characterization A Antibody D Azide-Modified Antibody A->D B Azide-PEG-Amine B->D C MTGase C->D E Azide-Modified Antibody G Antibody-Linker Intermediate E->G F This compound F->G H Antibody-Linker Intermediate J Antibody-Linker-Antibody Conjugate H->J I Azide-Modified Antibody I->J K Final Conjugate L Purification (SEC/HIC) K->L M Characterization (SDS-PAGE, MS, HPLC) L->M

Caption: Workflow for the synthesis of an antibody-linker-antibody conjugate.

Mechanism of Conjugation

G cluster_0 First SPAAC Reaction cluster_1 Second SPAAC Reaction Ab1 Azide-Modified Antibody Intermediate Antibody-Linker Intermediate Ab1->Intermediate + Linker This compound Linker->Intermediate Intermediate2 Antibody-Linker Intermediate Final Antibody-Linker-Antibody Conjugate Intermediate2->Final + Ab2 Azide-Modified Antibody Ab2->Final

Caption: Stepwise conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC).

References

Application Notes and Protocols: Hyaluronic Acid Hydrogel Formation via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of hyaluronic acid (HA) hydrogels using a DBCO-PEG10-DBCO crosslinker. This system utilizes a highly efficient and biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reaction, offering a versatile platform for various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.

Introduction

Hyaluronic acid is a naturally occurring polysaccharide with excellent biocompatibility and biodegradability, making it an ideal candidate for hydrogel-based biomaterials.[1][2][3] The formation of HA hydrogels through copper-free click chemistry involves the reaction between an azide-modified HA and a dibenzocyclooctyne (DBCO)-functionalized crosslinker, such as this compound.[4][5][6] This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, ensuring high cell viability when encapsulating cells.[6][7][8] The resulting hydrogels exhibit tunable mechanical properties and degradation kinetics, allowing for the creation of tailored microenvironments for specific applications.[5][9][10][11]

Principle of Hydrogel Formation

The hydrogel is formed via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. In this "click" reaction, the strained alkyne group of the this compound crosslinker reacts with the azide (B81097) group on the modified hyaluronic acid backbone. This reaction is highly specific and forms a stable triazole linkage, resulting in a crosslinked three-dimensional hydrogel network.[6][8][12]

G cluster_reactants Reactants cluster_product Product HA_Azide Azide-Modified Hyaluronic Acid (HA-N3) Hydrogel Crosslinked Hyaluronic Acid Hydrogel HA_Azide->Hydrogel + DBCO_PEG_DBCO This compound DBCO_PEG_DBCO->Hydrogel +

Figure 1: Chemical reaction for hydrogel formation.

Materials and Equipment

  • Azide-modified Hyaluronic Acid (HA-N3)

  • This compound

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile, nuclease-free water

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • 37°C incubator

  • Rheometer (for mechanical characterization)

  • Scanning Electron Microscope (SEM) (for morphological characterization)

Experimental Protocols

Preparation of Precursor Solutions
  • HA-N3 Solution: Dissolve lyophilized HA-N3 in sterile DPBS to the desired final concentration (e.g., 1-5% w/v).[13] Gently vortex or mix by inversion until fully dissolved. Allow the solution to sit at room temperature for at least 30 minutes to ensure complete hydration.

  • This compound Solution: Dissolve this compound in sterile DPBS to the desired final concentration. The molar ratio of DBCO to azide groups can be varied to control the crosslinking density and, consequently, the hydrogel's mechanical properties.[14]

Hydrogel Formation
  • Bring both precursor solutions to room temperature.

  • In a sterile microcentrifuge tube or on a sterile surface, mix the HA-N3 solution and the this compound solution at the desired ratio. For example, a 1:1 volume ratio can be used if the precursor solutions are prepared at appropriate concentrations to achieve the target final polymer concentration and crosslinker ratio.

  • Gently pipette the mixture up and down to ensure homogeneity. Avoid introducing air bubbles.

  • The gelation process will begin immediately upon mixing.[10][11] The gelation time can range from a few seconds to several minutes depending on the concentration of reactants and the temperature.[5][11]

  • Incubate the hydrogel at 37°C for 30-60 minutes to ensure the completion of the crosslinking reaction.[13]

G Experimental Workflow for Hydrogel Formation prep_ha Prepare Azide-Modified HA Solution in DPBS mix Mix Precursor Solutions (e.g., 1:1 v/v) prep_ha->mix prep_dbco Prepare this compound Solution in DPBS prep_dbco->mix gel Allow for Gelation (seconds to minutes) mix->gel incubate Incubate at 37°C (30-60 min) gel->incubate characterize Characterize Hydrogel Properties (Rheology, Swelling, etc.) incubate->characterize

Figure 2: Experimental workflow for hydrogel formation.

Characterization of Hydrogels

Rheological Properties

The mechanical properties of the hydrogels can be assessed using a rheometer. Key parameters to measure include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[15][16][17]

PropertyTypical Value RangeSignificance
Storage Modulus (G') 0.5 - 45 kPaIndicates the stiffness of the hydrogel.[5]
Gelation Time 10 - 60 secondsTime required for the liquid-to-gel transition.[11]
Complex Viscosity 42 - 190 Pa.sA measure of the gel's resistance to flow.[15]
Swelling Behavior

The swelling ratio indicates the hydrogel's capacity to absorb and retain water. It is determined by weighing the hydrogel before and after immersion in a buffer solution (e.g., PBS) until equilibrium is reached.[18]

PropertyTypical Value Range
Equilibrium Swelling Ratio 45 - 76 (mass-based)
Degradation

The degradation of the hydrogel can be monitored by incubating it in a relevant buffer (e.g., PBS at pH 7.4) and measuring the change in mass over time.[10][11]

PropertyTypical Value Range
Degradation Time 1 - 35 days

Applications

Drug Delivery

The porous network of the HA hydrogel can be used to encapsulate and control the release of therapeutic agents.[1][19][20][21] The release profile can be tuned by altering the crosslinking density of the hydrogel.[22]

G Controlled Drug Release from HA Hydrogel hydrogel Drug-Loaded HA Hydrogel release Sustained Drug Release hydrogel->release target Target Tissue/Cells release->target effect Therapeutic Effect target->effect

Figure 3: Logical flow of controlled drug release.

3D Cell Culture and Tissue Engineering

The biocompatible nature of the hydrogel formation process allows for the encapsulation of cells within the 3D matrix.[6][23] The tunable mechanical properties of the hydrogel can mimic the native extracellular matrix, providing a suitable environment for cell growth, proliferation, and differentiation.[5][24]

Troubleshooting

IssuePossible CauseSolution
Incomplete Gelation Incorrect stoichiometry of reactants.Ensure accurate concentrations and mixing ratios of HA-N3 and this compound.
Low concentration of precursors.Increase the concentration of one or both precursor solutions.
Rapid Gelation High concentration of precursors.Decrease the concentration of the precursor solutions.
Cell Viability Issues Impurities in precursor materials.Use high-purity, sterile-filtered reagents.
Harsh mixing conditions.Gently mix the cell-laden precursor solution to avoid shear stress.

Conclusion

The formation of hyaluronic acid hydrogels using this compound via copper-free click chemistry offers a robust and versatile platform for a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers to develop and characterize these hydrogels for their specific needs in drug delivery, tissue engineering, and fundamental biological studies.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG10-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in DBCO-PEG10-DBCO conjugation reactions.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses specific problems in a question-and-answer format.

Question: What are the most common causes for low or no yield in my DBCO-azide conjugation reaction?

Answer: Low yield in a strain-promoted alkyne-azide cycloaddition (SPAAC) using a homobifunctional this compound linker can stem from several factors. The primary areas to investigate are:

  • Suboptimal Reaction Conditions: The molar ratio of reactants, temperature, and incubation time are critical for reaction efficiency.[1][2]

  • Reagent Quality and Stability: The integrity of the DBCO and azide (B81097) moieties is paramount. Improper storage or handling can lead to degradation and loss of reactivity.[3][4][5]

  • Buffer Composition and pH: Certain buffer components can interfere with the reaction or degrade the reactants.[3][6][7][8]

  • Solubility Issues: The hydrophobicity of the DBCO group can lead to aggregation and poor solubility in aqueous solutions, hindering the reaction.[9][10]

  • Inefficient Labeling: If you are labeling a biomolecule with the DBCO linker or an azide, the initial labeling step may be inefficient.[7]

Question: My final conjugate yield is low. How can I optimize the reaction conditions?

Answer: To improve your yield, consider the following optimizations:

  • Molar Ratio: A molar excess of one reactant is generally recommended. For the first conjugation step with the homobifunctional this compound linker, use a molar excess of the linker over the azide-containing molecule. After purification, use the second azide-containing molecule in excess for the second coupling.[1][11] A common starting point is 1.5 to 3 molar equivalents of the DBCO-reagent for every 1 mole of the azide-containing molecule.[1] For precious azide-activated molecules, this ratio can be inverted.[1]

  • Temperature: DBCO-azide reactions are effective between 4°C and 37°C.[1] Higher temperatures, such as 37°C, will increase the reaction rate.[1][2] For sensitive biomolecules, performing the reaction overnight at 4°C is a viable option.[1][12]

  • Reaction Time: Typical reaction times range from 4 to 12 hours at room temperature.[1] However, extending the incubation period to 24 or even 48 hours can improve yields, especially at lower temperatures or concentrations.[1]

Question: I suspect my this compound linker has degraded. What are the proper storage and handling procedures?

Answer: DBCO reagents are sensitive to moisture, light, and prolonged storage in aqueous solutions.[3][6]

  • Long-Term Storage: Store the solid this compound linker at -20°C, protected from light and moisture.[3][13]

  • Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF.[3][5] These can be stored at -20°C for a few months, but it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[3]

  • Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[3] A DBCO-modified antibody can lose 3-5% of its reactivity over four weeks when stored at 4°C.[3]

Frequently Asked Questions (FAQs)

Q1: What buffers should I use for the conjugation reaction?

A1: Use non-amine-containing buffers with a pH between 7 and 9, such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[6] Crucially, avoid any buffers containing sodium azide (NaN₃) , as the azide ions will react with and consume your DBCO reagent.[4][5][8]

Q2: How does the PEG10 linker affect my reaction?

A2: The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes. It enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, which helps to prevent aggregation.[9][10] It also provides a flexible spacer, which can minimize steric hindrance between the molecules you are conjugating.[3][9]

Q3: Can the DBCO group react with anything other than azides?

A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific and bioorthogonal.[8][] Under typical physiological conditions, the DBCO group is exceptionally selective for azides and does not react with other functional groups like amines or hydroxyls.[7][15] However, a slow side reaction with thiols (cysteine residues) has been observed.[16]

Q4: How can I monitor the progress of my conjugation reaction?

A4: The DBCO group has a characteristic UV absorbance maximum around 309-310 nm.[1][4] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[1][8]

Q5: I am observing precipitation during my reaction. What can I do?

A5: Precipitation can be caused by the poor solubility of one of the reactants or aggregation of a biomolecule after modification with the hydrophobic DBCO linker.[7] If you are dissolving your this compound in an organic solvent like DMSO, ensure the final concentration in the aqueous reaction buffer is low (typically below 20%) to avoid precipitating proteins.[1][6] The PEG10 linker is designed to improve solubility, but if aggregation persists, using a longer, more hydrophilic PEG linker might be an option.[7][9]

Data Summary Tables

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[1]The more abundant or less critical component should be in excess.
Temperature 4°C to 37°C[1]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 48 hours[1]Longer incubation can improve yield, especially at lower temperatures.
pH 7.0 to 9.0[3][6]Slightly alkaline conditions (pH 8.0-8.5) can enhance the reaction rate.[17]
Solvent Aqueous buffers (e.g., PBS)[1]Organic co-solvents (DMSO, DMF) can be used, but keep the final concentration <20% for protein stability.[1][6]

Table 2: DBCO Reagent Stability

ConditionApproximate StabilityRecommendations
Solid at -20°C >1 year[5]Store protected from light and moisture.[3]
Stock in anhydrous DMSO at -20°C 2-3 months[5]Aliquot to avoid freeze-thaw cycles.[3]
Aqueous Buffer (PBS, pH 7.4) at 4°C >95% stable for 48 hours[3]A DBCO-antibody may lose 3-5% reactivity in 4 weeks.[3] Prepare fresh for best results.
Aqueous Buffer (PBS, pH 7.4) at 25°C 90-95% stable for 24 hours[3]Suitable for typical reaction times.

Experimental Protocols

Protocol 1: General Two-Step Conjugation using this compound

This protocol outlines the crosslinking of two different azide-containing molecules (Molecule A-Azide and Molecule B-Azide).

Step 1: First Conjugation (this compound + Molecule A-Azide)

  • Reagent Preparation:

    • Allow the solid this compound and Molecule A-Azide to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dissolve Molecule A-Azide in an appropriate reaction buffer (e.g., azide-free PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-Azide with a 1.5 to 3-fold molar excess of the this compound stock solution.

    • Ensure the final concentration of DMSO is below 20% to maintain protein stability if applicable.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC. This step is critical to prevent the formation of unwanted homodimers of Molecule B in the next step.

Step 2: Second Conjugation (Purified Intermediate + Molecule B-Azide)

  • Reaction Setup:

    • To the purified DBCO-PEG10-(Molecule A) conjugate, add a 1.5 to 10-fold molar excess of Molecule B-Azide.

  • Incubation:

    • Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate (Molecule A)-PEG10-(Molecule B) to remove excess Molecule B-Azide using a suitable chromatography method.

  • Characterization:

    • Analyze the final product using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.

Visualizations

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation A Molecule A (with Azide) Mix1 Mix & Incubate (4-12h, RT or 4°C) A->Mix1 DBCO1 This compound (Molar Excess) DBCO1->Mix1 Purify1 Purify (e.g., SEC, Dialysis) Mix1->Purify1 Intermediate Intermediate Product: Molecule A-PEG10-DBCO Purify1->Intermediate Mix2 Mix & Incubate (4-12h, RT or 4°C) Intermediate->Mix2 B Molecule B (with Azide) B->Mix2 Purify2 Final Purification Mix2->Purify2 Final Final Conjugate: Molecule A-PEG10-Molecule B Purify2->Final

Caption: Experimental workflow for a two-step homobifunctional conjugation.

Caption: Chemical relationship in a two-step this compound conjugation.

References

Technical Support Center: Troubleshooting Non-Specific Binding with DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding (NSB) issues encountered with DBCO-PEG10-DBCO crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding (NSB) with this compound is often a result of several factors:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1]

  • PEG Linker Interactions: While the polyethylene (B3416737) glycol (PEG) spacer is designed to be hydrophilic and reduce NSB, the ethylene (B1197577) glycol units can sometimes interact non-specifically with proteins and cell surfaces.[1] The length of the PEG chain is a key factor; while a PEG10 spacer generally improves solubility, longer chains can sometimes increase hydrophobic character.[1]

  • Ionic Interactions: The presence of charged impurities or the intrinsic charges of the biomolecules being conjugated can lead to unwanted electrostatic binding.[1]

  • Conjugate Aggregation: At high concentrations or in buffers that are not optimal, this compound or the resulting bioconjugates can form aggregates, which are prone to non-specific binding and precipitation.[1]

  • Insufficient Blocking: In surface-based assays like ELISA or Western blotting, incomplete blocking of the surface can leave open sites for the crosslinker or conjugate to bind non-specifically.[1]

Q2: How does the PEG10 spacer in this compound affect non-specific binding?

A2: The PEG10 spacer has a dual role. Its primary function is to increase the hydrophilicity and solubility of the molecule it's attached to. This generally helps to minimize NSB by creating a hydration shell that can repel other proteins.[1] However, the length of the PEG chain is a critical factor. While a PEG10 spacer provides a good balance of increased solubility and reduced steric hindrance, very long PEG chains can sometimes exhibit more hydrophobic characteristics, potentially contributing to NSB.[1][2] Studies have shown that varying the PEG linker length can significantly impact the pharmacokinetic properties and tumor-to-background ratios of targeted therapies, indicating the importance of optimizing PEG length for each specific application.[3][4][5]

Q3: Can the DBCO group react with molecules other than azides?

A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal.[1][6] Under typical physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azides and does not react with naturally occurring functional groups such as amines or hydroxyls.[1] However, some studies have reported that at a much lower rate, cyclooctynes can react with the sulfhydryl groups of cysteines, which could be a source of minimal off-target labeling.[7]

Troubleshooting Guide: High Background Signal

High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to diagnosing and resolving this issue.

// Nodes Start [label="High Background Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Check Reagent Quality and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Blocking [label="2. Optimize Blocking Step", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Buffers [label="3. Modify Wash and Reaction Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; Negative_Controls [label="4. Run Appropriate Negative Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Verify Conjugate Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Check_Reagents -> Optimize_Blocking; Optimize_Blocking -> Modify_Buffers; Modify_Buffers -> Negative_Controls; Negative_Controls -> Purification; Purification -> Resolved;

// Sub-points as separate, connected nodes for clarity sub_reagent1 [label="Filter conjugate (0.22 µm) to remove aggregates.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagent2 [label="Titrate conjugate concentration.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents -> sub_reagent1 [dir=none]; Check_Reagents -> sub_reagent2 [dir=none];

sub_blocking1 [label="Increase blocking agent concentration (e.g., 1-5% BSA).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_blocking2 [label="Increase blocking incubation time.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Blocking -> sub_blocking1 [dir=none]; Optimize_Blocking -> sub_blocking2 [dir=none];

sub_buffer1 [label="Add non-ionic detergent (e.g., 0.05-0.1% Tween-20).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_buffer2 [label="Increase number and duration of wash steps.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Modify_Buffers -> sub_buffer1 [dir=none]; Modify_Buffers -> sub_buffer2 [dir=none];

sub_control1 [label="No-azide control to check for DBCO-specific NSB.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_control2 [label="Isotype control for antibody-based assays.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Negative_Controls -> sub_control1 [dir=none]; Negative_Controls -> sub_control2 [dir=none];

sub_purification1 [label="Use size-exclusion or affinity chromatography.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification -> sub_purification1 [dir=none]; } ENDS_OF_DOT_SCRIPT

Caption: A logical workflow for troubleshooting non-specific binding.

Problem Potential Cause Recommended Solution
High background in various assays (e.g., Western Blot, ELISA, Flow Cytometry) 1. Hydrophobic interactions: The DBCO moiety and potentially the PEG linker are binding non-specifically to proteins or surfaces.[1] 2. Insufficient blocking: Exposed surfaces on membranes or plates provide sites for non-specific attachment.[1] 3. Conjugate aggregation: Aggregates of the DBCO-conjugate can lead to high background.[1]1. Add a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to wash buffers to disrupt hydrophobic interactions.[1] 2. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk) and/or extend the blocking incubation time.[1] 3. Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates.[1]
Low yield of final conjugate 1. Inefficient labeling: The initial labeling with the DBCO or azide group was not optimal. 2. Hydrolysis of reactive groups: For example, if using a DBCO-NHS ester, it may have hydrolyzed before reacting with the target protein.[1]1. Optimize the molar ratio of the linker to the biomolecule. A 5- to 20-fold molar excess of the linker is a good starting point.[1] 2. If using an NHS ester, prepare the solution immediately before use and add it to the protein solution promptly.[1]
Inconsistent results between batches 1. Variability in labeling: The degree of labeling (e.g., drug-to-antibody ratio) is not consistent. 2. Linker degradation: The this compound linker may have degraded during storage.1. Implement quality control steps to characterize each batch of conjugate, for example, using mass spectrometry. 2. Store DBCO linkers, especially those with reactive esters, desiccated at -20°C or below and protected from light.[1]

Quantitative Data Summary

The following tables provide quantitative data to help guide the optimization of your experiments.

Table 1: Effect of Buffer Additives on Non-Specific Binding

Additive Type Working Concentration Mechanism of Action
Tween-20 Non-ionic detergent0.05 - 0.1% (v/v)Disrupts hydrophobic interactions.[1]
Triton X-100 Non-ionic detergent0.05 - 0.1% (v/v)Disrupts hydrophobic interactions.[1]
Bovine Serum Albumin (BSA) Protein blocker1 - 5% (w/v)Blocks non-specific binding sites on surfaces.[1]
Non-fat Dry Milk Protein blocker5% (w/v)Blocks non-specific binding sites on surfaces.[1]

Table 2: Comparison of Crosslinker Characteristics Related to Non-Specific Binding

Crosslinker Reactive Groups Key Characteristics for NSB
This compound DBCO (reacts with azide)Pro: Bioorthogonal reaction minimizes off-target reactions in complex biological systems.[1][6] The PEG10 spacer enhances hydrophilicity, generally reducing NSB.[1] Con: The DBCO group itself is hydrophobic and can be a source of NSB.[1]
SMCC NHS ester (reacts with amines) and Maleimide (reacts with sulfhydryls)Pro: Well-established and widely used. Con: Less specific than click chemistry, with potential for side reactions with other nucleophiles. The linker itself is hydrophobic, which can increase NSB and aggregation, especially with hydrophobic payloads.[8]
Sulfo-SMCC Sulfo-NHS ester (reacts with amines) and Maleimide (reacts with sulfhydryls)Pro: Increased water solubility compared to SMCC, which can help reduce NSB. Con: Still relies on less specific amine and thiol reactions compared to DBCO.

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and minimize non-specific binding.

Western Blot Protocol to Assess Non-Specific Binding

This protocol is designed to identify if a DBCO-conjugated antibody is binding non-specifically to proteins in a lysate.

  • Sample Preparation: Prepare cell or tissue lysates as you normally would. Determine the protein concentration of each lysate.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Include a lane with a pre-stained molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST [Tris-Buffered Saline with 0.1% Tween-20]). This step is crucial to prevent non-specific binding of the antibody to the membrane.[9]

  • Primary Antibody Incubation:

    • Prepare two identical blots or cut the membrane in half.

    • Blot 1 (Test): Incubate with your DBCO-conjugated primary antibody at its optimal dilution in blocking buffer.

    • Blot 2 (Negative Control): Incubate with a non-azide-containing isotype control antibody at the same concentration as the test antibody. This will help determine if the non-specific bands are due to the antibody itself or the DBCO-conjugate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody species (e.g., anti-mouse HRP, anti-rabbit HRP). Dilute the secondary antibody in blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Image the blot using a CCD imager or X-ray film.

  • Analysis: Compare the banding pattern between the test and negative control blots. Any bands present in the test blot but absent or significantly weaker in the control blot may represent non-specific binding of the DBCO-conjugate.

Immunoprecipitation (IP) Protocol to Minimize Non-Specific Binding

This protocol includes steps to reduce non-specific protein binding to the beads and the antibody.

  • Lysate Preparation:

    • Lyse cells or tissues in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Recommended):

    • Add protein A/G magnetic beads to the lysate and incubate with rotation for 30-60 minutes at 4°C.[10] This step removes proteins that non-specifically bind to the beads.[10]

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (or DBCO-conjugated antibody) to the pre-cleared lysate.

    • As a negative control, add an isotype control antibody to a separate aliquot of pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add fresh protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer. To reduce non-specific binding, you can increase the stringency of the wash buffer by adding a small amount of detergent (e.g., up to 0.1% Tween-20) or increasing the salt concentration.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting. Compare the results from the specific antibody IP and the isotype control IP to identify non-specifically bound proteins.

Fluorescence Microscopy Protocol to Visualize Non-Specific Binding

This protocol helps to visually assess the extent of non-specific binding of a fluorescently-labeled DBCO-conjugate to cells.

  • Cell Preparation:

    • Seed cells on glass coverslips or in a glass-bottom dish and culture until they reach the desired confluency.

  • Labeling:

    • Test Sample: Incubate the cells with the fluorescently-labeled DBCO-conjugate (e.g., DBCO-PEG10-fluorophore) in cell culture medium for the desired time and at the optimal concentration.

    • Negative Control 1 (No Azide): If your experiment involves labeling azide-modified cells, include a control where unmodified cells are incubated with the fluorescent DBCO-conjugate. This will reveal the level of non-specific binding to the cells in the absence of the target azide.

    • Negative Control 2 (Fluorophore Alone): Incubate cells with the unconjugated fluorophore at a concentration equivalent to that in the conjugate. This helps to rule out non-specific binding of the fluorophore itself.

  • Washing:

    • After incubation, wash the cells three to five times with PBS to remove unbound conjugate. Increasing the number and duration of washes can help reduce background. Adding 0.05% Tween-20 to the wash buffer can also be beneficial.[1]

  • Fixation and Staining (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • If desired, counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides with mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore and DAPI.

  • Analysis:

    • Compare the fluorescence intensity and localization between the test sample and the negative controls. High fluorescence in the "No Azide" control indicates significant non-specific binding of the DBCO-conjugate.

Signaling Pathways and Experimental Workflows

// Nodes Start [label="Start: Biomolecule A (with Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Strain-Promoted Azide-Alkyne\nCycloaddition (SPAAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification of Conjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis for Specificity and NSB", fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Western Blot", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Immunoprecipitation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Characterized Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Conjugation; Reagent -> Conjugation; Conjugation -> Purification; Purification -> Analysis; Analysis -> WB; Analysis -> IP; Analysis -> Microscopy; WB -> End; IP -> End; Microscopy -> End; } ENDS_OF_DOT_SCRIPT

Caption: A general workflow for bioconjugation and subsequent analysis.

References

DBCO-PEG10-DBCO Labeling Efficiency Technical Support

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to troubleshoot and optimize bioconjugation reactions using DBCO-PEG10-DBCO linkers. The bifunctional nature of this linker, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, makes it an effective tool for crosslinking azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Achieving high labeling efficiency is critical for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer and pH for a DBCO-azide conjugation?

A1: SPAAC reactions are robust and proceed well in a variety of common biological buffers. For optimal performance, a pH range of 7.0-8.5 is generally recommended.[1][2] Buffers such as PBS (Phosphate-Buffered Saline), HEPES, and Borate are suitable.[3] Notably, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[2][3] It is critical to avoid any buffers containing sodium azide (B81097) (NaN₃) , as it will competitively react with the DBCO groups, drastically reducing the efficiency of your intended reaction.[4][5]

Q2: How do temperature and incubation time affect labeling efficiency?

A2: Temperature and time are key parameters for optimizing your reaction. While many SPAAC reactions proceed at 4°C or room temperature (25°C), increasing the temperature to 37°C can significantly accelerate the reaction rate.[2][4][6] However, the thermal stability of your biomolecules must be considered to prevent denaturation.[4] Reaction times can range from under an hour to overnight (12-48 hours).[2][6][7] If you experience low yield, increasing the incubation time or temperature is a recommended troubleshooting step.[6][7]

Q3: What is the role of the PEG10 spacer in the this compound linker?

A3: The polyethylene glycol (PEG) spacer serves multiple crucial functions. Primarily, it increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[8] The spacer arm also extends the reactive DBCO groups away from the surface of the molecules being linked, which minimizes steric hindrance and improves accessibility to the corresponding azide groups.[4] This reduction in steric hindrance has been shown to enhance reaction rates by an average of 31 ± 16%.[3][4]

Q4: What molar ratio of this compound to my azide-containing molecule should I use?

A4: The optimal molar ratio depends on the specific goals of your experiment (e.g., crosslinking two of the same molecules vs. linking two different molecules). For conjugating a DBCO-functionalized molecule to an azide-modified molecule, a 1.5 to 4-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.[6][9][10] For a bifunctional linker like this compound used for crosslinking, careful optimization is required. Starting with a 1:2 molar ratio of linker to azide-molecule is a common approach, but this should be empirically determined to minimize unwanted oligomerization or aggregation.

Q5: How can I monitor the progress of my labeling reaction?

A5: The DBCO group has a characteristic UV absorbance maximum around 309 nm.[4] The progress of the SPAAC reaction can be monitored by tracking the decrease in this absorbance over time as the DBCO is consumed.[4] This allows for the real-time determination of reaction kinetics and endpoint.[4][10] Final conjugation can be validated by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or mass spectrometry for precise mass confirmation.[2][5][9]

Troubleshooting Guide

Low or inconsistent labeling efficiency can often be resolved by systematically evaluating reaction components and conditions.

Table 1: Troubleshooting Low Labeling Efficiency

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Degradation of Reagents: DBCO linkers can be sensitive to moisture and light. Azide-modified biomolecules may have limited stability.Ensure proper storage of all reagents (typically at -20°C or -80°C, protected from light and moisture).[2] Prepare fresh solutions immediately before use.[2][7]
Suboptimal Reaction Conditions: Incorrect pH, low temperature, or insufficient incubation time.Optimize the reaction buffer pH to 7.0-8.5.[1][2] Increase the temperature to 25°C or 37°C, provided your biomolecules are stable.[2][4] Extend the incubation time (up to 48 hours).[2]
Low Reactant Concentration: The law of mass action dictates that reaction rates slow at low concentrations.[4]Increase the concentration of one or both reactants. If solubility is an issue, consider using a small percentage (<10%) of an organic co-solvent like DMSO.[2][4]
Presence of Inhibitors: Sodium azide (NaN₃) in buffers will react with DBCO.[4][5]Use azide-free buffers for the reaction and for the storage of DBCO-containing molecules. Remove any sodium azide from your azide-modified sample via dialysis or desalting columns before the reaction.[5]
Inconsistent Yields Between Batches Inconsistent Reagent Quality/Quantification: Variation in the degree of labeling of the starting materials or inaccurate concentration measurements.Characterize each new batch of azide-modified biomolecule to confirm the degree of labeling. Use precise methods (e.g., UV-Vis spectroscopy) to quantify reactant concentrations before each experiment.
Variability in Buffer Preparation: Minor shifts in pH can affect reaction kinetics.[2]Prepare buffers carefully and consistently. Verify the pH of the final reaction mixture.
Formation of Aggregates/Precipitates Poor Solubility: The biomolecule or the final conjugate may have poor solubility under the reaction conditions.The PEG10 linker is designed to improve solubility. However, if issues persist, screen different buffer compositions. Using a small amount (<10%) of a miscible organic co-solvent (e.g., DMSO) can sometimes help, but must be optimized to avoid denaturing proteins.[4]
Unwanted Crosslinking: With a bifunctional linker, adding the linker too quickly or at a high concentration can lead to uncontrolled polymerization.Add the this compound linker to the azide-containing solution slowly or stepwise. Optimize the stoichiometry to favor the desired product.
Unexpected Side Products Reaction with Other Functional Groups: While highly specific, DBCO has been reported to show some reactivity with free cysteine residues under certain conditions.If your biomolecule contains reactive thiols, consider a blocking step prior to conjugation. However, this off-target reaction is generally less common with SPAAC.[4]

Experimental Protocols

Protocol 1: General this compound Crosslinking of an Azide-Modified Protein

This protocol provides a general workflow for crosslinking an azide-modified protein (Protein-N₃). Optimization of concentrations and incubation times is recommended for each specific system.

1. Reagent Preparation:

  • Protein-N₃ Solution: Prepare the azide-modified protein in an azide-free reaction buffer (e.g., 20 mM HEPES or PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound linker in a water-miscible organic solvent (e.g., anhydrous DMSO) to create a 10 mM stock solution.

2. Conjugation Reaction:

  • Add the this compound stock solution to the Protein-N₃ solution to achieve the desired final molar ratio. A starting point is a 1:2 molar ratio of linker to protein.

  • Note: To minimize aggregation, add the linker stock solution dropwise while gently vortexing the protein solution.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (ideally <10%) to avoid protein denaturation.[2]

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-16 hours.[11] For slower reactions, incubation can be extended or the temperature increased to 37°C.[2]

3. Reaction Quenching (Optional):

  • If there is a significant excess of unreacted DBCO linker, the reaction can be quenched by adding a small molecule azide (e.g., Azido-PEG4-Amine) to consume the remaining DBCO groups.

4. Purification:

  • Remove unreacted linker and byproducts from the conjugate using size-exclusion chromatography (SEC), dialysis, or spin desalting columns appropriate for the size of your protein conjugate.

5. Validation:

  • Analyze the purified product using SDS-PAGE to visualize the formation of higher molecular weight species (dimers, multimers).

  • Use mass spectrometry to confirm the mass of the crosslinked product.

Table 2: Key Reaction Parameters and Recommended Ranges

Parameter Recommended Range Source(s)
Molar Excess (Linker to Azide) 0.5 to 2-fold (for 1:2 crosslinking)Empirically Determined
Reaction Temperature 4°C to 37°C[2][4][6]
Reaction Time 2 to 24 hours[9][11]
Optimal pH 7.0 - 8.5[1][8]
Organic Co-solvent (e.g., DMSO) < 10% (v/v)[2][4]

Visualized Workflows and Pathways

Diagram 1: SPAAC Reaction Pathway

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO This compound (Strained Alkyne) Triazole Stable Triazole Linkage (Covalent Bond) DBCO->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free) Azide Azide-Modified Molecule (R-N₃) Azide->Triazole

Caption: The copper-free SPAAC reaction between a DBCO group and an azide.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_Reagents 1. Check Reagents - Stored properly? - Freshly prepared? - Buffer azide-free? Start->Check_Reagents Check_Conditions 2. Check Conditions - pH between 7.0-8.5? - Concentrations optimal? Check_Reagents->Check_Conditions Reagents OK Fail Issue Persists: Consult Specialist Check_Reagents->Fail Reagents Faulty Optimize_Kinetics 3. Optimize Kinetics - Increase temperature? - Increase incubation time? Check_Conditions->Optimize_Kinetics Conditions OK Check_Conditions->Fail Conditions Faulty Check_Stoichiometry 4. Check Stoichiometry - Molar ratio correct? - Aggregation observed? Optimize_Kinetics->Check_Stoichiometry Kinetics Optimized Optimize_Kinetics->Fail No Improvement Success Success: High Efficiency Achieved Check_Stoichiometry->Success Stoichiometry OK Check_Stoichiometry->Fail Aggregation Issue

Caption: A logical workflow for troubleshooting poor DBCO labeling efficiency.

References

Dbco-peg10-dbco solubility issues and solutions in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DBCO-PEG10-DBCO in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a homobifunctional linker molecule. It contains two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. DBCO groups are highly reactive towards azide-functionalized molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is biocompatible, meaning it can be performed in biological systems without the need for a toxic copper catalyst.[3][4] The PEG spacer enhances the water solubility and flexibility of the molecule.[5][6] Common applications include the creation of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates for targeted drug delivery and cell labeling.[7]

Q2: Why am I having trouble dissolving this compound in PBS?

While the PEG10 spacer is designed to improve aqueous solubility, the hydrophobic nature of the two DBCO end-groups can still lead to solubility challenges in purely aqueous buffers like PBS, especially at higher concentrations.[8] Many DBCO-PEG compounds do not easily dissolve directly in water or aqueous buffers.[9] It is common practice to first dissolve the compound in a water-miscible organic solvent before preparing the final aqueous solution.[9][10]

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Concentration: Higher concentrations are more likely to lead to precipitation.

  • Temperature: Gentle warming can sometimes aid dissolution, but excessive heat should be avoided to prevent degradation.[8]

  • pH: The pH of the buffer can influence the solubility of the molecule you are conjugating to the DBCO linker, which can indirectly affect the overall solubility of the reaction mixture.[8]

  • Purity of the Reagent: Impurities can sometimes contribute to insolubility.

  • Presence of Co-solvents: The addition of a small amount of a water-miscible organic solvent can significantly improve solubility.[11][12]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture and light.[7][13] Stock solutions prepared in an anhydrous organic solvent like DMSO can be stored at -20°C for about a month, or at -80°C for up to six months.[7] It is recommended to prepare aqueous working solutions fresh for each experiment.[14] Avoid repeated freeze-thaw cycles of stock solutions.[15]

Solubility Data

CompoundSolventSolubility
DBCO-PEG-DBCO (MW 5k)Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSOSoluble[15][16]
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM[11]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[11]
DBCO-PEG4-acidDMSO≥ 100 mg/mL (180.96 mM)[10]
DBCO-PEG-NHSWater, ethanol, chloroform, DMSO10 mg/mL[10]

Experimental Protocols

Protocol for Dissolving this compound in PBS

This protocol provides a step-by-step method for dissolving this compound for use in bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a Concentrated Stock Solution:

    • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved.[12] Gentle warming (<40°C) or brief sonication can be used to aid dissolution if necessary.[8]

  • Dilute into PBS:

    • Slowly add the desired amount of the concentrated stock solution to your PBS buffer while gently vortexing.

    • Crucially, ensure the final concentration of the organic solvent in the PBS solution is low (typically ≤10%) to avoid precipitation of proteins or other biomolecules in your subsequent reaction. [11][17]

  • Observe the Solution: A clear, particle-free solution indicates that the this compound is fully dissolved.[8] If the solution appears cloudy or contains precipitates, refer to the troubleshooting guide below.

  • Immediate Use: Use the freshly prepared aqueous solution of this compound immediately in your conjugation reaction.[9]

Troubleshooting Guide

Issue: Precipitate forms when adding the this compound stock solution to PBS.

This is a common issue and can often be resolved with the following steps.

start Precipitate observed in PBS solution q1 Is the final organic solvent concentration >10%? start->q1 s1 Reduce the volume of the organic stock solution added. Prepare a more dilute stock if necessary. q1->s1 Yes q2 Is the this compound concentration high? q1->q2 No s1->q2 s2 Lower the final concentration of this compound in the PBS. q2->s2 Yes q3 Was the solution prepared at room temperature? q2->q3 No s2->q3 s3 Gently warm the solution to <40°C. Use a sonicator for brief intervals. q3->s3 No q4 Is the PBS buffer at a neutral pH (around 7.4)? q3->q4 Yes s3->q4 s4 Ensure the pH of your PBS is appropriate for your biomolecule. Adjust if necessary and compatible with your experiment. q4->s4 No end Solution should be clear. Proceed with experiment. q4->end Yes s4->end

Caption: Troubleshooting workflow for this compound solubility issues in PBS.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using this compound.

prep_dbco 1. Prepare this compound Solution (Dissolve in DMSO, then dilute in PBS) reaction 3. Click Chemistry Reaction (Mix DBCO and Azide solutions) prep_dbco->reaction prep_azide 2. Prepare Azide-Containing Biomolecule (In a compatible buffer) prep_azide->reaction incubation 4. Incubation (e.g., 2-12 hours at room temperature or 4°C) reaction->incubation purification 5. Purification (Remove excess reagents, e.g., via SEC or dialysis) incubation->purification analysis 6. Analysis of Conjugate (e.g., SDS-PAGE, HPLC, Mass Spectrometry) purification->analysis

References

Technical Support Center: DBCO-PEG10-DBCO and Thiol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential side reactions of DBCO-PEG10-DBCO with thiol groups, commonly found in cysteine residues of proteins and other biomolecules. This guide offers troubleshooting advice and frequently asked questions to ensure the specificity of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using DBCO reagents in the presence of thiol groups?

The primary side reaction is a thiol-yne addition, where the sulfhydryl group (-SH) of a thiol, such as the side chain of a cysteine residue, undergoes a nucleophilic addition to the strained alkyal of the DBCO (Dibenzocyclooctyne) ring.[1][2][3][4] This reaction is independent of the intended azide (B81097) target for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and results in a stable thioether linkage.[1]

Q2: How does the rate of the thiol-yne side reaction compare to the desired DBCO-azide (SPAAC) reaction?

The desired SPAAC reaction between DBCO and an azide is significantly faster than the thiol-yne side reaction.[3] Literature suggests that the rate of the SPAAC reaction can be several orders of magnitude higher than the reaction with thiols.[5] However, the rate of the thiol-yne reaction can be influenced by the local chemical environment.[1]

Q3: Can the thiol-yne side reaction be prevented?

Yes, the thiol-yne side reaction can be minimized or prevented by blocking the free thiol groups before introducing the DBCO reagent.[2][4] A common method is to alkylate the thiols using reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[2][4]

Q4: What is the stability of the product formed from the DBCO-thiol side reaction?

The resulting thioether product from the thiol-yne reaction is generally stable under physiological conditions.[1]

Q5: Does pH affect the thiol-yne side reaction?

Yes, pH can influence the reactivity of thiol groups. The thiol-yne reaction is dependent on the presence of the thiolate anion (S-), which is more nucleophilic than the protonated thiol (-SH). The formation of the thiolate is favored at pH values near or above the pKa of the thiol group (typically around 8.5 for cysteine). Therefore, performing the reaction at a lower pH (e.g., pH 7.0-7.5) can help to minimize this side reaction, although it may also slightly reduce the rate of the desired SPAAC reaction.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments involving DBCO reagents and thiol-containing molecules.

Problem Possible Cause Recommended Solution
Non-specific labeling or unexpected high molecular weight species observed on SDS-PAGE or Mass Spectrometry. Thiol-yne side reaction between DBCO and free cysteine residues on your protein/biomolecule.1. Block free thiols: Pre-treat your protein with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound reagent. 2. Optimize pH: Perform the conjugation reaction at a neutral or slightly acidic pH (6.5-7.5) to reduce the concentration of the more reactive thiolate anion. 3. Molar Ratio: Use the minimum necessary excess of the DBCO reagent to favor the faster SPAAC reaction.
Low yield of the desired azide-DBCO conjugate. Competition from the thiol-yne side reaction is consuming the DBCO reagent.1. Implement the thiol-blocking and pH optimization strategies mentioned above. 2. Increase DBCO concentration (with caution): If thiol blocking is not possible, a higher molar excess of the DBCO reagent might be necessary to ensure sufficient reagent is available for the azide reaction. However, this may also increase non-specific labeling.
Inconsistent results between experiments. Variability in the reduction state of cysteine residues in your protein sample.Ensure consistent and complete reduction of any disulfide bonds if all cysteines are intended to be free. Conversely, ensure complete oxidation to disulfides if they are not the intended target. The use of reducing agents like DTT or TCEP should be carefully controlled and subsequently removed before the addition of the DBCO reagent.

Reaction Pathways

The following diagrams illustrate the intended SPAAC reaction and the potential thiol-yne side reaction.

cluster_0 Intended Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO This compound Triazole Stable Triazole Linkage DBCO->Triazole SPAAC Azide Azide-containing Molecule (R-N3) Azide->Triazole

Fig. 1: Intended SPAAC reaction pathway. (Within 100 characters)

cluster_1 Side Reaction: Thiol-Yne Addition DBCO_side This compound Thioether Stable Thioether Adduct DBCO_side->Thioether Thiol-Yne Addition Thiol Thiol-containing Molecule (R'-SH) Thiol->Thioether

Fig. 2: Potential thiol-yne side reaction. (Within 100 characters)

Experimental Protocols

Protocol 1: Thiol Blocking to Prevent Side Reactions

This protocol describes how to block free thiol groups on a protein sample using iodoacetamide (IAM) prior to conjugation with a DBCO reagent.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Iodoacetamide (IAM) solution (100 mM in a compatible solvent like DMF or water)

  • This compound reagent

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein: Ensure your protein sample is in a buffer free of primary amines (like Tris) if using an NHS-ester DBCO, and free of thiol-containing reagents (like DTT).

  • Add IAM: Add a 10 to 20-fold molar excess of IAM to the protein solution.

  • Incubate: Incubate the reaction mixture in the dark for 1 hour at room temperature.

  • Remove Excess IAM: Remove the unreacted IAM using a desalting column or through dialysis against the desired reaction buffer for the subsequent click chemistry step.

  • Perform SPAAC: Proceed with the addition of your this compound reagent to the now thiol-blocked protein solution containing your azide-modified molecule.

Protocol 2: Comparative Analysis of DBCO Reactivity

This protocol allows you to assess the extent of the thiol-yne side reaction in your specific system.

Materials:

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Azide-containing molecule (as a positive control)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Analytical instrument (e.g., LC-MS or HPLC)

Procedure:

  • Sample A (Thiol Reaction): Prepare a solution of your thiol-containing molecule in the reaction buffer. Add a defined molar excess of this compound.

  • Sample B (Azide Reaction - Control): Prepare a solution of your azide-containing molecule in the reaction buffer. Add the same molar excess of this compound as in Sample A.

  • Sample C (Competitive Reaction): Prepare a solution containing equimolar concentrations of both the thiol-containing and azide-containing molecules. Add the same molar excess of this compound.

  • Incubation: Incubate all samples at room temperature for a set time course (e.g., with aliquots taken at 1, 4, and 12 hours).

  • Analysis: Analyze the reaction products for each sample and time point using LC-MS or HPLC to quantify the formation of the thiol-DBCO adduct versus the azide-DBCO conjugate.

Workflow for Minimizing Thiol Side Reactions

The following diagram outlines a logical workflow to mitigate the risk of thiol-yne side reactions.

start Start: Protein with Azide and Cysteine check_cys Are free cysteines present and not the target? start->check_cys block_thiols Block thiols with IAM or NEM check_cys->block_thiols Yes add_dbco Add this compound check_cys->add_dbco No remove_blocker Remove excess blocking reagent block_thiols->remove_blocker remove_blocker->add_dbco spaac Incubate for SPAAC reaction add_dbco->spaac purify Purify conjugate spaac->purify

Fig. 3: Experimental workflow to prevent thiol-yne side reactions. (Within 100 characters)

References

stability of Dbco-peg10-dbco in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DBCO-PEG10-DBCO in various buffer conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the DBCO group in aqueous buffers?

A1: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically within a pH range of 6 to 9.[1][2] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[1][3] For optimal performance, it is recommended to use freshly prepared aqueous solutions of DBCO-containing reagents.[1]

Q2: Which buffer conditions are optimal for working with this compound?

A2: For conjugation reactions, non-amine-containing buffers at a pH of 7-9 are recommended.[2][3] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[2][3][4] It is crucial to avoid buffers containing primary amines, such as Tris and glycine, as they can react with activated esters (e.g., NHS esters) if present on the this compound molecule.[2][3] Additionally, buffers containing azides must be avoided as they will react with the DBCO group.[2][3]

Q3: How does temperature affect the stability of this compound in solution?

A3: Increased temperatures can accelerate the degradation of the DBCO group. For short-term storage of working solutions, 4°C is recommended.[1] Conjugation reactions can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures potentially increasing reaction efficiency but also increasing the rate of hydrolysis and degradation.[3]

Q4: What is the stability of the PEG10 linker?

A4: The polyethylene (B3416737) glycol (PEG) linker is highly stable under typical experimental conditions.[1] It is chemically inert and serves to increase the aqueous solubility of the molecule.[5][6][7][8]

Q5: How should I store this compound for long-term and short-term use?

A5: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][9] For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and stored at -20°C for a limited time.[1] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.[1] Aqueous working solutions should ideally be prepared fresh on the day of the experiment.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation with an azide-containing molecule. Degradation of the DBCO group.Ensure proper storage of the this compound reagent. Prepare fresh aqueous solutions before each experiment. Confirm the absence of azides and thiols in your buffers.[3]
Suboptimal reaction conditions.Optimize the reaction buffer to a pH between 7 and 9.[2][3] Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C), while monitoring for potential degradation.[3]
Presence of interfering substances.Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS ester-activated DBCO reagent.[2][3] Ensure your buffers are free from azides and thiols.[3]
Inconsistent results between experiments. Variability in reagent stability.Aliquot the solid this compound upon receipt to minimize exposure to moisture and air. Always allow the reagent to equilibrate to room temperature before opening the vial.[2]
Inconsistent preparation of solutions.Prepare fresh stock and working solutions for each experiment to ensure consistent reagent activity.
Precipitation of the reagent in aqueous buffer. Low aqueous solubility of the DBCO moiety.The PEG10 linker significantly enhances water solubility.[8] However, if solubility issues persist, ensure that the concentration of the organic co-solvent (e.g., DMSO, DMF) from the stock solution is kept to a minimum in the final reaction mixture, typically below 20%.[10]

Quantitative Data: Stability of DBCO-PEG Derivatives

The following table summarizes the stability of a DBCO-PEG derivative in different buffer conditions. While this data is for a DBCO-NHCO-PEG4-acid, it provides a useful guideline for the expected stability of the DBCO moiety in this compound.

pH Buffer Temperature Incubation Time Remaining Integrity Notes
5.0Acetate25°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]
7.4PBS4°C48 hours>95%Optimal condition for short-term storage of working solutions.[1]
7.4PBS25°C24 hours90 - 95%Good stability for typical room temperature reaction times.[1]
7.4PBS37°C24 hours80 - 85%Increased temperature leads to accelerated degradation.[1]
8.5Borate25°C24 hours90 - 95%Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present.[1]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general method to quantify the stability of this compound in a specific aqueous buffer using RP-HPLC.

Objective: To determine the degradation rate of the DBCO moieties over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot into the RP-HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and inject it into the RP-HPLC system.

  • Data Analysis:

    • Monitor the chromatogram for the peak corresponding to the intact this compound. The DBCO group has a characteristic absorbance at approximately 309 nm.[1]

    • Integrate the peak area for each time point.

    • Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining reagent against time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock Solution in Anhydrous DMSO Working_Solution Dilute to 1 mM in Aqueous Buffer Stock_Solution->Working_Solution T0_Sample Inject T=0 Sample into HPLC Working_Solution->T0_Sample Incubate Incubate at Desired Temperature T0_Sample->Incubate Time_Points Inject Samples at Various Time Points Incubate->Time_Points Data_Analysis Analyze Peak Area vs. Time Time_Points->Data_Analysis G cluster_factors Factors Affecting Stability DBCO_PEG10_DBCO This compound pH pH (Stable at 6-9) DBCO_PEG10_DBCO->pH Temperature Temperature (Degrades faster at higher temps) DBCO_PEG10_DBCO->Temperature Buffer_Composition Buffer Composition (Avoid azides, thiols, primary amines) DBCO_PEG10_DBCO->Buffer_Composition Storage Storage Conditions (-20°C, dry, dark) DBCO_PEG10_DBCO->Storage

References

Technical Support Center: Troubleshooting DBCO-PEG10-DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with DBCO-PEG10-DBCO in copper-free click chemistry applications.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, providing potential causes and recommended solutions.

Problem: Low or No Conjugate Yield

Question: I am observing a low yield or complete absence of my desired cross-linked product. What are the possible reasons and how can I improve the outcome?

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) is sensitive to several parameters.[1][2][3]

    • Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule(s) can lead to incomplete reactions.

    • Temperature and Time: The reaction may be too slow at lower temperatures or for insufficient durations.

    • Concentration: Low concentrations of reactants can decrease the reaction rate.

  • Reagent Instability or Degradation: DBCO reagents can degrade over time, especially with improper storage.[1][4]

    • Hydrolysis: DBCO-NHS esters, if used for labeling, are moisture-sensitive and can hydrolyze.[5]

    • Oxidation: The DBCO group itself can lose reactivity over time.[1]

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from reacting efficiently.[3]

  • Issues with Azide-Containing Molecule: The problem may not lie with the DBCO linker but with the azide-functionalized partner.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Molar Ratios: For crosslinking two different azide-containing molecules (A and B), a sequential approach is recommended to prevent the formation of homodimers. First, react molecule A with an excess of this compound. After purification to remove unreacted this compound, add molecule B.[6] If crosslinking a single type of molecule, start with a 1:1 molar ratio and adjust as needed.

    • Temperature and Time: While reactions can proceed at room temperature or even 4°C, increasing the temperature to 37°C can enhance the reaction rate.[1][2] Extend the incubation time, potentially up to 24 hours, for challenging conjugations.[1][3]

  • Ensure Reagent Quality:

    • Use fresh or properly stored this compound. Store at -20°C in a desiccated environment.[6]

    • If preparing the azide-functionalized molecule yourself, confirm the successful incorporation of the azide group.

  • Minimize Steric Hindrance:

    • The PEG10 spacer is designed to reduce steric hindrance, but if you are working with very large biomolecules, consider a linker with a longer PEG chain.

  • Reaction Buffer Selection:

    • Use a non-amine-containing buffer such as PBS at a pH between 7 and 9.[3]

    • Crucially, ensure the buffer is free of sodium azide, as it will compete with your azide-labeled molecule.[1][3]

Problem: Formation of Unexpected Products (e.g., Aggregates, Intramolecular Cyclization)

Question: My analysis shows the presence of high molecular weight species, or my product has a lower molecular weight than expected. What could be causing this?

Potential Causes & Solutions:

  • Intermolecular Cross-linking and Aggregation: When cross-linking a single species, using a 1:1 molar ratio of the azide-molecule to the bifunctional DBCO linker can lead to the formation of dimers, trimers, and larger oligomers. The hydrophobic nature of the DBCO group can also contribute to aggregation.[5]

  • Intramolecular Cyclization: If you are attempting to crosslink two sites on the same molecule, the this compound linker may react intramolecularly, resulting in a cyclic product rather than a cross-linked one. This is more likely if the azide groups are in close proximity.

Recommended Solutions:

  • Control Stoichiometry:

    • To favor the formation of a 1:1 conjugate (one molecule of this compound linking two azide-containing molecules), use a molar excess of the azide-containing molecule. This will cap both ends of the linker and reduce polymerization.

    • Conversely, to functionalize a molecule with a "dangling" DBCO group, use a molar excess of the this compound linker, then purify the singly-reacted conjugate before introducing the second azide-containing molecule.[6]

  • Optimize Concentration:

    • High concentrations can favor intermolecular reactions, while lower concentrations may favor intramolecular cyclization. Adjust the concentration based on your desired outcome.

  • Purification:

    • Size exclusion chromatography (SEC) is an effective method for separating monomers, dimers, and higher-order aggregates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound click chemistry?

A1: A non-amine containing buffer with a pH between 7.0 and 8.5 is ideal.[5] Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing primary amines (e.g., Tris) if you are using an NHS-ester version of the linker for a preceding labeling step, as they will compete in the reaction.[5] Most importantly, the buffer must be free of sodium azide.[1][2]

Q2: How can I monitor the progress of my reaction?

A2: The DBCO group has a characteristic UV absorbance at approximately 309 nm.[7] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[7]

Q3: Is the DBCO group reactive towards other functional groups besides azides?

A3: The reaction between DBCO and azides is highly specific and bioorthogonal.[1][7] Under typical physiological conditions, DBCO does not react with other common functional groups like amines, hydroxyls, or carboxylic acids.[5][8] However, some studies have noted that DBCO can react with thiols (cysteine residues) under certain conditions, which could be a source of unexpected side products.[4][8]

Q4: How should I purify my final conjugate?

A4: The choice of purification method depends on the size and properties of your conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Excellent for separating conjugates from excess linker and unreacted biomolecules based on size.[1]

  • Dialysis: Useful for removing small molecule impurities from large protein conjugates.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (when one component is in excess)The more critical or less abundant molecule should be the limiting reagent.[1]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1]
Reaction Time 4 to 24 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations.[1][3]
pH 7.0 to 8.5A near-neutral to slightly basic pH is generally optimal.[5]

Key Experimental Protocols

Protocol 1: General Cross-linking of Two Azide-Containing Proteins (Protein A and Protein B)

  • Reaction Setup (Step 1):

    • Dissolve Protein A-azide in an azide-free buffer (e.g., PBS, pH 7.4).

    • Add this compound in a 1:5 molar ratio (Protein A-azide:DBCO linker).

  • Incubation (Step 1):

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification (Step 1):

    • Remove excess this compound using a desalting column or dialysis. This is a critical step to prevent the formation of Protein B homodimers in the next step.

  • Reaction Setup (Step 2):

    • Add Protein B-azide to the purified Protein A-DBCO-PEG10-DBCO conjugate in a 1:1 or slightly higher molar ratio.

  • Incubation (Step 2):

    • Incubate for another 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final A-linker-B conjugate using size exclusion chromatography to separate it from any unreacted components.

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy

  • Sample Preparation: Prepare the reaction mixture as described in the relevant protocol. The initial concentration of the DBCO-containing molecule should provide an absorbance reading at 309 nm within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure absorbance at 309 nm.[7] Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[7]

Visualizations

experimental_workflow Experimental Workflow for Controlled Cross-linking cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation A Azide-Molecule A React1 Incubate (4-12h, RT or 4°C) A->React1 DBCO This compound (Excess) DBCO->React1 Purify1 Purify (SEC/Dialysis) React1->Purify1 Intermediate A-linker-DBCO Purify1->Intermediate React2 Incubate (4-12h, RT or 4°C) Intermediate->React2 B Azide-Molecule B B->React2 Purify2 Final Purification (SEC) React2->Purify2 FinalProduct A-linker-B Conjugate Purify2->FinalProduct

Caption: Controlled sequential cross-linking workflow.

troubleshooting_logic Troubleshooting Low Conjugation Yield Start Low/No Product Check_Conditions Verify Reaction Conditions (Ratio, Temp, Time, pH) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Age, Storage) Start->Check_Reagents Check_Purity Analyze for Side Products Start->Check_Purity Optimize Optimize Conditions Check_Conditions->Optimize Suboptimal New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Degraded Adjust_Stoichiometry Adjust Molar Ratios (Control Intra/Intermolecular) Check_Purity->Adjust_Stoichiometry Side Products Found Success Successful Conjugation Optimize->Success New_Reagents->Success Adjust_Stoichiometry->Success

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Quenching Unreacted DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted DBCO-PEG10-DBCO in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

Quenching unreacted DBCO (Dibenzocyclooctyne) reagents is a critical step in bioconjugation workflows for several reasons:

  • Preventing Non-Specific Labeling: Excess, unreacted DBCO linkers can bind non-specifically to other molecules or surfaces in subsequent steps of an experiment, leading to false-positive signals and inaccurate data.

  • Controlling Stoichiometry: To achieve a well-defined final conjugate with a specific drug-to-antibody ratio (DAR) or labeling density, it is essential to stop the reaction by quenching the excess reactive linker.

  • Improving Purity: Removing unreacted linkers simplifies the purification of the desired conjugate, leading to a more homogeneous final product.

  • Minimizing Side Reactions: The strained alkyne in the DBCO group can be susceptible to side reactions over time. Quenching stabilizes the system by consuming the reactive group.

Q2: What are the recommended quenching agents for DBCO reagents?

Several types of reagents can be used to quench unreacted DBCO. The choice of quenching agent depends on the specific DBCO reagent and the experimental context.

  • Small Molecule Azides: The most specific method to quench a DBCO group is to react it with a small molecule azide (B81097). This is an application of the same highly efficient, bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction used for conjugation. Sodium azide (NaN3) is a common and effective quenching agent.[1][2][3]

  • Thiol-Containing Reagents: For DBCO reagents that also contain a maleimide (B117702) group (MAL-DBCO), thiol-containing compounds like cysteine, Dithiothreitol (DTT), or 2-Mercaptoethanol can be used to quench the maleimide moiety.[4] While the primary reaction is with the maleimide, high concentrations of thiols may also interact with the DBCO group, although this is less specific.

  • Primary Amines (for NHS-esters): When using DBCO-NHS esters to label proteins, primary amines like Tris-HCl are frequently used to quench the unreacted NHS ester, preventing it from reacting with other primary amines.[1][2][3][5] This, however, quenches the NHS ester functionality, not the DBCO group itself. The unreacted DBCO-amine product would then need to be removed.

Q3: How does the quenching reaction work?

The quenching of a DBCO group with a small molecule azide proceeds via the SPAAC reaction. The strained triple bond of the DBCO ring readily undergoes a [3+2] cycloaddition with the azide, forming a stable triazole ring. This reaction is highly specific and efficient, even at low concentrations and physiological conditions, and does not require a copper catalyst.[1][4][]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching agent.Increase the molar excess of the quenching agent (e.g., use a 5-10 fold molar excess of sodium azide over the initial DBCO concentration).
Short incubation time or low temperature.Increase the incubation time and/or perform the reaction at room temperature or 37°C to ensure completion.
Precipitation upon adding quenching agent The quenching agent or the quenched product has low solubility in the reaction buffer.Ensure the quenching agent is fully dissolved before adding it to the reaction. Consider using a quenching agent with better solubility or adjusting the buffer composition (e.g., adding a small percentage of a co-solvent like DMSO).
Interference with downstream applications The quenching agent or the quenched byproduct interferes with subsequent analytical or functional assays.Choose a quenching agent that is inert in downstream steps. Ensure the removal of both the excess quenching agent and the quenched DBCO product through appropriate purification methods like size-exclusion chromatography, dialysis, or tangential flow filtration.
Loss of desired conjugate during purification The purification method is not suitable for separating the quenched linker from the desired product.Optimize the purification method. For large biomolecules, size-exclusion chromatography is often effective at removing small molecules. For smaller conjugates, other methods like reverse-phase HPLC may be necessary.

Experimental Protocols

Protocol: Quenching Unreacted this compound with Sodium Azide

This protocol provides a general procedure for quenching unreacted bifunctional this compound in solution.

Materials:

  • Reaction mixture containing unreacted this compound

  • Sodium azide (NaN3) stock solution (e.g., 1 M in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette with appropriate molecular weight cutoff)

Procedure:

  • Calculate the amount of quenching agent: Determine the initial molar concentration of this compound in your reaction. Add a 5 to 10-fold molar excess of sodium azide.

  • Add the quenching agent: Add the calculated volume of the sodium azide stock solution to the reaction mixture.

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature. For potentially less reactive systems, the incubation time can be extended or the temperature increased to 37°C.

  • Purification: Remove the quenched this compound and excess sodium azide from your desired product using an appropriate purification method.

    • For large biomolecules (>20 kDa): Use a desalting column or dialysis.

    • For smaller molecules: Consider using HPLC or tangential flow filtration.

  • Verification (Optional): The completion of the quenching reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the disappearance of the starting this compound and the appearance of the quenched product.

Quantitative Data Summary

Quenching Agent Typical Molar Excess (over DBCO) Typical Concentration Incubation Time Incubation Temperature Notes
Sodium Azide 5 - 10 fold1 - 10 mM1 - 2 hoursRoom Temperature or 37°CHighly specific for DBCO. Ensure buffer compatibility.
Tris-HCl N/A (for NHS esters)50 - 100 mM15 - 30 minutesRoom TemperatureQuenches NHS esters, not the DBCO group directly.[1][2][3][5]
Cysteine/DTT 10 - 50 fold10 - 50 mM15 minutesRoom TemperaturePrimarily for quenching maleimide groups if present.[4]

Visualizations

Quenching_Workflow cluster_reaction Reaction & Quenching cluster_purification Purification start Reaction Mixture with Unreacted this compound add_quench Add 5-10x Molar Excess of Sodium Azide start->add_quench incubate Incubate at Room Temperature for 1-2 hours add_quench->incubate purify Purify via Size-Exclusion Chromatography or Dialysis incubate->purify collect Collect Purified Product purify->collect

Caption: Experimental workflow for quenching and removing unreacted this compound.

Quenching_Reaction DBCO This compound (Unreacted) plus + Azide Sodium Azide (Quenching Agent) arrow SPAAC (Click Reaction) Azide->arrow Product Quenched Product (Stable Triazole) arrow->Product

Caption: Chemical reaction for quenching a DBCO group with an azide.

References

Technical Support Center: Interpreting Mass Spectrometry Data of DBCO-PEG10-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of DBCO-PEG10-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting your mass spectrometry data and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The theoretical monoisotopic mass of this compound is approximately 1074.55 Da. However, the observed mass in your spectrum will depend on the adducts formed during ionization.

Q2: What are the most common adducts I should expect to see in the mass spectrum of this compound?

A2: With electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[1] Therefore, you should look for peaks corresponding to these masses in your spectrum.

Q3: Why do I see a series of peaks separated by approximately 44 Da?

A3: This pattern is characteristic of polyethylene (B3416737) glycol (PEG) compounds. The repeating unit of PEG, ethylene (B1197577) glycol (C₂H₄O), has a mass of approximately 44 Da. This can indicate the presence of PEG contaminants in your sample or fragmentation of the PEG10 chain in your this compound conjugate.[2]

Q4: Can I use MALDI-TOF for analyzing this compound?

A4: Yes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used. It is particularly useful for confirming the successful synthesis or conjugation of PEGylated molecules by observing the expected increase in molecular weight.

Q5: What are some potential side reactions of this compound that I should be aware of?

A5: DBCO is a strained alkyne and can be susceptible to certain side reactions. While highly selective for azides, prolonged exposure to certain conditions or reagents might lead to degradation. It is crucial to use fresh reagents and follow recommended reaction conditions to minimize side product formation.[3] For instance, do not use buffers that contain azides, as they will react with the DBCO groups.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter when interpreting the mass spectrometry data of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No clear molecular ion peak or very low signal intensity. 1. Low sample concentration. 2. Poor ionization efficiency. 3. Presence of interfering substances (e.g., salts, detergents). 4. In-source fragmentation.[4]1. Concentrate your sample. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Desalt your sample using appropriate methods like C18 spin columns. 4. Use a softer ionization method or reduce the energy in the ion source.
Multiple unexpected peaks or a very complex spectrum. 1. Sample contamination (e.g., other PEGylated species, solvents, plasticizers). 2. Formation of multiple adducts (e.g., K⁺, multiple Na⁺). 3. Incomplete reaction or presence of starting materials/side products.1. Use high-purity solvents and reagents. Avoid plastic containers where possible. 2. Scrutinize the mass differences between peaks to identify common adducts. 3. Purify your sample using chromatography (e.g., HPLC) before MS analysis.
Dominant peaks corresponding to the PEG10 chain fragments but a weak or absent parent ion. 1. High energy in the collision cell (for MS/MS) or in the ion source is causing extensive fragmentation of the PEG linker.[2]1. Reduce the collision energy (for MS/MS) or the in-source fragmentation potential. 2. Analyze the sample using a softer ionization technique if available.
Peaks that do not correspond to the expected parent ion, adducts, or PEG fragments. 1. Fragmentation of the DBCO moieties. 2. Presence of unreacted starting materials or byproducts from the synthesis of the conjugate.1. Analyze the fragmentation pattern to identify characteristic losses from the DBCO group. 2. Review the synthetic route and consider the possibility of impurities. Analyze starting materials by MS for comparison.

Expected Mass Data for this compound

The following table summarizes the expected monoisotopic masses for the parent molecule and its common adducts.

Species Formula Expected Monoisotopic Mass (Da)
This compound (M)C₆₄H₇₀N₂O₁₁1074.55
[M+H]⁺C₆₄H₇₁N₂O₁₁⁺1075.56
[M+NH₄]⁺C₆₄H₇₄N₃O₁₁⁺1092.58
[M+Na]⁺C₆₄H₇₀N₂NaO₁₁⁺1097.54
[M+K]⁺C₆₄H₇₀N₂KO₁₁⁺1113.51

Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent such as acetonitrile, methanol, or a mixture of water and an organic solvent.

  • The final concentration should be in the low µg/mL to ng/mL range.

  • If the sample contains non-volatile salts (e.g., from a buffer), perform a desalting step using a C18 ZipTip® or a similar solid-phase extraction method.

2. Mass Spectrometry Parameters (ESI-QTOF):

  • Ionization Mode: Positive ion mode is typically used.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/Hr (Nitrogen)

  • Desolvation Temperature: 250 - 400 °C

  • Mass Range: m/z 200 - 2000

  • Acquisition Mode: Full scan MS. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

Visualizing Fragmentation Pathways

The interpretation of mass spectra relies on understanding how the molecule fragments. Below are diagrams illustrating the key logical relationships in data interpretation and a potential fragmentation pathway for this compound.

cluster_0 Mass Spectrum Interpretation Workflow Raw Data Raw Data Identify Parent Ion Identify Parent Ion Raw Data->Identify Parent Ion m/z analysis Identify Adducts Identify Adducts Identify Parent Ion->Identify Adducts Mass shifts Analyze Fragmentation Analyze Fragmentation Identify Parent Ion->Analyze Fragmentation MS/MS Structure Confirmation Structure Confirmation Identify Adducts->Structure Confirmation Analyze Fragmentation->Structure Confirmation

Caption: Workflow for interpreting mass spectrometry data.

M [this compound+H]+ F1 [M - n(C2H4O)]+ M->F1 Neutral loss of PEG units F2 DBCO Fragment M->F2 Cleavage at DBCO F3 PEG Chain Fragment F1->F3 Further PEG fragmentation

References

Technical Support Center: Post-Reaction Purification of DBCO-PEG10-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess DBCO-PEG10-DBCO following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a reaction?

The most common methods for removing unreacted this compound leverage the size difference between the larger conjugated product and the smaller, excess PEG linker. These techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size using a porous resin. Larger molecules, such as your conjugated product, will pass through the column more quickly, while the smaller, excess this compound molecules are retained longer, allowing for their effective separation. For convenience and speed, spin desalting columns are a popular choice for this application.[1][2]

  • Dialysis: This technique involves placing the reaction mixture within a dialysis bag or cassette that has a specific molecular weight cut-off (MWCO) membrane. The bag is then submerged in a large volume of buffer. The smaller, excess this compound molecules diffuse out of the bag and into the buffer, while the larger conjugated product is retained inside.[1][3][4]

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is a highly efficient method that utilizes a membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), the smaller impurities like excess this compound are washed away.[1][5]

Q2: How do I choose the most suitable purification method for my experiment?

The selection of the optimal purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the desired level of purity. The following table provides a comparison to aid in your decision-making process:

Purification MethodTypical Sample VolumeAdvantagesDisadvantages
Spin Desalting Columns 50 µL - 4 mLFast, high recovery rates, and easy to use.[1]Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLProvides good separation and is scalable.[1]Slower than spin columns and requires fraction collection and analysis.[1]
Dialysis > 100 µLInexpensive for larger volumes and gentle on samples.[1]Time-consuming (can take overnight), potential for sample dilution, and can be challenging for small volumes.[1][2]
Tangential Flow Filtration (TFF) > 5 mLRapid for large volumes, scalable, and can also be used to concentrate the sample.[1]Requires specialized equipment and may have higher initial setup costs.

Q3: I'm observing low recovery of my conjugated product after purification. What could be the cause?

Low recovery of your product can be frustrating. Here are some common causes and troubleshooting tips:

  • Nonspecific Binding: Your product might be binding to the purification matrix (e.g., column resin or dialysis membrane). Ensure you are using a low-protein-binding material. For TFF, select a membrane material known for low protein adsorption.

  • Incorrect MWCO Selection: If the Molecular Weight Cut-Off (MWCO) of your dialysis membrane or desalting column is too high, your product of interest may be lost. Always choose an MWCO that is significantly smaller than your product's molecular weight.

  • Precipitation: The this compound linker and your conjugate may have different solubility properties. Buffer conditions, such as pH or salt concentration, might be causing your product to precipitate. Ensure your purification buffer is compatible with your final product.

  • Overly Harsh Conditions: Aggressive mixing or centrifugation speeds can lead to denaturation and loss of your biomolecule. Handle your samples gently throughout the purification process.

Q4: The removal of excess this compound is incomplete. How can I improve the efficiency?

If you are still detecting unreacted this compound in your final product, consider the following optimization strategies:

  • For Dialysis:

    • Increase Buffer Exchange Volume: Use a significantly larger volume of dialysis buffer, at least 1000 times the volume of your sample.[1]

    • Increase the Number of Buffer Changes: Perform at least two to three buffer changes over a 12-24 hour period to maintain a high concentration gradient and drive the diffusion of the small molecules out of the dialysis tubing.[1]

    • Extend Dialysis Time: Allowing the dialysis to proceed overnight can ensure more complete removal of the excess reagent.[1]

  • For SEC/Desalting Columns:

    • Optimize Column Size: Ensure the bed volume of your column is appropriate for your sample volume, as per the manufacturer's guidelines.

    • Multiple Passes: For particularly high concentrations of excess reagent, a second pass through a fresh desalting column may be necessary.

  • For TFF:

    • Increase Diafiltration Volumes: Perform additional diafiltration volumes (buffer exchanges) to more thoroughly wash away the smaller molecules.

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples.[1]

  • Column Preparation: Select a spin column with an appropriate MWCO (e.g., 7K for most antibodies) and a bed volume suitable for your sample.

  • Equilibration:

    • Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.

    • Centrifuge again to pass the buffer through the resin.

    • Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.[1]

  • Sample Loading:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the entire reaction mixture to the center of the packed resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).

    • The purified, larger molecular weight conjugate will be in the collection tube. The smaller, excess this compound will be retained in the column resin.[1]

Protocol 2: Removal of Excess this compound via Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.[1]

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).

    • Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.[1]

  • Sample Loading:

    • Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped.

    • Securely clamp the tubing or seal the cassette.[1]

  • Dialysis:

    • Place the sealed cassette or tubing into a large container with a stir bar, filled with at least 1000 times the sample volume of your desired buffer.

    • Stir the buffer gently on a magnetic stir plate at 4°C.[1]

  • Buffer Exchange:

    • Allow the dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer completely.

    • Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure the complete removal of the small molecule.[1]

  • Sample Recovery:

    • Carefully remove the cassette or tubing from the buffer.

    • Recover the purified sample using a syringe or by carefully opening the tubing.

Workflow Visualization

The following diagram illustrates a generalized workflow for the purification of a biomolecule after conjugation with this compound.

PurificationWorkflow cluster_reaction Reaction Step cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Biomolecule + Excess this compound PurificationMethod Select Purification Method: - SEC/Desalting - Dialysis - TFF Reaction->PurificationMethod Crude Reaction Mixture Analysis Characterize Final Product (e.g., SDS-PAGE, UV-Vis) PurificationMethod->Analysis Purified Sample FinalProduct Purified Conjugate Analysis->FinalProduct

Caption: A generalized workflow for post-reaction purification.

References

Validation & Comparative

Validating Dbco-PEG10-Dbco Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful linkage of molecules using bifunctional linkers like Dbco-PEG10-Dbco is a critical step. Validating this conjugation is paramount to ensure the efficacy and reliability of the final product. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other common analytical methods for validating this compound conjugation, supported by experimental protocols and data.

Comparison of Analytical Techniques

The choice of analytical technique for validating this compound conjugation depends on various factors, including the stage of research, available instrumentation, and the level of detail required. While SDS-PAGE is a widely accessible and rapid method for initial assessment, other techniques like Mass Spectrometry and Hydrophobic Interaction Chromatography (HIC) offer more comprehensive characterization.

FeatureSDS-PAGEMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)
Principle Separation of molecules based on their molecular weight in a gel matrix under denaturing conditions.[1]Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on their hydrophobicity.[2]
Information Provided - Confirmation of conjugation via molecular weight shift.- Estimation of conjugation efficiency.- Assessment of product purity.- Precise mass determination of the conjugate. - Identification of different conjugated species (e.g., mono- vs. di-conjugated).- Characterization of linker and payload attachment.[3]- Separation of conjugated and unconjugated species.[2] - Assessment of drug-to-antibody ratio (DAR) in ADCs.[4]
Resolution Moderate; can be affected by the PEG chain, leading to broadened bands.[5]High to very high; can resolve species with small mass differences.[6]High; effective in separating species with different degrees of PEGylation.[7]
Sensitivity Nanogram to microgram range, depending on the staining method.Picomole to femtomole range.Microgram range.
Analysis Time 2-4 hours0.5-2 hours0.5-1 hour
Advantages - Widely available and inexpensive.- Relatively simple and fast.- Good for initial screening of reaction conditions.[1]- Provides precise and unambiguous molecular weight information.- "Gold standard" for detailed characterization.[4]- Non-denaturing conditions.- High resolution for PEGylated proteins.[2]
Limitations - Anomalous migration of PEGylated proteins can lead to inaccurate molecular weight estimation.[5][8] - Lower resolution compared to MS and HIC.- Provides limited structural information.- Requires specialized and expensive instrumentation.- Can be complex to interpret data for heterogeneous samples.[9]- Method development can be time-consuming.- May not be suitable for all types of conjugates.

Experimental Protocols

SDS-PAGE Protocol for Validating this compound Conjugation

This protocol outlines the general steps for analyzing the conjugation of a protein with this compound using SDS-PAGE.

1. Sample Preparation:

  • In separate microcentrifuge tubes, prepare the following samples:

    • Unconjugated protein control.

    • This compound linker control (if visible by staining).

    • Conjugation reaction mixture at different time points (e.g., 0 hr, 1 hr, 4 hr, overnight).

  • To 10-20 µg of each protein sample, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Briefly centrifuge the tubes to collect the contents at the bottom.

2. Gel Electrophoresis:

  • Use a polyacrylamide gel with a percentage appropriate for the molecular weight of your protein of interest. A gradient gel (e.g., 4-20%) can be used to resolve a wider range of molecular weights.[10]

  • Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

  • Carefully load the prepared samples and a pre-stained molecular weight marker into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[11]

3. Visualization:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a more sensitive silver stain.[12]

  • Destain the gel to reduce the background and visualize the protein bands.

  • Image the gel using a gel documentation system.

4. Data Analysis:

  • Compare the migration of the bands in the conjugation reaction lanes to the unconjugated protein control.

  • A successful conjugation will result in the appearance of a new band or a shift in the existing band to a higher apparent molecular weight.

  • The molecular weight of this compound is approximately 1075.3 Da. Conjugation with one molecule will result in a ~1.1 kDa shift, and conjugation with two molecules will result in a ~2.2 kDa shift.

  • Note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, so the observed shift may be larger than the calculated shift.[5]

Visualizations

Workflow for this compound Conjugation and Validation

G cluster_prep Reaction Setup cluster_reaction Conjugation Reaction cluster_validation Validation cluster_result Outcome Protein Azide-Modified Protein Reaction Incubation (e.g., RT, 2-4h) Protein->Reaction Linker This compound Linker->Reaction SDS_PAGE SDS-PAGE Analysis Reaction->SDS_PAGE Primary Screen Mass_Spec Mass Spectrometry Reaction->Mass_Spec Detailed Characterization HIC HIC Analysis Reaction->HIC Alternative Method Conjugate Validated Conjugate SDS_PAGE->Conjugate Mass_Spec->Conjugate HIC->Conjugate

Caption: Workflow for this compound conjugation and subsequent validation.

PROTAC-Mediated Degradation of BRD4

Dbco-PEG linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[13] A PROTAC targeting BRD4, a protein implicated in cancer, utilizes a ligand for BRD4 and another for an E3 ubiquitin ligase, joined by a linker.[14] This brings BRD4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[15]

G cluster_degradation Cellular Machinery BRD4 BRD4 (Target Protein) PROTAC PROTAC (Dbco-PEG linker) BRD4->PROTAC binds Proteasome Proteasome BRD4->Proteasome is degraded by Ubiquitin Ubiquitin PROTAC->Ubiquitin facilitates transfer to BRD4 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC recruits Ubiquitin->BRD4 tags for degradation G cluster_adc ADC Targeting cluster_action Cellular Action ADC Anti-EGFR ADC (with Dbco-PEG linker) EGFR EGFR ADC->EGFR binds Cancer_Cell Cancer Cell Internalization Internalization EGFR->Internalization triggers Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

References

A Comparative Guide to Quantifying DBCO-PEG10-DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of conjugation efficiency is paramount for ensuring the quality, efficacy, and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for quantifying the conjugation efficiency of DBCO-PEG10-DBCO, a bifunctional linker widely used in copper-free click chemistry.

Dibenzocyclooctyne (DBCO) reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] The this compound linker, with its two terminal DBCO groups and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is particularly useful for creating stable crosslinks between azide-modified molecules.

Quantitative Comparison of Analytical Methods

The choice of analytical method for quantifying this compound conjugation efficiency depends on several factors, including the nature of the conjugated molecules, the required level of detail, available instrumentation, and throughput needs. While HPLC is a powerful and versatile technique, other methods such as UV-Vis Spectroscopy and Mass Spectrometry offer alternative or complementary information.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The conjugation of this compound to a molecule alters its retention time on the column.- Confirmation of successful conjugation via retention time shifts.- Quantification of conjugated vs. unconjugated species based on peak area.- Purification of the final conjugate.- High resolution and sensitivity.- Provides both qualitative and quantitative data.- Can be used for purification.[2]- Can be time-consuming.- Requires specialized equipment.- May require method development for optimal separation.
UV-Vis Spectroscopy Measurement of light absorbance. The DBCO group has a characteristic absorbance maximum around 309 nm.- Estimation of the degree of labeling (DOL) by comparing absorbance at 280 nm (for proteins) and 309 nm (for DBCO).- Real-time monitoring of the conjugation reaction by observing the decrease in absorbance at 309 nm as the DBCO is consumed.[3]- Quick and simple.- Non-destructive.- Requires common laboratory equipment.[2]- Indirect method.- Can be affected by other molecules that absorb in the same region.- Does not confirm the site of conjugation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.- Unambiguous confirmation of conjugation by detecting the mass of the final conjugate.- Determination of the distribution of different conjugated species (e.g., mono- vs. bi-conjugated).- Provides the most accurate mass determination.- High sensitivity and specificity.- Can identify sites of conjugation through fragmentation analysis.- Requires specialized and expensive instrumentation.- Can be complex to interpret data.- May require sample purification prior to analysis.

Experimental Protocols

Below are detailed methodologies for key experiments to quantify the conjugation efficiency of this compound.

Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol describes a general method for the analysis of a protein conjugated with this compound.

1. Instrumentation and Column:

  • A standard HPLC system equipped with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

3. HPLC Program:

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development. The optimal gradient will depend on the specific properties of the conjugate.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).

4. Analysis:

  • Inject a sample of the unconjugated protein to establish its retention time.

  • Inject a sample of the unreacted this compound to determine its retention time.

  • Inject the reaction mixture at various time points or after completion.

  • Successful conjugation will be indicated by the appearance of a new peak with a different retention time from the starting materials.

  • The conjugation efficiency can be calculated by integrating the peak areas of the conjugated and unconjugated species.

Alternative Methodologies

UV-Vis Spectroscopy Protocol for Degree of Labeling (DOL) Estimation:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.

  • Calculate the concentration of the protein using the Beer-Lambert law and the known extinction coefficient of the protein at 280 nm. A correction factor for the DBCO absorbance at 280 nm may be necessary.[5]

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[5]

  • The Degree of Labeling (DOL) is the molar ratio of DBCO to the protein.

Mass Spectrometry (LC-MS) Protocol for Confirmation:

  • Sample Preparation: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents. The sample should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

  • LC-MS Analysis:

    • Liquid Chromatography: Use a reverse-phase column (e.g., C4 for proteins) with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the species present in the sample. The mass difference between the unconjugated and conjugated protein will confirm the successful attachment of the this compound linker.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Azide-Modified\nMolecule Azide-Modified Molecule Conjugation Reaction Conjugation Reaction Azide-Modified\nMolecule->Conjugation Reaction This compound This compound This compound->Conjugation Reaction HPLC System HPLC System Conjugation Reaction->HPLC System Inject Sample RP-C18 Column RP-C18 Column HPLC System->RP-C18 Column UV Detector UV Detector RP-C18 Column->UV Detector Data Acquisition Data Acquisition UV Detector->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate Efficiency Calculate Efficiency Peak Integration->Calculate Efficiency

Caption: Workflow for HPLC-based quantification of this compound conjugation.

Start Start Conjugation This compound + Azide-Molecule Start->Conjugation Method Selection Select Quantification Method Conjugation->Method Selection HPLC HPLC Method Selection->HPLC High Resolution UV-Vis UV-Vis Method Selection->UV-Vis Quick Screening Mass Spec Mass Spec Method Selection->Mass Spec High Accuracy Analyze HPLC Data Analyze Chromatogram (Retention Time, Peak Area) HPLC->Analyze HPLC Data Analyze UV-Vis Data Calculate DOL (Absorbance at 280 & 309 nm) UV-Vis->Analyze UV-Vis Data Analyze MS Data Determine Mass of Conjugate Mass Spec->Analyze MS Data End End Analyze HPLC Data->End Analyze UV-Vis Data->End Analyze MS Data->End

Caption: Decision pathway for selecting a method to quantify DBCO conjugation.

References

A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG10-DBCO Crosslinked Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DBCO-PEG10-DBCO with alternative crosslinking reagents for mass spectrometry-based structural proteomics. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate crosslinking strategy for your research needs.

Introduction to this compound

This compound is a homobifunctional crosslinker that utilizes copper-free "click chemistry" for the covalent ligation of molecules containing azide (B81097) groups. The dibenzocyclooctyne (DBCO) moieties at each end of the crosslinker react specifically and efficiently with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it proceeds with high selectivity and yield in complex biological systems without interfering with native biochemical processes[1]. The polyethylene (B3416737) glycol (PEG) spacer of ten units enhances the water solubility of the crosslinker and provides a defined spacer length for distance constraint measurements in structural studies[2][3].

Comparison with Alternative Crosslinkers

The selection of a crosslinking reagent is critical for the success of a crosslinking mass spectrometry (XL-MS) experiment. The table below compares this compound with other commonly used crosslinkers, highlighting their key features and performance characteristics.

FeatureThis compoundBS³ (Bis(sulfosuccinimidyl) suberate)DSSO (Disuccinimidyl sulfoxide)DSBSO (Disuccinimidyl bis-sulfoxide) with DBCO enrichment
Reactivity Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups.Amine-reactive NHS esters targeting primary amines (e.g., lysine (B10760008) side chains and N-termini).Amine-reactive NHS esters targeting primary amines.Amine-reactive NHS esters targeting primary amines, with an azide tag for enrichment.
Spacer Arm Length ~48.5 Å11.4 Å10.1 Å12.6 Å
Cleavability Non-cleavableNon-cleavableMS-cleavable (CID)MS-cleavable (acid)
Enrichment Strategy Not directly applicable for the homobifunctional linker itself, but can be used to capture azide-tagged proteins or peptides.Generally relies on size exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for larger crosslinked peptides[4][5].Enrichment can be performed using SEC or SCX. The MS-cleavable nature aids in data analysis[6].Affinity enrichment via "click chemistry" with DBCO-functionalized beads[7].
Crosslinking Efficiency High to quantitative yields under mild, catalyst-free conditions[2].Generally high efficiency, though can be influenced by buffer conditions and protein concentration[8].Similar or slightly lower efficiency compared to BS³[8].Similar to DSSO, with the advantage of highly efficient enrichment[7][8].
Advantages - Bioorthogonal reactivity- High specificity- Enhanced water solubility- No catalyst required- Well-established and widely used- High reactivity with primary amines- Water-soluble- MS-cleavable, simplifying data analysis- Water-soluble- MS-cleavable- Highly selective and efficient enrichment via click chemistry
Disadvantages - Requires azide-functionalized target proteins- Longer spacer arm may not be suitable for all applications- Reacts with any accessible primary amine, potentially leading to a complex mixture of products- Non-cleavable, making data analysis more challenging- Can be less efficient than non-cleavable counterparts- Requires an additional enrichment step

Experimental Protocols

A detailed protocol for a typical crosslinking experiment using an azide-modified protein and this compound is provided below. This is followed by a general workflow for sample preparation and mass spectrometry analysis applicable to most crosslinking experiments.

Protocol 1: Crosslinking of an Azide-Modified Protein with this compound

  • Protein Preparation:

    • Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4). Ensure the buffer is free of any azide-reactive components.

  • Crosslinking Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[9].

  • Quenching the Reaction (Optional):

    • If necessary, any unreacted DBCO groups can be quenched by adding a small molecule azide, such as sodium azide, to the reaction mixture.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Denaturation, Reduction, and Alkylation:

  • Proteolytic Digestion:

    • Dilute the sample to reduce the concentration of the denaturant.

    • Add a protease, typically trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C[5].

  • Sample Cleanup:

    • Acidify the digestion reaction with trifluoroacetic acid (TFA) or formic acid to stop the enzymatic activity.

    • Desalt and concentrate the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method[10].

Protocol 3: Enrichment of Crosslinked Peptides (for DSBSO with DBCO beads)

  • DBCO Bead Preparation:

    • Equilibrate DBCO-functionalized beads by washing them three times with a suitable buffer (e.g., 50 mM HEPES pH 7.5)[7].

  • Enrichment:

    • Add the digested peptide mixture from the DSBSO crosslinked sample to the equilibrated DBCO beads.

    • Incubate for 1 hour at 25°C or overnight at 4°C to allow for the click reaction between the azide-tagged peptides and the DBCO beads[7].

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the captured crosslinked peptides by cleaving the acid-labile bond of the DSBSO linker with an acidic solution (e.g., 2% TFA)[7].

Protocol 4: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Separate the peptides using a nano-liquid chromatography (nanoLC) system with a reversed-phase C18 column[11].

    • Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides[11].

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer, such as an Orbitrap or timsTOF instrument[6][12].

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD)[6].

Protocol 5: Data Analysis

  • Peak List Generation:

    • Convert the raw mass spectrometry data into a peak list format (e.g., .mgf or .mzML)[12].

  • Database Searching:

    • Use specialized crosslinking search software (e.g., MeroX, XlinkX, pLink, or xiSEARCH) to identify crosslinked peptides from the fragmentation spectra[6][12][13].

    • The search should be performed against a database containing the sequences of the proteins of interest.

  • Validation and Visualization:

    • Filter the identified crosslinks based on a false discovery rate (FDR) to ensure high confidence in the results[14][15].

    • Visualize the identified crosslinks on the protein structures or interaction networks.

Visualizations

Below are diagrams illustrating the chemical reaction of this compound and the general experimental workflow for mass spectrometry analysis of crosslinked products.

cluster_workflow Mass Spectrometry Workflow for Crosslinked Products crosslinking Protein Crosslinking digestion Denaturation, Reduction, Alkylation & Digestion crosslinking->digestion cleanup Sample Cleanup (e.g., C18 Desalting) digestion->cleanup enrichment Enrichment of Crosslinked Peptides (Optional) cleanup->enrichment lcms LC-MS/MS Analysis cleanup->lcms Total Peptides enrichment->lcms Enriched Sample data_analysis Data Analysis with Specialized Software lcms->data_analysis validation Validation and Visualization data_analysis->validation

References

Confirming DBCO-PEG10-DBCO Labeling: A Comparative Guide to UV-Vis Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry, the confirmation of successful labeling is a critical checkpoint. This guide provides an objective comparison of UV-Vis spectroscopy with other analytical techniques for validating the incorporation of DBCO-PEG10-DBCO linkers, supported by experimental data and detailed protocols.

The covalent attachment of dibenzocyclooctyne (DBCO) moieties is a cornerstone of copper-free click chemistry, enabling the precise conjugation of biomolecules. Verifying the successful incorporation of these linkers is paramount for the integrity of downstream applications. UV-Vis spectroscopy presents a rapid and accessible method for this confirmation, relying on the characteristic absorbance of the DBCO group.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique for confirming this compound labeling depends on the specific experimental needs, including the level of detail required, sample type, and available instrumentation. The following table summarizes and compares common methods.

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFluorescence Spectroscopy
Principle Measures light absorbance by the DBCO chromophore.Separates molecules based on hydrophobicity.Detects the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the fluorescence of a probe that reacts with DBCO.
Information Provided Quantitative (degree of labeling).[1][2]Qualitative (confirmation of conjugation) and Quantitative (purification).[1]Qualitative (structural confirmation).[3]Quantitative (DBCO loading).[3]
Sample Type Suspension or solution.[3]Solubilized sample.[1]Suspension or dissolved sample.[3]Suspension.[3]
Throughput High.[3]Low to Medium.Low.[3]High.[3]
Cost Low.[3]Medium to High.High.[3]Moderate.[3]
Key Advantages Simple, rapid, and widely available.[1][3]High resolution and sensitivity; provides both qualitative and quantitative data.[1]Provides detailed structural information.[3]High sensitivity.[3]
Limitations Indirect measurement; potential for interference from other molecules.[1]Can be time-consuming and requires specialized equipment.[1]Requires high sample concentration; complex spectra for large molecules.[3]Requires a fluorescent probe; potential for quenching or background fluorescence.[3]

Experimental Protocol: UV-Vis Spectroscopy for DBCO Labeling Confirmation

This protocol details the use of UV-Vis spectroscopy to quantify the degree of labeling (DOL) of a protein with this compound. The method is based on measuring the absorbance of the DBCO group at its maximum wavelength (λ_max), typically around 309 nm.[1][4][5][6]

Materials:

  • DBCO-labeled protein sample

  • Unlabeled protein (for baseline correction)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Samples:

    • For samples with high concentrations, dilute a small amount of the purified conjugate in a suitable buffer like PBS.[5]

    • Prepare a blank solution containing only the buffer.

    • Prepare a solution of the unlabeled protein at the same concentration as the labeled protein for baseline correction.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range to scan from 230 nm to 400 nm.

  • Measurement:

    • Use the buffer solution to zero the spectrophotometer (baseline).

    • Measure the absorbance spectrum of the unlabeled protein.

    • Measure the absorbance spectrum of the DBCO-labeled protein.

  • Data Analysis and DOL Calculation:

    • Record the absorbance values at 280 nm (for protein) and ~309 nm (for DBCO) for the labeled protein sample.[5]

    • The concentration of the protein can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein, b is the path length of the cuvette, and c is the concentration. A correction factor for the DBCO absorbance at 280 nm may be necessary.[7]

    • The degree of labeling (DOL), which represents the average number of DBCO molecules per protein, can be calculated using the following formula[5][7]:

      Where:

      • A_309 = Absorbance of the conjugate at 309 nm.

      • A_280 = Absorbance of the conjugate at 280 nm.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[5]

      • ε_DBCO = Molar extinction coefficient of DBCO at ~309 nm (approximately 12,000 M⁻¹cm⁻¹).[5]

      • CF = Correction factor for the DBCO absorbance at 280 nm (this value should be determined experimentally or found in the literature for the specific DBCO reagent).[7]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep_blank Prepare Blank (Buffer) zero Zero Spectrophotometer with Blank prep_blank->zero prep_unlabeled Prepare Unlabeled Protein Control measure_unlabeled Measure Absorbance of Unlabeled Protein prep_unlabeled->measure_unlabeled prep_labeled Prepare DBCO-Labeled Protein Sample measure_labeled Measure Absorbance of Labeled Protein prep_labeled->measure_labeled zero->measure_unlabeled measure_unlabeled->measure_labeled record_abs Record A280 & A309 measure_labeled->record_abs calc_dol Calculate Degree of Labeling (DOL) record_abs->calc_dol

Caption: Experimental workflow for confirming DBCO labeling using UV-Vis spectroscopy.

method_comparison cluster_methods Analytical Methods dbco_labeling This compound Labeling Confirmation uv_vis UV-Vis Spectroscopy (Quantitative) dbco_labeling->uv_vis Rapid & Accessible hplc HPLC (Qualitative & Quantitative) dbco_labeling->hplc High Resolution nmr NMR Spectroscopy (Qualitative - Structural) dbco_labeling->nmr Detailed Structure fluorescence Fluorescence Spectroscopy (Quantitative) dbco_labeling->fluorescence High Sensitivity

Caption: Comparison of analytical methods for DBCO labeling confirmation.

References

A Head-to-Head Comparison of DBCO-PEG10-DBCO and BCN-PEG Linkers for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the design of bioconjugates for in vivo applications. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading choices for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of DBCO-PEG10-DBCO and BCN-PEG linkers to inform the selection process for applications such as antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.

The primary advantage of SPAAC lies in its bioorthogonality, enabling efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1] Both DBCO and BCN react with azides to form a stable triazole linkage, yet they possess distinct chemical and physical properties that influence their performance in a biological setting. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as a PEG10 unit, further modifies these properties by enhancing hydrophilicity, improving pharmacokinetic profiles, and reducing immunogenicity.[2][3]

Performance Comparison: this compound vs. BCN-PEG

A thorough evaluation of these linkers for in vivo studies requires an assessment of their reaction kinetics, stability, and overall impact on the biodistribution and efficacy of the resulting bioconjugate.

Reaction Kinetics

The speed of the SPAAC reaction is crucial, especially when dealing with low concentrations of reactants in a dynamic in vivo environment. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1][4] However, the electronic properties of the azide (B81097) reaction partner can influence the reaction rate.[1]

FeatureThis compoundBCN-PEGKey Considerations for In Vivo Studies
Reaction Rate with Aliphatic Azides Generally fasterSlower than DBCOFaster kinetics can be advantageous for rapid in vivo labeling.
Reaction Rate with Aromatic Azides Slower than with aliphatic azidesCan be significantly faster than DBCOImportant to consider the nature of the azide on the target molecule.[1]
Stability

The stability of the linker is paramount for ensuring that the bioconjugate remains intact until it reaches its target. The in vivo environment presents challenges such as reducing agents like glutathione (B108866) (GSH).

ConditionThis compoundBCN-PEGImplications for In Vivo Use
In Presence of Glutathione (GSH) Less stable (half-life of ~71 minutes for DBCO core)[5]More stable (half-life of ~6 hours for BCN core)[5]BCN-PEG is the preferred choice for intracellular applications or in environments with high concentrations of thiols.
In Presence of TCEP (reducing agent) Unstable over 24 hours (for DBCO core)[5]More stable (for BCN core)[6]BCN-PEG is more suitable for protocols that require reducing conditions.
Acidic Conditions (e.g., endosomes/lysosomes) Prone to rearrangementCan be labile and form inactive speciesThe stability of both linkers can be compromised in acidic intracellular compartments.
Aqueous Buffers (e.g., PBS) Generally stable, but reactivity can decrease over time with storage.Generally stableBoth linkers are suitable for use in standard biological buffers.
Physicochemical Properties and Pharmacokinetics

The inclusion of a PEG10 linker significantly influences the physicochemical properties of the bioconjugate, which in turn affects its in vivo behavior. Longer PEG chains are known to increase the hydrodynamic radius, leading to a longer circulation half-life.[7][8]

PropertyThis compoundBCN-PEGImpact on In Vivo Performance
Hydrophilicity The PEG10 spacer enhances water solubility.The BCN core is inherently more hydrophilic than DBCO, and the PEG spacer further increases this property.Improved hydrophilicity can reduce non-specific binding and aggregation, and improve pharmacokinetic profiles.[9]
Molecular Size The DBCO moiety is larger than BCN.The BCN moiety is smaller and less bulky.[4]A smaller linker may minimize steric hindrance and potential disruption of the conjugated biomolecule's function.
Pharmacokinetics The PEG10 linker is expected to increase circulation half-life compared to a non-PEGylated counterpart.[7][8]The PEG linker is also expected to prolong circulation time.Longer half-life can lead to increased tumor accumulation for targeted therapies.[7]
Immunogenicity PEGylation is known to reduce the immunogenicity of bioconjugates.[3]PEGylation is expected to have a similar effect.Reduced immunogenicity is crucial for therapeutic applications to avoid adverse immune responses.

Experimental Protocols

Detailed methodologies are essential for the accurate in vivo evaluation of bioconjugates constructed with these linkers.

In Vivo Pharmacokinetics Study

Objective: To determine the circulation half-life of a bioconjugate.

Animal Model: Mice or rats.

Procedure:

  • Administer the DBCO-PEG10- or BCN-PEG-linked bioconjugate intravenously (IV) at a predetermined dose.

  • Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-injection.

  • Process the blood to isolate plasma.

  • Quantify the concentration of the intact bioconjugate in the plasma samples using an appropriate method, such as ELISA or LC-MS/MS.

  • Plot the plasma concentration versus time and calculate the pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.

Biodistribution Study

Objective: To determine the tissue distribution and tumor targeting efficiency of a radiolabeled bioconjugate.

Animal Model: Tumor-xenograft mouse model.

Procedure:

  • Radiolabel the bioconjugate with a suitable radionuclide (e.g., ⁸⁹Zr, ¹¹¹In, or ¹⁷⁷Lu).

  • Administer the radiolabeled bioconjugate intravenously to tumor-bearing mice.

  • At selected time points (e.g., 24, 48, 72, and 120 hours) post-injection, euthanize the animals.

  • Harvest major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of an antibody-drug conjugate (ADC).

Animal Model: Tumor-xenograft mouse model.

Procedure:

  • Implant human cancer cells subcutaneously into immunodeficient mice.

  • Allow tumors to grow to a specific size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with BCN-PEG linker).

  • Administer the ADCs, typically via a single IV injection.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Monitor for signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Visualizing the Comparison

To better understand the selection process and experimental workflows, the following diagrams are provided.

G cluster_0 Linker Selection Criteria for In Vivo Studies kinetics Reaction Kinetics dbco This compound kinetics->dbco Faster bcn BCN-PEG kinetics->bcn Slower stability In Vivo Stability stability->dbco Less Stable (reducing env.) stability->bcn More Stable (reducing env.) pk Pharmacokinetics pk->dbco PEG10 enhances pk->bcn PEG enhances properties Physicochemical Properties properties->dbco More Lipophilic Larger properties->bcn More Hydrophilic Smaller

Caption: Key decision factors for choosing between DBCO and BCN linkers.

G start Start: Bioconjugate with DBCO-PEG10 or BCN-PEG pk_study Pharmacokinetics Study (Blood Sampling) start->pk_study bd_study Biodistribution Study (Tissue Harvesting) start->bd_study efficacy_study Efficacy Study (Tumor Measurement) start->efficacy_study analysis Data Analysis: Half-life, %ID/g, Tumor Growth Inhibition pk_study->analysis bd_study->analysis efficacy_study->analysis conclusion Conclusion: Optimal Linker Selection analysis->conclusion

Caption: General workflow for the in vivo evaluation of bioconjugates.

Conclusion

The choice between this compound and BCN-PEG linkers for in vivo studies is application-dependent. This compound is the preferred option when rapid conjugation kinetics are essential. However, for applications requiring enhanced stability, particularly in the reducing intracellular environment, or for bioconjugates where lower hydrophobicity and a smaller linker size are critical, BCN-PEG presents a superior alternative. The PEG10 spacer in both linkers is expected to confer favorable pharmacokinetic properties, prolonging circulation time and potentially enhancing accumulation at the target site. By carefully considering the experimental conditions and the desired attributes of the final bioconjugate, researchers can select the optimal linker to advance their in vivo research and therapeutic development.

References

Stability Showdown: DBCO-PEG10-DBCO Conjugates in Serum vs. Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of bioconjugation, the stability of the linker connecting a therapeutic or imaging agent to a biomolecule is paramount for its efficacy and safety. This guide provides a comprehensive comparison of the serum stability of DBCO-PEG10-DBCO conjugates against other commonly used linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential degradation pathways, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their bioconjugation strategies.

Executive Summary

Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, are renowned for their bioorthogonality and efficiency in forming stable triazole linkages with azide-modified molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG10, is intended to enhance solubility and pharmacokinetic properties. However, the inherent hydrophobicity of the DBCO moiety can present challenges to the overall stability of the conjugate in a complex biological environment like serum. This guide will delve into the nuances of this compound stability and compare it with other prevalent linker technologies, including those based on maleimide (B117702) and other click chemistry reagents.

Comparative Stability of Bioconjugation Linkers in Serum-Mimicking Conditions

The stability of a bioconjugate in circulation is often challenged by endogenous molecules, with glutathione (B108866) (GSH) being a key player due to its high concentration in plasma and its reactive thiol group. The following table summarizes the half-life of various linker types in the presence of GSH, providing a valuable proxy for their relative stability in serum.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of the DBCO group can contribute to aggregation and may lead to faster clearance from circulation.[1]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]Bicyclononyne (BCN) is generally considered to be more stable towards thiols like GSH in comparison to DBCO.[1]
Maleimide-Thiol Maleimide + Thiol~4 minutes[1]Highly susceptible to retro-Michael reaction and thiol exchange with serum components like albumin, leading to premature payload release.[1]
Amide Bond NHS Ester + AmineVery HighAmide bonds exhibit high stability under physiological conditions.

Experimental Protocols

To ensure reproducible and comparable stability studies, detailed experimental protocols are crucial. Below are methodologies for assessing the serum stability of bioconjugates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Serum Stability Assessment via HPLC

This protocol outlines a general procedure for quantifying the amount of intact bioconjugate over time in a serum matrix.

Materials:

  • Bioconjugate of interest (e.g., this compound conjugate)

  • Human or mouse serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same concentration.

  • Incubate the serum and PBS samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • To precipitate serum proteins, add three volumes of cold acetonitrile to the serum aliquots.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Collect the supernatant for analysis.[1]

  • Analyze the supernatant by reversed-phase HPLC. A typical gradient could be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Monitor the peak corresponding to the intact bioconjugate, typically by UV absorbance at a wavelength relevant to the payload or the linker.

  • Calculate the percentage of intact conjugate at each time point relative to the amount at time zero.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is designed to identify the metabolites and degradation products of the bioconjugate in serum.

Procedure:

  • Prepare and incubate the samples as described in Protocol 1 (steps 1-7).

  • Inject the supernatant into an LC-MS system.

  • Separate the components using a suitable chromatographic gradient, similar to the HPLC method.

  • Analyze the eluent by mass spectrometry to identify the masses of the intact bioconjugate and any new species that appear over time.[1]

  • By comparing the mass spectra at different time points, the degradation pathway can be inferred.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in assessing bioconjugate stability and the potential degradation mechanisms, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Dilute in Serum/PBS Protein Precipitation Protein Precipitation Incubation->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC_Analysis HPLC Analysis (Quantification) Supernatant Collection->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification) Supernatant Collection->LCMS_Analysis

Experimental workflow for assessing bioconjugate serum stability.

degradation_pathway Intact_Conjugate This compound Conjugate Aggregation Hydrophobic Aggregation Intact_Conjugate->Aggregation Hydrophobicity of DBCO Proteolytic_Degradation Proteolytic Degradation Intact_Conjugate->Proteolytic_Degradation Serum Proteases Clearance Renal/Hepatic Clearance Aggregation->Clearance Metabolites Degradation Products (e.g., cleaved PEG, modified DBCO) Proteolytic_Degradation->Metabolites Metabolites->Clearance

Potential degradation pathways for DBCO-conjugates in serum.

Conclusion

The selection of a linker is a critical decision in the development of bioconjugates. While this compound linkers offer the advantages of copper-free click chemistry, their stability in serum can be influenced by the hydrophobic nature of the DBCO moiety. Compared to highly labile linkers such as those based on maleimide chemistry, DBCO-azide conjugates exhibit greater stability. However, for applications requiring very long circulation times, alternative click chemistry reagents like BCN or the use of highly stable amide bonds should be considered. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the stability of their specific bioconjugates, enabling data-driven decisions in the design of next-generation therapeutics and diagnostics.

References

A Comparative Guide to the Reaction Kinetics of DBCO-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical determinant for the success of their work. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, or strain-promoted alkyne-azide cycloaddition (SPAAC), offer a bioorthogonal method for covalently linking molecules in complex biological environments. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in these linkers can significantly influence their physicochemical properties and reaction kinetics. This guide provides an objective comparison of the reaction kinetics of different DBCO-PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your research needs.

The Influence of the PEG Linker on Reaction Kinetics

The length of the PEG chain in a DBCO-PEG linker plays a crucial role in its performance. The PEG spacer enhances the hydrophilicity of the otherwise hydrophobic DBCO moiety, which can improve solubility in aqueous buffers and reduce aggregation of the labeled biomolecule.[1] Furthermore, the PEG linker can mitigate steric hindrance, a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction.[1][2] By increasing the distance between the DBCO group and the molecule to which it is attached, a PEG linker can provide better access for the azide-containing reaction partner, thereby potentially increasing the reaction rate.[1]

However, the relationship between PEG chain length and reaction kinetics is not always linear. While a longer PEG chain can reduce steric hindrance, an excessively long and flexible chain might fold back and partially obstruct the DBCO reaction site, or its increased hydrodynamic volume could slow down molecular diffusion, leading to a decrease in the reaction rate. Therefore, an optimal PEG length is often sought to balance these opposing effects.

Quantitative Comparison of Reaction Kinetics

The reactivity of DBCO-PEG linkers is typically quantified by their second-order rate constants (k₂). While comprehensive side-by-side studies for a wide range of DBCO-PEG linkers are limited in publicly available literature, existing data provides valuable insights into the impact of the PEG spacer on reaction kinetics.

Linker/ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
DBCO-PEG4-acid with azide-PEG4-acid2.1 ± 0.237°C in PBS, pH 7.4[3]
DBCO-PEG5-Her with azide (B81097) 4~31% mean increase over DBCO-HerHEPES buffer and PBS buffer (pH 7)[1]
General DBCO derivatives with azides10⁻² to 1Mild, aqueous conditions (pH 5-10), RT or 37°C[4]

Note: "Her" refers to a Trastuzumab (Herceptin) antibody. The exact rate constant for DBCO-PEG5-Her was not provided, but a significant increase compared to the non-PEGylated version was reported.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use and analysis of DBCO-PEG linkers.

Protocol 1: General Procedure for Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-PEG-NHS ester to a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between a DBCO-labeled molecule and an azide-containing molecule.

Materials:

  • DBCO-labeled molecule

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants: Dissolve the DBCO-labeled and azide-containing molecules in the reaction buffer to their desired concentrations.

  • Reaction Initiation: Mix the two reactant solutions. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations. For larger DBCO-PEG linkers (e.g., 20-40 kDa), longer incubation times of 12-24 hours may be necessary.[5]

  • Monitoring (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate method like size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Protocol 3: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy

This method is suitable when the DBCO-linker has a distinct UV absorbance that changes upon reaction.

Materials:

  • DBCO-PEG linker

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the DBCO-PEG linker and the azide-containing molecule in the reaction buffer.

  • Determine λ_max: Record the UV-Vis spectrum of the DBCO-PEG linker to identify the wavelength of maximum absorbance (λ_max), typically around 309 nm.

  • Kinetic Measurement:

    • In a quartz cuvette, add a known concentration of the DBCO-PEG linker and the reaction buffer.

    • Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at λ_max over time.

    • Initiate the reaction by adding a known concentration of the azide-containing molecule to the cuvette and start the measurement immediately.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εcl).

    • The second-order rate constant (k₂) can be determined by fitting the concentration versus time data to the second-order integrated rate law.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logical relationship of factors influencing reaction kinetics.

SPAAC_Mechanism DBCO_PEG DBCO-PEG Linker Transition_State [3+2] Cycloaddition Transition State DBCO_PEG->Transition_State Azide Azide-containing Molecule Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

SPAAC Reaction Mechanism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (1-10 mg/mL in PBS) Conjugation Mix Protein and DBCO (Incubate 30-60 min) Protein_Prep->Conjugation DBCO_Prep Dissolve DBCO-PEG-NHS (10 mM in DMSO/DMF) DBCO_Prep->Conjugation Quenching Add Quenching Buffer (Incubate 15 min) Conjugation->Quenching Purification Purify via Desalting Column or Dialysis Quenching->Purification Analysis Characterize (DOL) (UV-Vis @ 280/309 nm) Purification->Analysis

Protein Labeling Workflow

References

A Head-to-Head Comparison of Commercial DBCO-PEG10-DBCO Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The DBCO-PEG10-DBCO linker, a homobifunctional reagent, is prized for its role in copper-free click chemistry, enabling efficient and stable conjugation of biomolecules. This guide provides an objective comparison of commercially available this compound reagents, supported by detailed experimental protocols for their evaluation.

The this compound linker facilitates the conjugation of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the aggregation of the resulting conjugate.

Commercial this compound Reagent Comparison

A survey of the market reveals several suppliers for this compound reagents. While a direct, independent comparative study with experimental data is not publicly available, researchers can make informed decisions based on the suppliers' reported specifications.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Reported Purity
BroadPharm This compoundBP-241811075.3≥98%
Funakoshi This compoundBP-241811075.398%

Note: Funakoshi is a distributor for BroadPharm. The specifications are therefore identical. Other suppliers may offer this compound or similar reagents, and it is recommended to consult their websites for the most up-to-date information.

Experimental Protocols for Head-to-Head Comparison

To facilitate a direct comparison of commercial this compound reagents, the following experimental protocols are provided. These protocols are designed to assess the purity, reactivity, and stability of the reagents and their conjugates.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the commercial this compound reagents.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound reagent in a suitable organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 309 nm (for the DBCO moiety) and 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the reagent as the percentage of the main peak area relative to the total peak area.

Reactivity Assessment via Model Conjugation

Objective: To evaluate the reactivity of the this compound reagents by conjugation to an azide-containing fluorescent dye.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each this compound reagent in DMF.

    • Prepare a 10 mM stock solution of an azide-functionalized fluorescent dye (e.g., Azide-Cy5) in DMF.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution and the Azide-Cy5 stock solution in a 1:2.2 molar ratio (DBCO:Azide) in a reaction buffer (e.g., PBS, pH 7.4).

    • The final concentration of the DBCO reagent should be approximately 1 mM.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Analysis:

    • Analyze the reaction mixture by HPLC using the same conditions as in the purity assessment, with an additional detection wavelength corresponding to the absorbance maximum of the fluorescent dye.

    • The formation of the conjugate will be indicated by a new peak with a different retention time.

    • The reactivity can be compared by the extent of conversion of the starting materials to the product.

Stability Assessment of the Conjugate

Objective: To assess the stability of the formed conjugate under stressed conditions.

Methodology:

  • Sample Preparation:

    • Purify the conjugate formed in the reactivity assessment using preparative HPLC.

    • Dissolve the purified conjugate in a relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Forced Degradation:

    • Incubate aliquots of the conjugate solution under the following conditions:

      • 37°C for 7 days.

      • Exposure to UV light (e.g., 254 nm) for 24 hours.

      • Acidic conditions (e.g., pH 3) for 24 hours.

      • Basic conditions (e.g., pH 10) for 24 hours.

    • Keep a control sample at 4°C in the dark.

  • Analysis:

    • Analyze the stressed samples and the control sample by HPLC as described previously.

    • Compare the chromatograms to identify any degradation products (new peaks) or a decrease in the main conjugate peak.

    • The stability of the conjugates formed from different commercial reagents can be compared based on the extent of degradation.[1]

Visualizing the Chemistry and Workflow

To better understand the underlying chemistry and the experimental process, the following diagrams are provided.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.

G cluster_start Reagent Procurement cluster_analysis Head-to-Head Comparison cluster_end Outcome A Obtain this compound from Supplier A C Purity Assessment (HPLC, NMR) A->C B Obtain this compound from Supplier B B->C D Reactivity Assay (Model Conjugation) C->D E Conjugate Analysis (HPLC, UV-Vis) D->E F Stability Study (Forced Degradation) E->F G Comparative Data on Purity, Reactivity, and Stability F->G

Caption: Experimental workflow for the comparative analysis of commercial this compound reagents.

References

Evaluating the Degree of Labeling with DBCO-PEG10-DBCO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a leading strategy due to its bioorthogonality and biocompatibility.[1] Within this field, bifunctional linkers like Dibenzocyclooctyne-PEG10-Dibenzocyclooctyne (DBCO-PEG10-DBCO) offer unique capabilities for crosslinking and intramolecular cyclization. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their needs.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two DBCO moieties at either end of a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO groups react specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] The PEG spacer enhances the linker's hydrophilicity, which can improve the solubility of the resulting conjugate and reduce aggregation, a common challenge when working with hydrophobic molecules.[3] This linker is particularly useful for creating well-defined intramolecular crosslinks within a single protein or for linking two different azide-containing biomolecules.

Comparative Analysis of Labeling Chemistries

The choice of a linker significantly impacts the stability, pharmacokinetics, and overall performance of a bioconjugate. Below is a comparison of DBCO-PEG-DBCO linkers with other common bioconjugation strategies.

Table 1: Comparison of Key Performance Parameters of Bioconjugation Linkers

FeatureDBCO-PEG-DBCO (SPAAC)Maleimide-ThiolNHS Ester-Amine
Specificity High, bioorthogonal reaction with azides.[1]High for sulfhydryl groups at pH 6.5-7.5.[4]Reacts with any accessible primary amine (e.g., lysine (B10760008) residues).
Biocompatibility Excellent; no cytotoxic copper catalyst required.[1]Generally good, but can react with free thiols in vivo.High, but can alter the charge of the protein.
Stability of Linkage Forms a stable triazole ring.[2]Thioether bond can be susceptible to retro-Michael addition and exchange with serum thiols like albumin.[5]Stable amide bond.[5]
Reaction Conditions Aqueous buffers, physiological pH, room temperature.[1]pH 6.5-7.5 to maintain thiol specificity.pH 7-9 for efficient acylation.
Control over Labeling High, dependent on the number of introduced azides.Dependent on the number of available free thiols.Less control, reacts with multiple lysine residues.
Hydrophilicity Tunable with PEG spacer length.[3]Linker dependent, can be hydrophobic.Can reduce the overall charge of the protein.

The Impact of PEG Spacer Length

The length of the PEG chain in DBCO linkers is a critical design parameter. While this guide focuses on this compound, linkers with different PEG lengths (e.g., PEG4, PEG12, PEG24) are commercially available. The choice of PEG length involves a trade-off between several factors.[6][7]

Table 2: Influence of PEG Spacer Length on Bioconjugate Properties

PropertyShorter PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG10, PEG12)Rationale & References
Solubility & Aggregation Moderate improvement in hydrophilicity.More effective at preventing aggregation of hydrophobic payloads.Longer PEG chains create a larger hydration shell.[7][8]
Steric Hindrance Less likely to interfere with target binding.May cause steric hindrance, potentially reducing binding affinity.The flexible PEG chain can mask the binding site of the biomolecule.[7]
Pharmacokinetics Shorter circulation half-life.Increased hydrodynamic radius can lead to longer circulation times.PEGylation is a known strategy to improve the in vivo half-life of biologics.[8][9]
Reaction Kinetics Generally faster due to less steric hindrance of the reactive group.May have slightly slower reaction kinetics.The long PEG chain can sterically shield the DBCO group.

Experimental Protocols

This section provides detailed protocols for the labeling of proteins with DBCO and the subsequent quantification of the degree of labeling.

Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a DBCO-PEG-NHS ester, which is a common method to introduce a DBCO moiety.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

  • DBCO-PEG10-NHS Ester (or other desired DBCO-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.4). If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG10-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG10-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching the unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-PEG10-NHS ester and quenching reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This is a straightforward method to estimate the average number of DBCO molecules per protein.[10][11][12]

Materials:

  • Purified DBCO-labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) for the protein and at 309 nm (A309) for the DBCO group.[11]

  • Calculations:

    • First, calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.

      • Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • A309 is the absorbance of the conjugate at 309 nm.

        • CF is the correction factor (A280/A309 of the DBCO linker alone, typically ~0.90 for DBCO-PEG4).[11][12]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Next, calculate the Degree of Labeling (DOL).

      • DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))

      • Where:

        • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[11]

Protocol 3: Characterization of Degree of Labeling by HIC-HPLC

For antibody-drug conjugates (ADCs) or other protein conjugates, Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the distribution of species with different numbers of attached linkers (drug-to-antibody ratio, DAR).[][14][15]

Materials:

  • HPLC system with a HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

Procedure:

  • Sample Preparation: Dilute the protein conjugate in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute the bound proteins with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Proteins will elute based on their hydrophobicity, with higher labeled species being more hydrophobic and eluting later.

  • Data Analysis:

    • Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * Number of labels for that species) / 100[]

Visualizations

The following diagrams illustrate key workflows and concepts in the evaluation of DBCO labeling.

G cluster_0 Protein Labeling Workflow A Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) C Labeling Reaction (RT, 30-60 min) A->C B DBCO-PEG10-NHS Ester (dissolved in DMSO) B->C D Quenching (Tris Buffer) C->D E Purification (Desalting Column) D->E F Purified DBCO-Labeled Protein E->F

Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.

G cluster_1 Analytical Workflow for DOL/DAR Determination cluster_2 Methodologies cluster_3 Information Obtained start DBCO-Labeled Protein Conjugate uv_vis UV-Vis Spectroscopy start->uv_vis hic HIC-HPLC start->hic ms Mass Spectrometry start->ms dol Average Degree of Labeling (DOL) uv_vis->dol dar DAR Distribution & Average DAR hic->dar mass Precise Mass Confirmation & DOL ms->mass

Caption: Logical workflow for the characterization of DBCO-labeled proteins.

Conclusion

The evaluation of the degree of labeling is a critical step in the development of bioconjugates. This compound offers a powerful tool for creating well-defined crosslinked or cyclized products through copper-free click chemistry. The choice of this linker over alternatives should be guided by the specific requirements of the application, including the desired balance of hydrophilicity, steric hindrance, and pharmacokinetic properties. The protocols and analytical methods outlined in this guide provide a robust framework for the synthesis and characterization of bioconjugates using this compound and related reagents. Careful optimization of the labeling reaction and thorough characterization of the final product are essential to ensure the desired performance and reproducibility in downstream applications.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG10-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive, step-by-step guide to the safe and compliant disposal of DBCO-PEG10-DBCO, a bifunctional linker integral to advancements in bioconjugation and therapeutic development.

While this compound is not classified as a hazardous substance according to available safety data sheets for similar compounds, responsible laboratory practice and environmental stewardship necessitate a structured disposal protocol.[1] Adherence to these procedures minimizes environmental impact and ensures a safe laboratory environment. This guide outlines the essential steps for managing solid and liquid waste streams containing this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure and contamination.

Recommended PPE:

  • Safety Goggles: To protect the eyes from potential splashes of solutions containing this compound.

  • Laboratory Coat: To shield skin and clothing from accidental spills.

  • Chemical-Resistant Gloves: To prevent direct dermal contact with the compound.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of inhaling any aerosolized particles.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal is the segregation of waste. Never mix this compound waste with general laboratory trash or flush it down the sanitary sewer.[1] The following steps provide a clear pathway for compliant disposal.

1. Waste Identification and Segregation:

Properly categorize the waste at the point of generation. The primary categories for this compound waste are:

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Solutions containing this compound, typically dissolved in aqueous buffers or organic solvents like DMSO.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as pipette tips, centrifuge tubes, and weighing paper.

2. Solid Waste Disposal:

  • Collection: Carefully place any solid this compound waste into a dedicated, robust, and sealable chemical waste container.

  • Labeling: Clearly label the container with "this compound" and "Non-Hazardous Chemical Waste." Ensure the label is legible and securely affixed.

  • Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials, pending collection by a licensed waste disposal service.

3. Liquid Waste Disposal:

The disposal of liquid waste requires segregation based on the solvent system used.

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a dedicated, leak-proof container suitable for aqueous chemical waste.

    • Label the container clearly with its contents, including the compound name and the aqueous solvent (e.g., "this compound in PBS"). Mark it as "Non-Hazardous Aqueous Waste."

  • Organic Solvent Solutions (e.g., DMSO):

    • Collect solutions of this compound in organic solvents in a separate, compatible container designated for flammable or organic solvent waste.

    • Label the container with the full chemical names of all components and their approximate concentrations (e.g., "this compound in DMSO").

Do not mix aqueous and organic solvent waste streams.

4. Contaminated Labware Disposal:

  • Collection: Place all disposable labware that has been in contact with this compound into a designated solid chemical waste container. This prevents the accidental contamination of regular laboratory trash.

  • Sharps: If any contaminated items are sharp (e.g., needles), they must be disposed of in a designated sharps container for chemical-contaminated sharps.

5. Professional Disposal Arrangement:

  • Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and proper disposal of all this compound waste containers.

  • Documentation: Provide the waste disposal service with a complete and accurate description of the waste, including any available Safety Data Sheets (SDS) for related compounds.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key disposal parameters for each waste type.

Waste TypeContainer RequirementLabeling InformationDisposal Pathway
Solid this compound Sealable, chemical-resistant container"this compound", "Non-Hazardous Chemical Waste"Licensed Chemical Waste Disposal Service
Aqueous Solutions Leak-proof, aqueous waste compatibleContents (e.g., "this compound in PBS"), "Non-Hazardous Aqueous Waste"Licensed Chemical Waste Disposal Service
Organic Solvent Solutions Solvent-compatible, flammable waste containerAll components and concentrations (e.g., "this compound in DMSO")Licensed Chemical Waste Disposal Service
Contaminated Labware Designated solid chemical waste container"Non-Hazardous Solid Chemical Waste"Licensed Chemical Waste Disposal Service
Contaminated Sharps Puncture-resistant sharps container"Chemically Contaminated Sharps"Licensed Chemical Waste Disposal Service

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify Step 2: Identify Waste Type ppe->identify solid Solid Waste (Unused/Expired Compound) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid labware Contaminated Labware (Pipette Tips, Tubes, etc.) identify->labware Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid solvent_type Aqueous or Organic Solvent? liquid->solvent_type collect_labware Collect in Labeled Solid Chemical Waste Container labware->collect_labware storage Step 3: Store in Designated Waste Accumulation Area collect_solid->storage aqueous Collect in Labeled Aqueous Waste Container solvent_type->aqueous Aqueous organic Collect in Labeled Organic Solvent Waste Container solvent_type->organic Organic aqueous->storage organic->storage collect_labware->storage disposal Step 4: Arrange for Professional Disposal via EHS/Contractor storage->disposal end End: Compliant Disposal disposal->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Dbco-peg10-dbco

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Dbco-peg10-dbco, ensuring the well-being of laboratory personnel and the integrity of research. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure proper logistical management.

Hazard Identification and Safety Precautions

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Avoid breathing dust, fumes, or vapors.[1][2]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Ensure all personnel are wearing appropriate Personal Protective Equipment (PPE).[4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound. Double-gloving is recommended when handling the powdered form.[4]

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing and Aliquoting Powder Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coat or disposable gownFace mask or respirator (if not in a fume hood)
Dissolving in Solvent Chemical splash gogglesNitrile or neoprene glovesLab coat or disposable gownWork in a fume hood
Performing Reactions Chemical splash gogglesNitrile or neoprene glovesLab coat or disposable gownWork in a fume hood
Handling Waste Chemical splash gogglesNitrile or neoprene glovesLab coat or disposable gownNot generally required

Operational and Disposal Plan

This section provides a step-by-step guide for the logistical handling of this compound, from receipt to disposal.

Experimental Protocols and Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[4]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • For long-term storage, it is recommended to store the powder at -20°C.[1][4]

  • Avoid strong acids, alkalis, and oxidizing agents.[4]

2. Preparation for Use:

  • Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.[4][6]

  • Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.[4][6] The compound may not be readily soluble in aqueous buffers directly.[4]

3. Reaction Conditions:

  • Reactions involving DBCO and azides are typically performed at temperatures ranging from 4°C to 37°C.[4]

  • Reaction times can vary from 4 to 12 hours.[4][6]

  • Ensure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions.[4]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4]

1. Waste Collection and Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[7]

  • Liquid Waste: Collect solutions containing the compound in a designated, sealed container for non-aqueous chemical waste. Do not mix with aqueous waste.[7]

  • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the compound in a designated solid chemical waste container.[7]

2. Storage Pending Disposal:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]

3. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]

  • Do not dispose of this chemical down the drain or in regular trash.[4][7]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Get medical attention if irritation develops.[1][2]

  • Inhalation: If inhaled, move the person into fresh air.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3]

  • Spills: In case of a spill, avoid breathing dust and ensure the area is well-ventilated. Wear appropriate PPE, including a respirator if necessary. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a sealed container for disposal.[2]

Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_receipt Receipt & Storage cluster_prep Preparation cluster_reaction Reaction cluster_disposal Waste Disposal start Receive Shipment inspect Inspect Container start->inspect store Store at -20°C in a Dry, Ventilated Area inspect->store equilibrate Equilibrate Vial to Room Temperature store->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF in Fume Hood equilibrate->dissolve react Perform Reaction (4-37°C) dissolve->react collect Collect Solid & Liquid Waste Separately react->collect label_waste Label as Hazardous Chemical Waste collect->label_waste dispose Arrange Professional Disposal via EHS label_waste->dispose

Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。